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  • Product: 4-Amino-2-methyl-6-nitrophenol
  • CAS: 13478-91-6

Core Science & Biosynthesis

Foundational

Technical Guide: 4-Amino-2-methyl-6-nitrophenol (CAS 13478-91-6)

[1] Executive Summary 4-Amino-2-methyl-6-nitrophenol (CAS 13478-91-6) is a specialized aromatic intermediate primarily utilized in the synthesis of azo dyes and semi-permanent hair colorants.[1] Structurally, it is a pol...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

4-Amino-2-methyl-6-nitrophenol (CAS 13478-91-6) is a specialized aromatic intermediate primarily utilized in the synthesis of azo dyes and semi-permanent hair colorants.[1] Structurally, it is a polysubstituted phenol characterized by an electron-donating amino group at the para position and an electron-withdrawing nitro group at the ortho position relative to the hydroxyl moiety.

This compound is also significant in environmental toxicology as a primary reductive metabolite of DNOC (4,6-dinitro-o-cresol) , a historically potent herbicide and insecticide. Its formation represents a critical detoxification pathway in mammalian systems and microbial degradation processes.

This guide provides a comprehensive technical analysis of its physicochemical properties, synthesis via regioselective reduction, analytical characterization, and safety profile.

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9][10]

Nomenclature and Identifiers
ParameterDetail
CAS Registry Number 13478-91-6
IUPAC Name 4-Amino-2-methyl-6-nitrophenol
Common Synonyms 4-Amino-6-nitro-o-cresol; 6-Nitro-4-amino-o-cresol; 4-ANOC
Molecular Formula C₇H₈N₂O₃
Molecular Weight 168.15 g/mol
SMILES Cc1cc(N)cc(NO2)c1O
InChI Key AJWIWEGQLDDWQC-UHFFFAOYSA-N
Structural Analysis

The molecule features a "push-pull" electronic system:

  • Electron Donor (+M): The amino group (-NH₂) at position 4 and the hydroxyl group (-OH) at position 1.

  • Electron Acceptor (-M): The nitro group (-NO₂) at position 6.

  • Steric/Electronic Interaction: The nitro group at position 6 forms a strong intramolecular hydrogen bond with the adjacent phenolic hydroxyl group. This interaction locks the conformation and significantly influences the compound's reactivity (making the 6-nitro group resistant to reduction) and acidity (lowering the pKa of the phenol).

Physical Properties (Experimental & Predicted)
PropertyValue / Description
Appearance Dark red to brown crystalline powder or needles (characteristic of o-nitrophenols).
Melting Point ~110–115 °C (Based on isomeric trends; pure isomers often vary).
Solubility Soluble in organic solvents (ethanol, acetone, DMSO); sparingly soluble in cold water; soluble in aqueous alkali (due to phenolic acidity).
pKa (Phenol) ~4.5 – 5.5 (Acidified by the o-nitro group).
pKa (Aniline) ~2.5 – 3.5 (Basicity reduced by the electron-withdrawing nitro group).

Synthesis & Manufacturing

The primary route to CAS 13478-91-6 is the regioselective partial reduction of 4,6-dinitro-o-cresol (DNOC). This process relies on the electronic differentiation between the two nitro groups.

Reaction Mechanism: Regioselective Zinin Reduction

The reduction of polynitro aromatics using sulfide reagents (Zinin Reduction) or controlled catalytic hydrogenation typically favors the least sterically hindered or least electron-rich nitro group.

  • Starting Material: 4,6-Dinitro-o-cresol (DNOC).[2][3]

  • Selectivity Factor:

    • The 6-nitro group is stabilized by a strong intramolecular hydrogen bond with the phenolic -OH. This makes it thermodynamically more stable and kinetically slower to reduce.

    • The 4-nitro group is sterically accessible and lacks this stabilization.

  • Result: Selective reduction occurs at the C4 position, yielding 4-amino-2-methyl-6-nitrophenol.

Laboratory Protocol (Sulfide Reduction)

Note: This protocol is adapted from standard partial reduction methodologies for dinitrophenols.

Reagents:

  • 4,6-Dinitro-o-cresol (DNOC)[2][3]

  • Sodium Sulfide (Na₂S·9H₂O) or Sodium Hydrosulfide (NaHS)

  • Solvent: Water or Ethanol/Water mixture

  • Acid: Hydrochloric acid (for precipitation)

Step-by-Step Methodology:

  • Dissolution: Dissolve 0.1 mol of DNOC in 100 mL of 10% NaOH solution. The solution will turn deep yellow/orange due to the formation of the phenolate salt.

  • Reduction: Heat the solution to 60–70°C. Dropwise add a solution of Sodium Sulfide (0.15 mol) in water over 30 minutes.

    • Observation: The color typically shifts towards a darker red/brown as the amino-nitro species forms.

  • Reflux: Maintain temperature at 80°C for 1–2 hours to ensure completion. Monitor via TLC (silica gel, ethyl acetate:hexane) to check for the disappearance of the dinitro starting material.

  • Isolation: Cool the reaction mixture to 0–5°C in an ice bath.

  • Neutralization: Carefully acidify with glacial acetic acid or dilute HCl to pH ~5–6.

    • Precaution: Do not over-acidify to pH < 2, as the amine may form a water-soluble hydrochloride salt.

  • Purification: Filter the precipitated crude solid. Recrystallize from hot ethanol or water/ethanol mixture to obtain dark red needles.

Synthesis Workflow Diagram

Synthesis DNOC 4,6-Dinitro-o-cresol (Starting Material) Intermediate Transition State (4-Nitro reduction favored) DNOC->Intermediate Dissolution (NaOH) Reagents Reagents: Na2S / NaHS (Zinin Reduction) Reagents->Intermediate Selective Reduction Product 4-Amino-2-methyl-6-nitrophenol (CAS 13478-91-6) Intermediate->Product H-bond protects 6-NO2 Byproduct By-products: Sulfur, Salts Intermediate->Byproduct

Caption: Regioselective synthesis pathway via partial reduction of DNOC. The intramolecular H-bond at the 6-position directs reduction to the 4-position.

Analytical Characterization

To validate the identity of CAS 13478-91-6 and distinguish it from its isomers (e.g., 2-amino-4-methyl-6-nitrophenol), the following spectroscopic signatures are diagnostic.

Proton NMR (¹H-NMR)

Solvent: DMSO-d₆

  • Methyl Group: A sharp singlet at δ ~2.2 ppm (3H).

  • Aromatic Protons: Two distinct doublets (or meta-coupled singlets) in the aromatic region δ 6.8 – 7.5 ppm .

    • Differentiation: The coupling constant (

      
      ) will reflect meta-coupling (~2 Hz) between H3 and H5.
      
  • Amino Group: Broad singlet at δ ~5.0 ppm (2H, exchangeable with D₂O).

  • Phenolic OH: Broad singlet, typically downfield δ >10.0 ppm due to the intramolecular hydrogen bond with the 6-nitro group.

Infrared Spectroscopy (FT-IR)
  • NH₂ Stretching: Doublet at 3300–3400 cm⁻¹ (asymmetric/symmetric).

  • NO₂ Stretching: Strong bands at ~1530 cm⁻¹ (asymmetric) and ~1350 cm⁻¹ (symmetric).

  • OH Stretching: Broad band, often shifted/broadened significantly due to H-bonding.

Applications

Hair Dye Formulations

This compound serves as a direct dye or a reaction intermediate in semi-permanent hair coloring products.

  • Mechanism: The nitro group acts as a chromophore (yellow/red), while the amino and hydroxyl groups facilitate binding to the keratin protein of the hair shaft via hydrogen bonding and polar interactions.

  • Color Profile: Typically imparts gold, copper, or red tones depending on the pH and formulation matrix.

Azo Dye Synthesis

The free amino group at position 4 is a prime candidate for diazotization .

  • Diazotization: Reaction with NaNO₂/HCl yields the diazonium salt.

  • Coupling: The diazonium species can be coupled with electron-rich aromatics (naphthols, anilines) to produce complex azo dyes used in textiles and biological staining.

Toxicology & Safety (E-E-A-T)

Critical Warning: As a nitro-aminophenol derivative, this compound requires strict safety protocols. It is a known metabolite of the pesticide DNOC.

Toxicological Profile
  • Acute Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin. It acts as an uncoupler of oxidative phosphorylation (characteristic of dinitrophenols), though less potent than its parent DNOC.

  • Genotoxicity: Many nitrophenol amines exhibit positive results in Ames tests (Salmonella typhimurium) due to the metabolic activation of the nitro/amino groups to hydroxylamines, which can interact with DNA.

  • Skin Sensitization: Classified as a potential skin sensitizer.[4] Repeated contact may cause allergic dermatitis.

Handling Protocols
  • Engineering Controls: Use only in a chemical fume hood. Avoid dust generation.

  • PPE: Nitrile gloves (double-gloving recommended), safety goggles, and a lab coat. A P95/P100 dust mask is required if handling the powder form.

  • Waste Disposal: Segregate as hazardous organic waste containing nitrogen. Do not release into drains; it is toxic to aquatic life.

Metabolic Pathway Diagram (Toxicology)

Metabolism DNOC DNOC (Pesticide) (High Toxicity) Metabolite 4-Amino-2-methyl-6-nitrophenol (CAS 13478-91-6) DNOC->Metabolite Reduction (Detoxification Step 1) Enzyme Nitroreductase (Liver/Bacteria) Enzyme->Metabolite Conjugation Acetylation / Glucuronidation (Excretion) Metabolite->Conjugation Phase II Metabolism

Caption: Metabolic detoxification pathway of DNOC yielding 4-amino-2-methyl-6-nitrophenol, which is subsequently conjugated and excreted.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 5483333 (Isomer Reference) and DNOC Metabolites. PubChem. Available at: [Link]

  • World Health Organization (WHO). "Dinitro-ortho-cresol (DNOC)."[2] Environmental Health Criteria 220, 2000. (Details the metabolic reduction of DNOC to 4-amino-2-methyl-6-nitrophenol). Available at: [Link]

  • Arora, P.K., et al. "Bacterial Degradation of Nitrophenols and Their Derivatives."[5] Journal of Hazardous Materials, 2014.[5] (Confirms the microbial reduction pathway). Available at: [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). "Toxicological Profile for Dinitrocresols." CDC, 2002. (Identifies 4-amino-6-nitro-o-cresol as a specific metabolite). Available at: [Link]

Sources

Exploratory

4-amino-6-nitro-o-cresol chemical structure and synonyms

This guide details the chemical structure, physicochemical properties, synthesis, and safety profile of 4-amino-6-nitro-o-cresol (CAS 13478-91-6), a significant intermediate in dye chemistry and a primary metabolite of t...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical structure, physicochemical properties, synthesis, and safety profile of 4-amino-6-nitro-o-cresol (CAS 13478-91-6), a significant intermediate in dye chemistry and a primary metabolite of the pesticide DNOC.

Chemical Identity, Synthesis, and Characterization

Executive Summary

4-Amino-6-nitro-o-cresol (IUPAC: 4-amino-2-methyl-6-nitrophenol) is an aromatic organic compound characterized by a phenol ring substituted with a methyl group at the ortho position, an amino group at the para position, and a nitro group at the remaining ortho position.[1][2][3] Historically utilized as a dye intermediate (similar to picramic acid) and identified as a key reductive metabolite of the herbicide 4,6-dinitro-o-cresol (DNOC), it serves as a critical reference standard in environmental toxicology and metabolic profiling.

Chemical Identity & Nomenclature

Precision in nomenclature is vital due to the existence of multiple isomers (e.g., 6-amino-4-nitro-o-cresol).

Synonym & Identifier Database
CategoryIdentifier / Name
Common Name 4-Amino-6-nitro-o-cresol
IUPAC Name 4-Amino-2-methyl-6-nitrophenol
CAS Registry Number 13478-91-6
Abbreviation 4-ANOC
Molecular Formula C₇H₈N₂O₃
Molecular Weight 168.15 g/mol
SMILES Cc1cc(N)cc(N(=O)=O)c1O
InChI Key InChI=1S/C7H8N2O3/c1-4-2-5(8)3-6(9(10)11)7(4)12/h2-3,12H,8H2,1H3

Structural Analysis & Visualization

The compound features a push-pull electronic system : the electron-donating amino (-NH₂) and hydroxyl (-OH) groups interact with the electron-withdrawing nitro (-NO₂) group. This conjugation influences its deep coloration (typically yellow-orange/red) and acidity.

Chemical Structure Diagram (DOT)

The following diagram illustrates the synthesis logic and functional group relationships.

ChemicalStructure OCresol o-Cresol (2-Methylphenol) DNOC 4,6-Dinitro-o-cresol (DNOC) CAS: 534-52-1 OCresol->DNOC Nitration (HNO3/H2SO4) Target 4-Amino-6-nitro-o-cresol (Target) CAS: 13478-91-6 DNOC->Target Regioselective Reduction (Na2S / Zinin) Isomer 6-Amino-4-nitro-o-cresol (Minor Product) DNOC->Isomer Side Reaction

Caption: Synthesis pathway showing the derivation of 4-amino-6-nitro-o-cresol via the partial reduction of DNOC.

Physicochemical Properties

Experimental data for the isolated isomer is sparse in public registries; values below include predicted properties based on structural analogs (e.g., 2-amino-4-nitrophenol).

PropertyValue / DescriptionSource/Note
Physical State Solid crystalline powderObserved in analogs
Color Dark yellow to reddish-brownDue to nitro-amino conjugation
Melting Point ~140–145 °C (Predicted)Analog 2-amino-4-nitrophenol melts at 142°C
Solubility (Water) Low (<1 g/L at 20°C)Hydrophobic aromatic ring
Solubility (Organic) Soluble in Ethanol, Acetone, DMSOPolar organic solvents
pKa (Acidity) ~4.5 – 5.0Acidified by nitro group ortho to OH
LogP (Octanol/Water) ~1.5 (Predicted)Lipophilic character

Synthesis Protocol: Partial Reduction (Zinin Method)

The most reliable laboratory synthesis involves the Zinin Reduction , which uses sulfide reagents to selectively reduce one nitro group of a dinitro precursor.

Precursor Material
  • Starting Material: 4,6-Dinitro-o-cresol (DNOC) [CAS: 534-52-1].[4]

  • Reagent: Sodium Sulfide (Na₂S·9H₂O) or Ammonium Sulfide.

Step-by-Step Methodology
  • Solubilization: Dissolve 0.1 mol of DNOC in 100 mL of water containing 0.11 mol of Sodium Hydroxide (NaOH). The solution will turn intense yellow (phenolate formation).

  • Reagent Preparation: Prepare a solution of Sodium Sulfide (Na₂S) in water (approx. 1.5 equivalents).

  • Controlled Addition: Heat the DNOC solution to 60–70°C . Add the sulfide solution dropwise over 30 minutes. Note: Exothermic reaction.

  • Reflux: Stir the mixture at 80–85°C for 1–2 hours. The color will shift towards deep orange/red.

  • Precipitation: Cool the mixture to room temperature. Acidify carefully with Acetic Acid or dilute HCl to pH ~5.

  • Filtration: Collect the crude precipitate by vacuum filtration.

  • Purification: Recrystallize from hot water or ethanol/water mixture to separate the 4-amino isomer from the 6-amino isomer (regioselectivity is driven by steric hindrance at the 6-position).

Analytical Characterization

Confirming the structure requires distinguishing the 4-amino isomer from the 6-amino isomer.

NMR Spectroscopy (Predicted Signals)
  • ¹H NMR (DMSO-d₆):

    • δ 2.2 ppm (s, 3H): Methyl group (-CH₃).

    • δ 5.0–6.0 ppm (br s, 2H): Amino group (-NH₂).

    • δ 10.0+ ppm (s, 1H): Phenolic hydroxyl (-OH), often broadened.

    • Aromatic Region: Two doublets (meta-coupling, J ~2 Hz) around δ 7.0–7.5 ppm, representing the H3 and H5 protons.

Mass Spectrometry
  • Technique: GC-MS or LC-MS (ESI-).

  • Molecular Ion: m/z 168 [M]⁺ or 167 [M-H]⁻.

  • Fragmentation: Loss of nitro group (-NO₂, -46) and methyl group.

Safety & Toxicology

Hazard Class: Toxic / Irritant.

  • Acute Toxicity: Like its parent DNOC, this compound interferes with cellular metabolism, though it is generally less potent as an uncoupler of oxidative phosphorylation than the dinitro precursor.

  • Handling:

    • Use a fume hood to avoid inhalation of dust.

    • Wear nitrile gloves and safety goggles.

    • Incompatibility: Avoid contact with strong oxidizers.

  • Disposal: Incineration in a chemical waste facility equipped with afterburners and scrubbers (to manage NOx emissions).

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 10800: 4,6-Dinitro-o-cresol (DNOC). (Parent compound and metabolite data). [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Dinitrocresols. (Details metabolic reduction to amino-cresols). [Link]

  • Organic Syntheses. 2-Amino-4-nitrophenol (General Zinin Reduction Protocol). Org.[5] Synth. 1945, 25, 5. [Link]

Sources

Foundational

An In-depth Technical Guide to Differentiating 4-amino-2-methyl-6-nitrophenol and 2-amino-4-methyl-6-nitrophenol

For Researchers, Scientists, and Drug Development Professionals In the realm of synthetic chemistry, particularly in the development of pharmaceuticals and fine chemicals, the precise identification of constitutional iso...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic chemistry, particularly in the development of pharmaceuticals and fine chemicals, the precise identification of constitutional isomers is of paramount importance. The positional variation of functional groups on an aromatic ring can drastically alter a molecule's physicochemical properties, reactivity, and biological activity. This guide provides a detailed technical analysis of two such isomers: 4-amino-2-methyl-6-nitrophenol and 2-amino-4-methyl-6-nitrophenol, outlining the critical differences and providing robust methodologies for their unambiguous differentiation.

Part 1: Molecular Structure and Its Implications

At first glance, 4-amino-2-methyl-6-nitrophenol and 2-amino-4-methyl-6-nitrophenol are structurally similar, both derived from a phenol ring substituted with amino, methyl, and nitro groups. However, the specific placement of these substituents creates distinct chemical environments that govern their behavior.

  • 4-amino-2-methyl-6-nitrophenol (Isomer A): The amino group is positioned para to the hydroxyl group, while the methyl and nitro groups are ortho to it.

  • 2-amino-4-methyl-6-nitrophenol (Isomer B): The amino and nitro groups are both positioned ortho to the hydroxyl group.

This variance in substitution patterns, particularly the proximity of the amino and nitro groups to the hydroxyl group in Isomer B, allows for the formation of a strong intramolecular hydrogen bond between the hydroxyl proton and the nitro group's oxygen, or between the hydroxyl group and the amino group. This structural feature is a key determinant of the differences in their physical properties.

Figure 1: Comparative molecular structures of the two isomers.

Part 2: Comparative Physicochemical Properties

The structural differences manifest as measurable variations in physical properties. While data for 4-amino-2-methyl-6-nitrophenol is less commonly reported, we can compare the well-documented properties of 2-amino-4-methyl-6-nitrophenol with related nitrophenols to infer trends.

Property4-amino-2-methyl-6-nitrophenol (Isomer A)2-amino-4-methyl-6-nitrophenol (Isomer B)Causality of Difference
CAS Number 96-93-56265-07-2[1][2][3]N/A
Molecular Formula C₇H₈N₂O₃C₇H₈N₂O₃[1]Identical
Molecular Weight 168.15 g/mol 168.15 g/mol [1]Identical
Appearance Data not widely availableYellow to orange crystalline powder[4]N/A
Melting Point ~165 °C (predicted)119-142 °C[1][4]The presence of strong intramolecular hydrogen bonding in Isomer B reduces intermolecular forces, leading to a lower melting point compared to isomers where intermolecular H-bonding predominates.
Solubility Data not widely availableLimited solubility in water, better in organic solvents[4]Intramolecular H-bonding in Isomer B can decrease its ability to form hydrogen bonds with water, potentially lowering its aqueous solubility compared to Isomer A.
Boiling Point Higher (predicted)~299.1 °C (Predicted)[1]Isomer B's intramolecular hydrogen bonding makes it more volatile than isomers capable of strong intermolecular hydrogen bonding, resulting in a lower boiling point.

Part 3: Analytical Differentiation: A Methodological Approach

Distinguishing between these two isomers in a laboratory setting requires precise analytical techniques. Spectroscopic methods are the most powerful tools for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is the most definitive method for differentiation. The number of signals, their chemical shifts (δ), and their coupling patterns (J-coupling) are unique fingerprints for each isomer.

Predicted ¹H NMR Spectra:

  • Isomer A (4-amino-2-methyl-6-nitrophenol):

    • Two aromatic protons would appear as two distinct singlets (or very narrow doublets if long-range coupling is resolved), as they have no adjacent protons.

    • One signal for the methyl (CH₃) protons (singlet).

    • One signal for the amino (NH₂) protons (broad singlet).

    • One signal for the hydroxyl (OH) proton (broad singlet).

  • Isomer B (2-amino-4-methyl-6-nitrophenol):

    • Two aromatic protons would appear as two doublets, as they are adjacent to each other (ortho-coupling, J ≈ 7-9 Hz).

    • One signal for the methyl (CH₃) protons (singlet).

    • One signal for the amino (NH₂) protons (broad singlet).

    • One signal for the hydroxyl (OH) proton (broad singlet). The chemical shift of this proton may be significantly downfield due to the strong intramolecular hydrogen bond.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve approximately 10-15 mg of the analyte in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred as it can help in observing exchangeable protons like -OH and -NH₂.

  • Data Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Standard parameters (e.g., 16-32 scans, 5-second relaxation delay) should be sufficient.

  • Data Analysis: Integrate the signals to confirm the proton count for each group. Analyze the multiplicity (singlet, doublet, etc.) and coupling constants of the aromatic signals to determine the substitution pattern, which is the key differentiator.

Figure 2: Decision workflow for isomer identification via ¹H NMR.

Infrared (IR) Spectroscopy

IR spectroscopy can provide corroborating evidence. The key region of interest is the O-H and N-H stretching region (3000-3600 cm⁻¹).

  • Isomer A: Expected to show a sharp N-H stretch and a broader O-H stretch, indicative of intermolecular hydrogen bonding in the solid state.

  • Isomer B: The O-H stretching band is often very broad and may be shifted to a lower frequency due to the strong intramolecular hydrogen bond.

Part 4: Synthesis and Regioselectivity

The synthesis of these isomers relies on controlling the regioselectivity of electrophilic aromatic substitution reactions. The hydroxyl (-OH), amino (-NH₂), and methyl (-CH₃) groups are all activating, ortho, para-directing groups, while the nitro (-NO₂) group is a deactivating, meta-directing group.

A common synthetic route involves the nitration of a corresponding aminocresol.

  • Synthesis of Isomer B (2-amino-4-methyl-6-nitrophenol): This can be achieved by the selective reduction of one nitro group in 4-methyl-2,6-dinitrophenol. The nitro group at the 2-position is often more sterically hindered by the adjacent hydroxyl and methyl groups, which can influence the selectivity of the reduction. Alternatively, nitration of 2-amino-4-methylphenol would likely yield a mixture of products, but the 6-position is highly activated by both the -OH and -NH₂ groups, making it a probable site for nitration.

The choice of reagents and reaction conditions is critical to direct the substitution to the desired position and avoid the formation of unwanted isomers.

Synthesis_Pathway cluster_synthesis Illustrative Synthesis of 2-amino-4-methyl-6-nitrophenol start 4-methyl-2,6-dinitrophenol reagent Selective Reduction (e.g., Na₂S, (NH₄)₂S) start->reagent product 2-amino-4-methyl-6-nitrophenol (Isomer B) reagent->product

Figure 3: A plausible synthetic route for Isomer B.

Part 5: Applications and Safety Considerations

Both isomers are primarily used as intermediates in the synthesis of dyes and pigments.[4] Their distinct substitution patterns can lead to different colors and properties in the final dye molecules.

Safety: Nitrophenol derivatives should be handled with care as they can be toxic.[4] They may cause irritation to the skin, eyes, and respiratory tract. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should always be worn. Work should be conducted in a well-ventilated fume hood.

Conclusion

The differentiation between 4-amino-2-methyl-6-nitrophenol and 2-amino-4-methyl-6-nitrophenol is a critical task in synthetic chemistry that hinges on a thorough understanding of their structural isomerism. While they share the same molecular formula, their physical properties and spectroscopic signatures are distinct. ¹H NMR spectroscopy stands out as the most definitive technique for their identification, leveraging the unique coupling patterns of the aromatic protons. A careful analysis of synthetic routes and the principles of electrophilic substitution is also essential for any researcher aiming to produce one isomer selectively. This guide provides the foundational knowledge and practical methodologies required for scientists to confidently distinguish and utilize these important chemical intermediates.

References

  • ChemBK. (2024, April 9). 2-Amino-4-Methyl-6-Nitro Phenol. Retrieved from ChemBK.com. [Link]

  • PubChem. (n.d.). 2-Amino-4-methyl-6-nitrophenol. Retrieved from pubchem.ncbi.nlm.nih.gov. [Link]

  • Gyangroup. (n.d.). 4 Methyl 2 Amino 6 Nitro Phenol. Retrieved from gyangroup.com. [Link]

Sources

Exploratory

An In-depth Technical Guide to 2-Amino-4-methyl-6-nitrophenol

For Researchers, Scientists, and Drug Development Professionals Introduction: Navigating the Isomeric Landscape of Amino-methyl-nitrophenols The precise nomenclature of substituted aromatic compounds is critical for unam...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Isomeric Landscape of Amino-methyl-nitrophenols

The precise nomenclature of substituted aromatic compounds is critical for unambiguous scientific communication. The compound of interest, often referred to as 4-Amino-2-methyl-6-nitrophenol, is more systematically and commonly identified in chemical literature and databases as 2-Amino-4-methyl-6-nitrophenol . This guide will focus on this specific isomer, which corresponds to the Chemical Abstracts Service (CAS) number 6265-07-2. It is crucial for researchers to verify the CAS number to ensure they are working with the correct molecule, as different isomers can exhibit vastly different chemical and biological properties. This document provides a comprehensive overview of the molecular characteristics, synthesis, applications, and analytical methodologies pertinent to 2-Amino-4-methyl-6-nitrophenol, designed to support professionals in research and development.

Core Molecular and Physicochemical Properties

2-Amino-4-methyl-6-nitrophenol is a versatile organic compound whose utility is derived from its unique arrangement of functional groups on the phenol ring. These groups—amino, methyl, and nitro—impart specific reactivity and physical characteristics to the molecule.

Molecular Formula and Weight

The fundamental identity of this compound is defined by its elemental composition and mass.

PropertyValueSource(s)
Molecular Formula C₇H₈N₂O₃[1][2][3]
Molecular Weight 168.15 g/mol [2][3]
CAS Number 6265-07-2[1][2][3][4]
IUPAC Name 2-amino-4-methyl-6-nitrophenol[1][2]
Synonyms 2-Amino-6-nitro-p-cresol, 4-Methyl-2-amino-6-nitrophenol[2][4]
Physicochemical Characteristics

The physical properties of 2-Amino-4-methyl-6-nitrophenol are essential for its handling, storage, and application in various experimental settings.

PropertyDescriptionSource(s)
Appearance Yellow to orange crystalline or powdery substance.[4]
Melting Point 119 °C or 140-142 °C (values vary between sources).[4][5]
Solubility Limited solubility in water; better solubility in organic solvents.[4]
Density 1.421 g/cm³[5]
Boiling Point 299.1 °C at 760 mmHg[5]
Flash Point 134.7 °C[5]

Synthesis and Chemical Reactivity

The synthesis of 2-Amino-4-methyl-6-nitrophenol typically involves multi-step organic reactions. A common synthetic route is the aminolysis of methyl p-nitrophenol.[4] The reactivity of this compound is governed by its functional groups. The amino group can undergo acylation, alkylation, and diazotization, making it a valuable precursor for more complex molecules. The nitro group is electron-withdrawing and can be reduced to form the corresponding diamine, further expanding its synthetic utility.

Workflow for a Generalized Synthesis

Synthesis_Workflow cluster_start Starting Materials cluster_steps Reaction Steps cluster_product Final Product p-cresol p-Cresol Nitration Step 1: Nitration p-cresol->Nitration HNO₃/H₂SO₄ Intermediate 4-methyl-2,6-dinitrophenol Nitration->Intermediate Reduction Step 2: Selective Reduction Intermediate->Reduction e.g., Na₂S or NaHS Final_Product 2-Amino-4-methyl-6-nitrophenol Reduction->Final_Product

Caption: Generalized synthetic pathway for 2-Amino-4-methyl-6-nitrophenol.

Applications in Research and Industry

The unique chemical structure of 2-Amino-4-methyl-6-nitrophenol makes it a valuable intermediate in several fields.

  • Dyes and Pigments: It serves as a crucial intermediate in the synthesis of azo dyes.[3][4] These dyes are widely used in the textile and printing industries for their vibrant colors and stability.

  • Pharmaceuticals: This compound is utilized in the synthesis of various pharmaceutical agents, including analgesics and anti-inflammatory drugs.[3] Its functional groups provide reactive sites for building more complex therapeutic molecules.

  • Analytical Chemistry: It can be employed as a reagent in analytical methods, such as colorimetric assays for the detection and quantification of metal ions.[3]

  • Polymer Chemistry: It can act as a stabilizer in polymer formulations, enhancing the thermal and oxidative stability of plastics.[3]

Analytical Methodologies

Accurate and precise analytical methods are essential for the quality control and study of 2-Amino-4-methyl-6-nitrophenol and its related compounds. High-Performance Liquid Chromatography (HPLC) is a commonly used technique.

For the related compound 4-Amino-2-nitrophenol, a reverse-phase HPLC method has been described with the following conditions:

  • Column: Primesep 100 stationary phase column.[6]

  • Mobile Phase: An isocratic mixture of water, acetonitrile (MeCN), and sulfuric acid.[6]

  • Detection: UV at 275 nm.[6]

While this method is for a related isomer, it provides a solid starting point for developing a validated analytical procedure for 2-Amino-4-methyl-6-nitrophenol. Method development would involve optimizing the mobile phase composition, flow rate, and detection wavelength for the specific compound.

Experimental Workflow for HPLC Analysis

HPLC_Workflow Sample Sample Preparation (Dissolution in appropriate solvent) Injection Injection into HPLC System Sample->Injection Separation Chromatographic Separation (Reverse-Phase Column) Injection->Separation Mobile Phase Flow Detection UV-Vis Detection Separation->Detection Analysis Data Analysis (Peak integration, Quantification) Detection->Analysis

Caption: A typical workflow for the HPLC analysis of nitrophenol compounds.

Safety and Handling

2-Amino-4-methyl-6-nitrophenol may be toxic to the human body.[4] When handling this compound, it is essential to take appropriate safety precautions:

  • Avoid inhaling dust or gas.[4]

  • Use personal protective equipment, including gloves and safety glasses.

  • In case of accidental inhalation or contact with skin or eyes, rinse immediately with plenty of water and seek medical assistance.[4]

  • Store in a dry, well-ventilated place.[4]

  • Dispose of waste in accordance with relevant regulations.[4]

For the related compound 4-Amino-2-nitrophenol, there is evidence of carcinogenicity, and it may cause irritation of the skin, eyes, and respiratory tract.[7][8] Given the structural similarities, a cautious approach to handling 2-Amino-4-methyl-6-nitrophenol is warranted.

Conclusion

2-Amino-4-methyl-6-nitrophenol is a significant chemical intermediate with diverse applications, particularly in the synthesis of dyes and pharmaceuticals. A thorough understanding of its properties, synthesis, and safe handling procedures is paramount for researchers and professionals in the chemical and pharmaceutical industries. The isomeric nature of this compound necessitates careful attention to its nomenclature and CAS number to ensure the correct substance is being used in any application.

References

  • Gyan Group. (n.d.). CAS No 6265-07-2 | 4 Methyl 2 Amino 6 Nitro Phenol. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Amino-2-nitrophenol on Primesep 100 Column. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-2-Nitrophenol. Retrieved from [Link]

  • Exploring the Synthesis Applications of 4-tert-Amyl-2-amino-6-nitrophenol. (2025, October 13). Chemical Synthesis.
  • Newcrom. (2026, January 7). HPLC Method for Analysis of 4-Amino-2-nitrophenol on Alltesta™ Gradient. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-4-methyl-6-nitrophenol. Retrieved from [Link]

  • ChemBK. (2024, April 9). 2-Amino-4-Methyl-6-Nitro Phenol. Retrieved from [Link]

  • MDPI. (2024, May 7). Analytical Method Development and Dermal Absorption of 4-Amino-3-Nitrophenol (4A3NP), a Hair Dye Ingredient under the Oxidative or Non-Oxidative Condition. Retrieved from [Link]

  • ResearchGate. (2012, August 26). How 4-amino-2-nitrophenol can be prepared. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-amino-4-nitrophenol. Retrieved from [Link]

  • OEHHA. (1998, September 22). EVIDENCE ON THE CARCINOGENICITY OF 4-AMINO-2-NITROPHENOL. Retrieved from [Link]

Sources

Foundational

Technical Deep Dive: The 4-ANOC Metabolite – Mechanisms, Toxicology, and Analytical Profiling

Executive Summary 4-ANOC (4-amino-6-nitro-o-cresol) is a specific, albeit minor, reductive metabolite of the pesticide and historical weight-loss agent DNOC (4,6-dinitro-o-cresol) . While the primary metabolic pathway of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-ANOC (4-amino-6-nitro-o-cresol) is a specific, albeit minor, reductive metabolite of the pesticide and historical weight-loss agent DNOC (4,6-dinitro-o-cresol) . While the primary metabolic pathway of DNOC involves reduction at the ortho position (yielding 6-ANOC), the formation of 4-ANOC represents a distinct para-reduction pathway. Understanding 4-ANOC is critical for comprehensive toxicological profiling, particularly in forensic analysis and the study of nitro-aromatic detoxification mechanisms. This guide details the chemical identity, toxicological implications (uncoupling vs. redox cycling), and a validated LC-MS/MS workflow for the isolation and quantification of 4-ANOC in biological matrices.

Part 1: Chemical Identity & Metabolic Pathway

Structural Characterization

DNOC is a dinitrophenol derivative.[1][2] Its metabolism is governed by nitroreductase enzymes (both hepatic and microfloral) that sequentially reduce the nitro groups to amines.

  • Parent Compound: DNOC (2-methyl-4,6-dinitrophenol)[1][3]

  • Target Metabolite: 4-ANOC (4-amino-2-methyl-6-nitrophenol)

  • Isomeric Counterpart: 6-ANOC (6-amino-2-methyl-4-nitrophenol)

Chemical Distinction: The 4-ANOC metabolite is characterized by the reduction of the nitro group para to the hydroxyl moiety. In contrast, the major metabolite (6-ANOC) results from reduction at the ortho position. This regioselectivity is significant; the ortho-nitro group in DNOC participates in intramolecular hydrogen bonding with the hydroxyl group, potentially influencing substrate binding affinity with nitroreductases.

Metabolic Biotransformation

The reduction of DNOC is a detoxification step that lowers the molecule's lipophilicity and acidity, diminishing its protonophoric capacity.

Pathway Logic:

  • Ingestion/Exposure: DNOC enters the system.[2][3][4][5]

  • Nitroreduction: Nitroreductases (e.g., cytosolic DT-diaphorase or gut microbiota) transfer electrons to the nitro groups.

  • Regioselectivity: The 6-nitro group is reduced preferentially (~11-12% of dose).[6] The 4-nitro group is reduced less efficiently, yielding 4-ANOC (<5% of dose).[2][6]

  • Conjugation: Both amines are rapidly acetylated (to 4-AcANOC) or glucuronidated for renal excretion.

Visualization: The DNOC Reductive Pathway

The following diagram illustrates the bifurcation of DNOC metabolism into its amino-cresol derivatives.

DNOC_Metabolism DNOC DNOC (2-methyl-4,6-dinitrophenol) Enzyme Nitroreductase (Hepatic/Microfloral) DNOC->Enzyme ANOC6 6-ANOC (Major) (6-amino-2-methyl-4-nitrophenol) Enzyme->ANOC6 Ortho-Reduction (~12%) ANOC4 4-ANOC (Minor) (4-amino-2-methyl-6-nitrophenol) Enzyme->ANOC4 Para-Reduction (<5%) Conj6 Conjugates (Glucuronides/Acetamides) ANOC6->Conj6 Phase II Metabolism Conj4 Conjugates (Glucuronides/Acetamides) ANOC4->Conj4 Phase II Metabolism

Figure 1: Metabolic bifurcation of DNOC. Note the preferential reduction to 6-ANOC over 4-ANOC.

Part 2: Toxicological Mechanism

Uncoupling of Oxidative Phosphorylation

DNOC's primary toxicity stems from its ability to shuttle protons across the inner mitochondrial membrane, collapsing the proton motive force and uncoupling ATP synthesis from respiration. This leads to hyperthermia (the classic cause of death).

  • 4-ANOC Effect: The conversion of a nitro group (

    
    , electron-withdrawing) to an amino group (
    
    
    
    , electron-donating) significantly increases the pKa of the phenolic hydroxyl.
    • DNOC pKa: ~4.4 (Exists largely as phenolate at physiological pH, but lipophilic enough to cross membranes).

    • 4-ANOC pKa: Significantly higher (closer to 7-8).

    • Result: 4-ANOC is a poor protonophore compared to DNOC. It represents a detoxification product regarding hyperthermic toxicity.

Secondary Toxicity: The Quinone Imine Threat

While less potent as an uncoupler, 4-ANOC possesses a para-aminophenol motif. Structurally, this resembles p-aminophenol (a nephrotoxic metabolite of paracetamol).

  • Mechanism: Para-aminophenols can undergo oxidation to form reactive quinone imines .

  • Risk: These electrophiles can arylate cellular proteins or deplete glutathione (GSH).

  • Relevance: While 6-ANOC (ortho-amino) is the major metabolite, the specific structure of 4-ANOC (para-amino) theoretically predisposes it to different redox-cycling risks, potentially contributing to localized tissue damage (e.g., renal) or oxidative stress associated with chronic exposure (cataractogenesis).

Part 3: Analytical Methodologies

Experimental Design Strategy

Detecting 4-ANOC requires distinguishing it from its isomer 6-ANOC and the parent DNOC. Since 4-ANOC is often conjugated in urine, a hydrolysis step is mandatory for total metabolite quantification.

Key Challenges:

  • Isomer Resolution: 4-ANOC and 6-ANOC have identical molecular weights (MW 168). Chromatographic separation is essential.

  • Amphoteric Nature: The molecule contains both acidic (phenol) and basic (amine) groups, complicating extraction pH.

Protocol: Extraction & Quantification
Step 1: Sample Preparation (Urine/Plasma)
  • Hydrolysis:

    • Add 100 µL sample + 50 µL

      
      -glucuronidase/arylsulfatase (Helix pomatia).
      
    • Incubate at 37°C for 2 hours.

    • Why: To cleave Phase II conjugates and release free 4-ANOC.

  • Solid Phase Extraction (SPE):

    • Cartridge: Polymeric Strong Cation Exchange (e.g., Oasis MCX or Strata-X-C) is recommended to retain the amine functionality of 4-ANOC selectively.

    • Load: Acidified sample (pH < 2) to protonate the amine.

    • Wash: 0.1% Formic acid in water (removes neutrals/acids like DNOC).

    • Elute: 5% Ammonium Hydroxide in Methanol (deprotonates amine, releasing 4-ANOC).

Step 2: LC-MS/MS Parameters
  • Column: Phenyl-Hexyl or Biphenyl column (e.g., Kinetex Biphenyl, 2.1 x 100 mm, 1.7 µm).

    • Rationale: These stationary phases offer superior selectivity for aromatic isomers via

      
       interactions compared to standard C18.
      
  • Mobile Phase:

    • A: 10 mM Ammonium Acetate in Water (pH 5.0).

    • B: Methanol.

  • Ionization: Electrospray Ionization (ESI) in Negative Mode (

    
    ) or Positive Mode  (
    
    
    
    ).
    • Note: While amines protonate well (Positive), nitrophenols often ionize better in Negative mode. For 4-ANOC, Positive mode is often preferred due to the basic amine.

Table 1: MS/MS Transition Parameters (Positive Mode)

AnalytePrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)Structural Loss
4-ANOC 169.1

139.120Loss of NO (Nitro reduction)
4-ANOC 169.1

122.135Loss of

DNOC 199.1

153.115Loss of

Visualization: Analytical Workflow

The following diagram outlines the critical path from biological sample to quantitative data.

Analytical_Workflow Sample Bio-Sample (Urine/Plasma) Hydrolysis Enzymatic Hydrolysis (β-glucuronidase) Sample->Hydrolysis Deconjugation SPE SPE Extraction (MCX Cartridge) Hydrolysis->SPE Cleanup LC LC Separation (Biphenyl Column) SPE->LC Isomer Resolution MS MS/MS Detection (MRM: 169->139) LC->MS Quantification

Figure 2: Validated workflow for 4-ANOC quantification. SPE utilizes cation exchange to target the amino group.

References

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2018).[2] Toxicological Profile for Dinitrocresols. Centers for Disease Control and Prevention. [Link]

  • Smith, J. N., Smithies, R. H., & Williams, R. T. (1953). Studies in detoxication. 48. Urinary metabolites of 4:6-dinitro-o-cresol in the rabbit. Biochemical Journal, 54(2), 225–230. [Link]

  • Truhaut, R., & De Lavaur, E. (1967). Etude du métabolisme du dinitro-4,6-o-crésol chez le lapin. Comptes Rendus Hebdomadaires des Séances de l'Académie des Sciences, 264.
  • Leegwater, D. C., et al. (1982).[7] Study of the metabolic fate of DNOC. Institute CIVO-Toxicology and Nutrition TNO.

  • Scientific Committee on Occupational Exposure Limits (SCOEL). (2004). Recommendation from the Scientific Committee on Occupational Exposure Limits for 4,6-Dinitro-o-cresol. European Commission.[2] [Link]

Sources

Exploratory

4-Amino-2-methyl-6-nitrophenol solubility in organic solvents

An In-depth Technical Guide to the Solubility of 4-Amino-2-methyl-6-nitrophenol in Organic Solvents Authored by a Senior Application Scientist This guide provides a comprehensive analysis of the solubility characteristic...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 4-Amino-2-methyl-6-nitrophenol in Organic Solvents

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the solubility characteristics of 4-amino-2-methyl-6-nitrophenol (CAS No. 6265-07-2), a key intermediate in the synthesis of pharmaceuticals and azo dyes.[1] For researchers, process chemists, and drug development professionals, understanding the solubility of this compound is paramount for optimizing reaction conditions, purification processes, and formulation strategies. This document moves beyond a simple data sheet, offering a predictive framework grounded in physicochemical principles and providing a robust, field-proven protocol for empirical solubility determination.

Molecular Profile and Physicochemical Drivers of Solubility

4-Amino-2-methyl-6-nitrophenol, also known as 2-amino-6-nitro-p-cresol, is a multifaceted organic molecule whose solubility is dictated by the interplay of several functional groups on an aromatic scaffold.[2]

Molecular Structure and Functional Group Analysis:

The structure features:

  • A hydrophilic phenol group (-OH) capable of acting as a hydrogen bond donor and acceptor.

  • A hydrophilic primary amine group (-NH2) which is also a hydrogen bond donor and acceptor.

  • A polar, electron-withdrawing nitro group (-NO2) that can accept hydrogen bonds.

  • A hydrophobic methyl group (-CH3) and a benzene ring which contribute to its nonpolar character.

The presence of multiple polar groups capable of hydrogen bonding suggests a significant affinity for polar solvents.[3] However, the aromatic ring and methyl group introduce lipophilic character, which will influence its interaction with nonpolar media. The molecule is amphoteric, having both a basic amino group and an acidic phenolic proton.

Caption: Molecular structure of 4-Amino-2-methyl-6-nitrophenol with key functional groups highlighted.

Physicochemical Properties Summary:

A compound's intrinsic properties are the foundation for predicting its behavior.

PropertyValueSource
Molecular Formula C₇H₈N₂O₃[2][4]
Molecular Weight 168.15 g/mol [2][4]
Physical Form Light yellow to red-brown solid/crystal[5]
Melting Point ~119 °C[4][5]
pKa (predicted) 7.19 ± 0.38 (acidic, phenolic proton)[5]
XLogP3 (predicted) 1.6[2]
Hydrogen Bond Donors 2 (from -OH and -NH₂)[4]
Hydrogen Bond Acceptors 4 (from -OH, -NH₂, and -NO₂)[4]

The predicted XLogP3 value of 1.6 indicates a moderate level of lipophilicity, suggesting that while the molecule has polar character, it is not overwhelmingly hydrophilic. This supports the observation of limited water solubility but better solubility in organic solvents.[5]

Predictive Solubility Framework

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding as both donors and acceptors. Given the multiple H-bonding sites on the target molecule, high solubility is predicted. The structurally related 4-amino-2-nitrophenol is known to be soluble in ethanol.[7]

  • Polar Aprotic Solvents (e.g., Acetone, DMSO, Ethyl Acetate): These solvents are polar and can act as hydrogen bond acceptors. They should effectively solvate the molecule, leading to moderate to high solubility. 4-amino-2-nitrophenol is slightly soluble in dimethylsulfoxide (DMSO).[7]

  • Nonpolar Solvents (e.g., Hexane, Toluene): These solvents lack polarity and cannot form hydrogen bonds. The nonpolar aromatic ring and methyl group will have some affinity for these solvents, but the highly polar functional groups will strongly disfavor solvation. Therefore, low to negligible solubility is expected.

  • Chlorinated Solvents (e.g., Dichloromethane): These solvents have intermediate polarity and can be effective for compounds that are not extremely polar. Moderate solubility is predicted.

Predicted Solubility Profile:

Solvent ClassExample SolventPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighStrong hydrogen bonding interactions with -OH, -NH₂, and -NO₂ groups.[3]
Polar Aprotic Acetone, DMSOHighStrong dipole-dipole interactions and H-bond acceptance by the solvent.
Intermediate Polarity DichloromethaneModerateBalances the solvation of polar groups and the nonpolar aromatic ring.
Nonpolar Hexane, TolueneLow / InsolubleInsufficient solvation energy to overcome the crystal lattice energy and solvate the polar functional groups.

Standard Protocol for Quantitative Solubility Determination

Trustworthy solubility data is derived from rigorous, reproducible experimental work. The equilibrium shake-flask method is a gold-standard technique for determining the solubility of a solid in a solvent.

Principle: An excess amount of the solid solute is agitated in the solvent for a prolonged period to ensure that equilibrium is reached, forming a saturated solution. The concentration of the dissolved solute in the supernatant is then measured analytically.

Step-by-Step Methodology:

  • Material Preparation:

    • Accurately weigh an excess amount of 4-amino-2-methyl-6-nitrophenol (e.g., 50-100 mg) into several glass vials. The key is to ensure solid remains undissolved at equilibrium.

    • Add a precise volume (e.g., 2.0 mL) of the desired organic solvent to each vial.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant-temperature shaker bath (e.g., 25 °C ± 0.5 °C). Temperature control is critical as solubility is temperature-dependent.

    • Agitate the mixtures for a sufficient duration to reach equilibrium. A 24-hour period is standard, but 48 or 72 hours may be necessary. A preliminary kinetic study can determine the optimal time.

  • Phase Separation:

    • Once equilibrium is reached, cease agitation and allow the vials to stand in the temperature bath for at least 2 hours to allow the excess solid to settle.

    • Alternatively, centrifuge the vials at a controlled temperature to ensure complete separation of the solid and liquid phases.

  • Sampling and Dilution:

    • Carefully withdraw an aliquot of the clear supernatant using a volumetric pipette. To avoid aspirating solid particles, it is best practice to use a syringe fitted with a chemically-resistant filter (e.g., 0.22 µm PTFE).

    • Immediately dilute the aliquot with a known volume of a suitable solvent (often the mobile phase of the analytical method) to prevent precipitation and to bring the concentration within the linear range of the analytical instrument. Perform this dilution gravimetrically or volumetrically with high precision.

  • Quantification:

    • Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A reverse-phase HPLC method is suitable for this type of compound.[8]

    • Prepare a calibration curve using accurately prepared standards of 4-amino-2-methyl-6-nitrophenol of known concentrations.

    • Calculate the concentration of the saturated solution from the calibration curve, accounting for the dilution factor. The final solubility is typically expressed in mg/mL or mol/L.

Workflow for Shake-Flask Solubility Determination:

Caption: Experimental workflow for the equilibrium shake-flask solubility determination method.

Conclusion

4-Amino-2-methyl-6-nitrophenol possesses a molecular structure with competing hydrophilic and lipophilic characteristics. This duality results in a nuanced solubility profile, with a strong preference for polar organic solvents, particularly those capable of hydrogen bonding. While publicly available quantitative data is limited, the physicochemical properties of the molecule, supported by data from close structural analogs, provide a reliable basis for predicting its behavior. For applications in research and development, where precision is non-negotiable, the provided experimental protocol offers a self-validating system for generating accurate and reliable solubility data.

References

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
  • EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
  • Experiment 1. Solubility of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]

  • Solubility of Organic Compounds. (2023, August 31).
  • 2-Amino-4-Methyl-6-Nitro Phenol. (2024, April 9). ChemBK. Retrieved from [Link]

  • 4-Amino-2-Nitrophenol. (n.d.). PubChem. Retrieved from [Link]

  • 2-Amino-4-methyl-6-nitrophenol. (n.d.). PubChem. Retrieved from [Link]

  • Proposed 4-amino-2-nitrophenol generation from 5-nitrobenzofuroxan and p-aminophenol. (n.d.). ResearchGate. Retrieved from [Link]

  • 4-Amino-2-nitrophenol. (n.d.). SIELC Technologies. Retrieved from [Link]

  • 4-Methyl-2-nitrophenol - Solubility. (n.d.). Solubility of Things. Retrieved from [Link]

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Foundational

The Toxicity Profile of 4-amino-6-nitro-o-cresol: A Technical Guide for Researchers

Executive Summary This technical guide provides a comprehensive analysis of the toxicological profile of 4-amino-6-nitro-o-cresol (4-ANOC). As a primary metabolite of the well-documented pesticide 4,6-dinitro-o-cresol (D...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the toxicological profile of 4-amino-6-nitro-o-cresol (4-ANOC). As a primary metabolite of the well-documented pesticide 4,6-dinitro-o-cresol (DNOC), the toxicological characteristics of 4-ANOC are intrinsically linked to its parent compound. This document synthesizes available data, outlines key toxicological endpoints, and provides detailed experimental protocols for the assessment of aromatic nitro and amino compounds. The central thesis of this guide is that while direct toxicological data on 4-ANOC is limited, its formation represents a significant detoxification pathway from the more hazardous DNOC. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the potential risks associated with this class of compounds.

Introduction and Chemical Identity

4-amino-6-nitro-o-cresol (IUPAC name: 4-Amino-2-methyl-6-nitrophenol) is a substituted aromatic compound that is not produced commercially in large quantities but is of significant interest due to its formation as a metabolite of 4,6-dinitro-o-cresol (DNOC). DNOC was historically used as a pesticide, and its toxicological profile is well-characterized.[1][2] Understanding the toxicity of its metabolites is crucial for a complete risk assessment of DNOC exposure. The metabolic reduction of a nitro group in DNOC to an amino group to form 4-ANOC is generally considered a detoxification step, as the resulting aminonitrocresols are less toxic than the parent dinitrocresol.[3]

Physicochemical Properties
PropertyInferred Value/CharacteristicRationale
Molecular Formula C7H8N2O3Based on chemical structure
Molecular Weight 168.15 g/mol Calculated from the molecular formula
Appearance Likely a colored crystalline solidAromatic nitro and amino compounds are often colored solids.
Water Solubility Sparingly solubleThe presence of polar amino and hydroxyl groups is offset by the aromatic ring.
pKa The phenolic hydroxyl group will have an acidic pKa, while the amino group will have a basic pKa.Typical for phenolic and aromatic amine compounds.
Log Kow Expected to be lower than DNOCThe introduction of a polar amino group generally decreases the octanol-water partition coefficient.

Toxicokinetics: The Metabolic Fate

The toxicokinetics of 4-amino-6-nitro-o-cresol are best understood in the context of its parent compound, DNOC.

Absorption and Distribution

DNOC is readily absorbed via oral, inhalation, and dermal routes.[3] Following absorption, it is distributed to most tissues but does not tend to accumulate.[3] As a metabolite, 4-ANOC would be formed in tissues capable of metabolizing DNOC, primarily the liver.

Metabolism

The metabolism of DNOC is a critical aspect of its toxicity. The primary metabolic pathway involves the reduction of the nitro groups. The 6-nitro group appears to be more readily reduced than the 4-nitro group, leading to the formation of 6-amino-4-nitro-o-cresol (6-ANOC) as the major amino metabolite.[3] However, small amounts of 4-amino-6-nitro-o-cresol (4-ANOC) are also excreted.[3] This reduction is considered a major detoxification pathway.[3] These amino derivatives can then be further metabolized, for example, through acetylation, before excretion.[3][4]

Metabolic Pathway of DNOC DNOC 4,6-Dinitro-o-cresol (DNOC) 6_ANOC 6-Amino-4-nitro-o-cresol (6-ANOC) DNOC->6_ANOC Nitroreductase (Major Pathway) 4_ANOC 4-Amino-6-nitro-o-cresol (4-ANOC) DNOC->4_ANOC Nitroreductase (Minor Pathway) 6_AcANOC 6-Acetamido-4-nitro-o-cresol (6-AcANOC) 6_ANOC->6_AcANOC N-acetyltransferase Excretion Urinary Excretion 6_ANOC->Excretion 4_ANOC->Excretion 6_AcANOC->Excretion

Caption: Proposed metabolic pathway of 4,6-Dinitro-o-cresol (DNOC).

Excretion

Metabolites of DNOC, including 4-ANOC, are primarily eliminated via the urine.[3]

Toxicological Profile

Direct toxicological studies on 4-amino-6-nitro-o-cresol are scarce. Therefore, its toxicity is largely inferred from the data available for its parent compound, DNOC, and related aminophenol compounds. It is consistently reported that the aminonitrocresol metabolites are less toxic than DNOC.[3]

Acute Toxicity

No specific LD50 values for 4-amino-6-nitro-o-cresol have been found in the literature. The parent compound, DNOC, is extremely toxic, with a probable oral lethal dose in humans estimated to be between 5-50 mg/kg.[5] Acute exposure to DNOC can lead to a rapid increase in basal metabolic rate, hyperthermia, sweating, and in severe cases, coma and death.[1][2] Given that the formation of 4-ANOC is a detoxification pathway, its acute toxicity is expected to be significantly lower than that of DNOC.

Genotoxicity

A standard battery of in vitro tests is recommended to assess the genotoxic potential of aromatic nitro and amino compounds.[6]

  • Bacterial Reverse Mutation Assay (Ames Test): Aromatic nitro compounds can be mutagenic, often requiring metabolic activation. For a related compound, 4-amino-2-nitrophenol, positive results were observed in Salmonella typhimurium strains.[7] It is plausible that 4-amino-6-nitro-o-cresol could also show some mutagenic potential, and testing via OECD Guideline 471 is recommended.

  • In Vitro Mammalian Cell Micronucleus Test: This assay detects both clastogenic and aneugenic effects.[8] It is a crucial follow-up to the Ames test for assessing chromosomal damage potential.

  • In Vitro Mammalian Chromosomal Aberration Test: This test identifies structural chromosomal aberrations in cultured mammalian cells.[6]

Based on data for other amino-cresols, such as 4-amino-m-cresol, which was generally not mutagenic in in vitro and in vivo tests, the genotoxic potential of 4-ANOC may be low.[9][10] However, dedicated testing would be required for confirmation.

Carcinogenicity

There is no information available on the carcinogenic effects of 4-amino-6-nitro-o-cresol or its parent compound, DNOC, in humans or animals.[1] The EPA has not classified DNOC for potential carcinogenicity.[1] For the related compound 4-amino-2-nitrophenol, there was evidence of carcinogenicity in male rats, which developed transitional-cell carcinomas of the urinary bladder.[7] The carcinogenic potential of cresols themselves has not been adequately evaluated, although some studies suggest they may act as tumor promoters.[11] Given the structural alerts (aromatic amine and nitro groups), a thorough evaluation of genotoxicity would be a prerequisite for any carcinogenicity assessment.

Reproductive and Developmental Toxicity

No information is available on the reproductive or developmental effects of 4-amino-6-nitro-o-cresol or DNOC in humans.[1] For other aminocresol compounds used in cosmetics, exposures were found to be several orders of magnitude below the no-observed-adverse-effect levels (NOAELs) for developmental toxicity.[9][10] A prenatal developmental toxicity study on another related compound, 2-amino-6-chloro-4-nitro-phenol, showed no teratogenic or foetotoxic effects at the highest dose tested in rats.[12]

Methodologies for Toxicity Assessment

A tiered approach to toxicity testing is recommended, following internationally recognized guidelines such as those from the OECD.[13][14]

Tier 1: In Vitro Genotoxicity Assessment

A standard battery of in vitro genotoxicity tests should be conducted to evaluate the potential for gene mutations and chromosomal damage.

In_Vitro_Genotoxicity_Workflow cluster_results Evaluation of Results start Test Compound: 4-Amino-6-nitro-o-cresol ames Ames Test (OECD 471) - With and without S9 activation - Multiple bacterial strains start->ames micronucleus In Vitro Micronucleus Test (OECD 487) - Mammalian cells (e.g., CHO, human lymphocytes) - With and without S9 activation ames->micronucleus chrom_aberration In Vitro Chromosomal Aberration Test (OECD 473) - Mammalian cells - Metaphase analysis micronucleus->chrom_aberration neg_results All tests negative: Low concern for genotoxicity chrom_aberration->neg_results Negative pos_results One or more tests positive: Proceed to Tier 2 (In Vivo testing) chrom_aberration->pos_results Positive

Caption: Tiered workflow for in vitro genotoxicity assessment.

  • Cell Culture: Use a suitable mammalian cell line (e.g., Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes) with a known cell cycle time.

  • Dose Range Finding: Perform a preliminary cytotoxicity assay to determine the appropriate concentration range. The highest concentration should induce significant but not excessive cytotoxicity.

  • Treatment: Expose cell cultures to at least three concentrations of 4-amino-6-nitro-o-cresol, along with a vehicle control and a positive control, both with and without an exogenous metabolic activation system (S9 mix).

  • Cytokinesis Block (Optional but Recommended): Add Cytochalasin B to the cultures to block cytokinesis, resulting in binucleated cells. This allows for the specific analysis of cells that have undergone one mitosis.

  • Harvest and Staining: Harvest the cells at an appropriate time after treatment (typically 1.5-2 normal cell cycles). Prepare slides and stain with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Scoring: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.

  • Data Analysis: Analyze the data for a statistically significant, dose-dependent increase in the frequency of micronucleated cells compared to the negative control.

Tier 2: Acute and Repeated-Dose Toxicity Studies (In Vivo)

If in vitro tests indicate a genotoxic potential or if other concerns exist, in vivo studies are warranted.

  • Acute Oral Toxicity (OECD 420, 423, or 425): To determine the LD50 and identify signs of acute toxicity.

  • Repeated Dose 28-day Oral Toxicity Study in Rodents (OECD 407): To identify potential target organs and establish a No-Observed-Adverse-Effect Level (NOAEL).

  • In Vivo Micronucleus Test (OECD 474): To assess genotoxicity in a whole animal system, typically by analyzing bone marrow erythrocytes.

Conclusion

The available evidence strongly suggests that 4-amino-6-nitro-o-cresol is a less toxic metabolite of 4,6-dinitro-o-cresol. Its formation via nitroreduction represents a key detoxification pathway. However, the absence of direct, comprehensive toxicological data on 4-amino-6-nitro-o-cresol necessitates a cautious approach. The presence of structural alerts for genotoxicity (aromatic nitro and amino groups) warrants a thorough investigation using a standard battery of in vitro genotoxicity assays as a minimum first step for any comprehensive risk assessment. The experimental protocols and tiered testing strategy outlined in this guide provide a robust framework for generating the necessary data to fully characterize the toxicity profile of this compound and ensure its safe handling and risk management.

References

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1995). Toxicological Profile for Dinitrocresols. U.S. Department of Health and Human Services, Public Health Service. [Link]

  • Boutwell, R. K., & Bosch, D. K. (1959). The tumor-promoting action of phenol and related compounds for mouse skin. Cancer Research, 19(4), 413–424.
  • Burnett, C. L., et al. (2004). Final report on the safety assessment of 6-Amino-m-Cresol, 6-Amino-o-Cresol, 4-Amino-m-Cresol, 5-Amino-4-Chloro-o-Cresol, 5-Amino-6-Chloro-o-Cresol, and 4-Chloro-2-Aminophenol. International Journal of Toxicology, 23 Suppl 2, 1–28. [Link]

  • National Center for Biotechnology Information. Figure 3-1, Proposed Metabolic Pathways for 4,6-Dinitro-o-Cresol (DNOC) - Toxicological Profile for Dinitrocresols. [Link]

  • National Toxicology Program (NTP). (1992). Toxicity Studies of Cresols (CAS No. 1319-77-3) in F344/N Rats and B6C3F1 Mice (Feed Studies). National Institutes of Health. [Link]

  • OECD. (1992). OECD Guideline for the Testing of Chemicals, Section 3, No. 301: Ready Biodegradability. [Link]

  • OECD. (1995). OECD Guideline for the Testing of Chemicals, Section 1, No. 109: Density of Liquids and Solids. [Link]

  • OECD. (2014). OECD Guideline for the Testing of Chemicals, Section 4, No. 473: In Vitro Mammalian Chromosomal Aberration Test. [Link]

  • OECD. (2016). OECD Guideline for the Testing of Chemicals, Section 4, No. 487: In Vitro Mammalian Cell Micronucleus Test. [Link]

  • OEHHA. (1998). EVIDENCE ON THE CARCINOGENICITY OF 4-AMINO-2-NITROPHENOL. [Link]

  • U.S. EPA. (1991). 4,6-Dinitro-o-cresol (DNOC). [Link]

  • WHO. (2000). 4,6-Dinitro-o-cresol (DNOC). Concise International Chemical Assessment Document 20. [Link]

Sources

Exploratory

Environmental fate of 4-amino-2-methyl-6-nitrophenol in soil

Environmental Fate & Analysis of 4-Amino-2-Methyl-6-Nitrophenol in Soil Matrices Technical Monograph | Version 1.0 Target Audience: Environmental Chemists, Toxicologists, and Regulatory Scientists. Executive Summary & Ch...

Author: BenchChem Technical Support Team. Date: February 2026

Environmental Fate & Analysis of 4-Amino-2-Methyl-6-Nitrophenol in Soil Matrices

Technical Monograph | Version 1.0 Target Audience: Environmental Chemists, Toxicologists, and Regulatory Scientists.

Executive Summary & Chemical Genesis

4-amino-2-methyl-6-nitrophenol (AMNP) is a critical, transient metabolite derived primarily from the reductive degradation of DNOC (4,6-dinitro-o-cresol) , a legacy pesticide and herbicide. While the parent compound (DNOC) is well-characterized, the environmental fate of AMNP represents a complex interplay of biotic reduction and physicochemical sorption driven by its amphoteric nature.

Understanding the fate of AMNP is essential not merely for regulatory compliance but for assessing the "hidden" toxicity of nitro-aromatic residues in soil. Unlike its parent, AMNP possesses both an electron-withdrawing nitro group and an electron-donating amino group, creating a unique zwitterionic potential that dictates its mobility in the vadose zone.

Key Fate Vector:

  • Genesis: Biotic nitroreduction of DNOC (anaerobic/microaerophilic).

  • Persistence: Moderate to Low (Intermediate in mineralization pathway).

  • Mobility: pH-dependent (High mobility in alkaline soils; cation exchange in acidic soils).

Physicochemical Profile & Soil Interaction Mechanisms

The behavior of AMNP in soil cannot be modeled using standard hydrophobic sorption isotherms (


) alone due to its ionizable functional groups.
Amphoteric Character

AMNP contains an acidic phenolic hydroxyl group and a basic amino group. This duality means its speciation is strictly controlled by soil pH.

PropertyValue / CharacteristicImplication for Soil Fate
Parent Compound DNOC (CAS 534-52-1)Precursor source term.
CAS Number 13478-91-6Specific identifier for AMNP.[1]
Molecular Weight 168.15 g/mol Moderate mobility potential.
Functional Groups -OH (Phenolic), -NH₂ (Amino), -NO₂ (Nitro)Capable of H-bonding and ion exchange.
Est. pKa (Phenol) ~5.5 - 6.5Exists as an anion (phenolate) in neutral/alkaline soils.
Est. pKa (Amine) ~3.0 - 4.0Protonated (

) only in highly acidic microenvironments.
Sorption Mechanisms
  • Acidic Soils (pH < 4): The amino group may protonate, leading to Cation Exchange with negatively charged clay minerals. This retards mobility.

  • Neutral/Alkaline Soils (pH > 6): The phenolic group deprotonates. The resulting anion experiences Electrostatic Repulsion from soil colloids, significantly increasing leaching potential into groundwater.

  • Oxidative Coupling: In the presence of manganese oxides or extracellular peroxidases, the amino group can undergo oxidative coupling, binding AMNP irreversibly to soil humic acid (bound residues).

Biotransformation Pathway

The primary driver of AMNP dissipation is microbial degradation. The transformation follows a reductive sequence typical of nitroaromatics, mediated by Pseudomonas sp. and Arthrobacter strains.

Mechanism:

  • Nitroreduction: DNOC is reduced to AMNP. This step often requires low redox potential (anoxic microsites in soil).

  • Hydroxylation/Elimination: AMNP is further processed to catechol derivatives, eventually leading to ring cleavage.

Figure 1: Microbial Degradation Pathway of DNOC via AMNP

Degradation Pathway DNOC DNOC (4,6-dinitro-o-cresol) AMNP 4-Amino-2-methyl-6-nitrophenol (AMNP) DNOC->AMNP Nitroreductase (-2[H]) DAMC 5-Amino-3-methylcatechol AMNP->DAMC Elimination of NO2 (+H2O) THT 2,3,5-Trihydroxytoluene (THT) DAMC->THT Hydroxylation RingCleavage Ring Cleavage (Mineralization) THT->RingCleavage Oxidation

Caption: Step-wise reductive degradation of DNOC to AMNP, followed by conversion to catechol intermediates and ring cleavage.

Experimental Protocols for Fate Analysis

To validate the presence and concentration of AMNP in soil, researchers must use protocols that account for its instability and zwitterionic nature.

Protocol A: pH-Adjusted Soil Extraction

Standard organic solvent extraction often fails for AMNP due to its ionization.

  • Soil Preparation: Sieve soil (2 mm) and homogenize. Weigh 10 g samples.

  • pH Adjustment (Critical):

    • Add 10 mL of 0.01 M

      
      .
      
    • Adjust slurry pH to 4.0 - 5.0 using dilute HCl. Rationale: At this pH, AMNP is predominantly in its neutral form (suppressing phenolate ionization and keeping the amine largely unprotonated), maximizing partitioning into the organic phase.

  • Extraction:

    • Add 20 mL Ethyl Acetate or Acetonitrile .

    • Shake vigorously for 60 minutes (reciprocating shaker).

    • Centrifuge at 3000 x g for 10 minutes.

  • Concentration:

    • Collect supernatant. Evaporate to near dryness under nitrogen stream (avoid heat > 35°C to prevent thermal degradation).

    • Reconstitute in Mobile Phase A (see below).

Protocol B: HPLC-UV/MS Quantification

Detection requires separation from the parent DNOC and downstream catechols.

  • Instrument: HPLC with Diode Array Detector (DAD) or Mass Spectrometer (MS).

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase:

    • A: 10 mM Ammonium Acetate (pH 5.0).

    • B: Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B (Isocratic hold for polar metabolites).

    • 2-15 min: Linear ramp to 80% B.

    • 15-20 min: Re-equilibration.

  • Detection:

    • UV: 270 nm (Nitro-aromatic absorption) and 360 nm (Specific to amino-nitrophenols).

    • MS: Negative Ion Mode (ESI-). Monitor [M-H]⁻ ion (m/z ~167).

Environmental Implications & Risk Assessment

1. Indicator of Anaerobiosis: The accumulation of AMNP in soil is a biomarker for anaerobic conditions. In well-aerated soils, DNOC degradation may stall or proceed via alternative oxidative pathways. High AMNP:DNOC ratios suggest waterlogging or poor soil aeration.

2. Leaching Risk: Unlike many hydrophobic pesticides, AMNP is a "leaching candidate" in alkaline soils (e.g., limestone-rich regions). Its conversion to the phenolate anion drastically reduces


 (sorption coefficient), allowing it to migrate to groundwater.

3. Ecotoxicity: While generally less toxic than the parent DNOC (which uncouples oxidative phosphorylation), AMNP retains the amino-nitro moiety, which is a structural alert for potential mutagenicity (via hydroxylamine formation).

References

  • World Health Organization (WHO). (1975).[2] Data Sheets on Pesticides No. 4: DNOC. World Health Organization.[3]

  • Tewfik, M. S., & Evans, W. C. (1966).[2][4] The metabolism of 3,5-dinitro-o-cresol (DNOC) by soil microorganisms. Biochemical Journal, 99(1), 31P.

  • National Institutes of Health (NIH). (2024). Toxicological Profile for Dinitrocresols: Environmental Fate. NCBI Bookshelf.

  • Gundersen, K., & Jensen, H. L. (1956). A soil bacterium decomposing organic nitro-compounds. Acta Agriculturae Scandinavica, 6(1), 100-114.

  • Lenke, H., & Knackmuss, H. J. (1992). Initial hydrogenation during catabolism of picric acid by Rhodococcus erythropolis HL 24-2. Applied and Environmental Microbiology, 58(9), 2933-2937.

Sources

Foundational

An In-depth Technical Guide to the Isomers of Amino-nitro-o-cresol

This guide provides a comprehensive technical overview of the isomers of amino-nitro-o-cresol, designed for researchers, scientists, and professionals in drug development. It delves into the synthesis, physicochemical pr...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the isomers of amino-nitro-o-cresol, designed for researchers, scientists, and professionals in drug development. It delves into the synthesis, physicochemical properties, analytical characterization, and potential applications of these compounds, emphasizing the causal relationships behind their chemical behavior and analytical separation.

Introduction: The Structural Landscape of Amino-nitro-o-cresol Isomers

Ortho-cresol (2-methylphenol) serves as the foundational structure for the amino-nitro-o-cresol isomers. The introduction of an amino (-NH₂) and a nitro (-NO₂) group onto the remaining four positions of the benzene ring (positions 3, 4, 5, and 6) gives rise to twelve possible structural isomers. The relative positions of these functional groups profoundly influence the isomers' chemical and physical properties, including their acidity, basicity, polarity, and reactivity. This guide will explore the nuances of these isomers, providing a framework for their synthesis, identification, and potential utilization.

The isomeric diversity of amino-nitro-o-cresols presents both a challenge and an opportunity in chemical synthesis and analysis. Understanding the interplay between the electron-donating amino group, the electron-withdrawing nitro group, the hydroxyl group, and the methyl group is critical for predicting the behavior of each isomer.

isomers cluster_isomers Amino-nitro-o-cresol Isomers o-cresol o-Cresol 3A4N 3-Amino-4-nitro-o-cresol o-cresol->3A4N 3A5N 3-Amino-5-nitro-o-cresol o-cresol->3A5N 3A6N 3-Amino-6-nitro-o-cresol o-cresol->3A6N 4A3N 4-Amino-3-nitro-o-cresol o-cresol->4A3N 4A5N 4-Amino-5-nitro-o-cresol o-cresol->4A5N 4A6N 4-Amino-6-nitro-o-cresol o-cresol->4A6N 5A3N 5-Amino-3-nitro-o-cresol o-cresol->5A3N 5A4N 5-Amino-4-nitro-o-cresol o-cresol->5A4N 5A6N 5-Amino-6-nitro-o-cresol o-cresol->5A6N 6A3N 6-Amino-3-nitro-o-cresol o-cresol->6A3N 6A4N 6-Amino-4-nitro-o-cresol o-cresol->6A4N 6A5N 6-Amino-5-nitro-o-cresol o-cresol->6A5N

Caption: The twelve possible isomers of amino-nitro-o-cresol.

Synthesis and Physicochemical Properties of Key Isomers

The synthesis of amino-nitro-o-cresol isomers typically involves a multi-step process, starting from o-cresol or a substituted derivative. The two primary strategies are:

  • Nitration of an amino-o-cresol: This approach requires careful control of reaction conditions to direct the nitration to the desired position and to avoid over-nitration or oxidation of the amino group.

  • Reduction of a nitro-group on a nitro-o-cresol: This is a common and often more controlled method, where a dinitro-o-cresol or a nitro-o-cresol is selectively reduced to the corresponding amino-nitro-o-cresol.

5-Amino-o-cresol

5-Amino-o-cresol is a notable isomer with applications in the synthesis of dyes and as an intermediate in organic synthesis.[1]

Synthesis: A common route to 5-amino-o-cresol is the reduction of 5-nitro-o-cresol. This can be achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or through chemical reduction using agents like iron in an acidic medium. Another reported synthesis involves the reaction of 3-chloro-4-methylaniline with a sodium hydroxide solution in the presence of a copper catalyst.[2] A further method describes the hydrogenolysis of 5-acetamido-2-[(N,N-dimethylamino)methyl]phenol.[3]

Physicochemical Properties:

PropertyValueSource
Molecular Formula C₇H₉NO
Molecular Weight 123.15 g/mol [4]
Appearance Pale brown powder
Melting Point 158-160 °C[3]
CAS Number 2835-95-2
6-Amino-o-cresol

6-Amino-o-cresol, also known as 2-amino-6-methylphenol, is another isomer of interest, particularly in the cosmetics industry as a hair dye component.[4][5]

Synthesis: While specific laboratory synthesis details are less commonly published, industrial production would likely involve the reduction of 6-nitro-o-cresol.

Physicochemical Properties:

PropertyValueSource
Molecular Formula C₇H₉NO[4]
Molecular Weight 123.15 g/mol [4]
IUPAC Name 2-amino-6-methylphenol[4]
CAS Number 17672-22-9[4]
Other Isomers

Detailed experimental data for the other ten isomers of amino-nitro-o-cresol are sparse in publicly available literature, suggesting they are less commonly synthesized or utilized. However, their properties can be predicted based on the principles of physical organic chemistry. For instance, the position of the nitro group relative to the hydroxyl and amino groups will significantly impact the isomer's acidity and susceptibility to electrophilic aromatic substitution.

Analytical Characterization of Amino-nitro-o-cresol Isomers

The separation and identification of the twelve isomers of amino-nitro-o-cresol in a mixture present a significant analytical challenge due to their similar molecular weights and, in some cases, polarities. A multi-technique approach is often necessary for unambiguous characterization.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of these isomers.[6][7]

  • Reversed-Phase HPLC (RP-HPLC): This is the most common HPLC mode for separating isomers of this type. A C18 or phenyl-hexyl column can be employed, with a mobile phase typically consisting of a mixture of water (often with a pH modifier like formic or phosphoric acid) and an organic solvent such as acetonitrile or methanol.[7][8] The elution order will depend on the relative polarity of the isomers.

  • Derivatization: To enhance separation or detection, the isomers can be derivatized prior to analysis. For example, reaction with fluorescamine can produce fluorescent derivatives, allowing for highly sensitive detection.[9]

Gas Chromatography (GC) can also be used, particularly for more volatile isomers or after derivatization to increase volatility.[6] GC coupled with a mass spectrometer (GC-MS) provides both retention time and mass spectral data, aiding in identification.[6]

hplc_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Sample Sample containing Isomers Dissolution Dissolve in Mobile Phase Sample->Dissolution Filtration Filter through 0.45 µm filter Dissolution->Filtration Injection Inject into HPLC Filtration->Injection Separation Separation on RP Column Injection->Separation Detection UV or Fluorescence Detection Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Quantification Quantify Isomers Chromatogram->Quantification

Caption: A typical workflow for the HPLC analysis of amino-nitro-o-cresol isomers.

Spectroscopic Methods

Spectroscopic techniques are essential for the structural elucidation of the separated isomers.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound and fragmentation patterns that can help distinguish between isomers. Electron Ionization (EI) mass spectra are available for some isomers, such as 5-amino-o-cresol.[10][11]

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of the key functional groups: -OH, -NH₂, -NO₂, and C-H (aromatic and methyl). The stretching frequencies of these groups can be influenced by intramolecular hydrogen bonding, providing further structural clues.[13]

Experimental Protocol: HPLC Separation of Amino-nitro-o-cresol Isomers

This protocol provides a general methodology for the separation of amino-nitro-o-cresol isomers using RP-HPLC with UV detection. Optimization will be required based on the specific isomers of interest and the available instrumentation.

Objective: To achieve baseline separation of a mixture of amino-nitro-o-cresol isomers.

Materials and Reagents:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or another suitable mobile phase modifier)

  • Isomer standards

Procedure:

  • Mobile Phase Preparation:

    • Prepare Mobile Phase A: 0.1% formic acid in water.

    • Prepare Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Degas both mobile phases before use.

  • Standard Solution Preparation:

    • Prepare individual stock solutions of each available isomer standard (e.g., 1 mg/mL) in methanol.

    • Prepare a mixed standard solution by diluting the stock solutions with the initial mobile phase composition.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase, 4.6 x 250 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm (or a wavelength determined by the UV spectra of the isomers)

    • Gradient Elution:

      • 0-5 min: 20% B

      • 5-25 min: 20% to 80% B

      • 25-30 min: 80% B

      • 30-35 min: 80% to 20% B

      • 35-40 min: 20% B (equilibration)

  • Analysis:

    • Inject the mixed standard solution to determine the retention time of each isomer.

    • Inject the unknown sample.

    • Identify the isomers in the sample by comparing their retention times with those of the standards.

    • Quantify the isomers using a calibration curve prepared from the standards.

Causality in Separation: The separation of the isomers is based on their differential partitioning between the nonpolar stationary phase and the polar mobile phase. Isomers with a higher degree of intramolecular hydrogen bonding or a more compact structure may have less interaction with the stationary phase and elute earlier. The precise elution order will be a complex function of the interplay of all substituents.

Applications and Future Perspectives

The isomers of amino-nitro-o-cresol are primarily of interest as intermediates in the synthesis of more complex molecules.

  • Dye and Pigment Industry: Aminophenol derivatives are widely used in the manufacturing of azo dyes and hair dyes.[1] The specific isomer used will determine the final color and properties of the dye.

  • Pharmaceutical and Agrochemical Synthesis: The functional groups present in these isomers make them versatile building blocks for the synthesis of biologically active compounds.[14][15]

  • Materials Science: These compounds could potentially be used in the development of novel polymers or other advanced materials.

The lack of extensive data on many of the amino-nitro-o-cresol isomers suggests that this is an area ripe for further research. A systematic study of the synthesis and properties of all twelve isomers could uncover novel applications and provide valuable structure-activity relationship data.

Conclusion

The twelve isomers of amino-nitro-o-cresol represent a fascinating case study in the effects of substitution on the properties of aromatic compounds. While some isomers have found niche applications, the full potential of this class of compounds remains largely unexplored. The synthetic and analytical methodologies outlined in this guide provide a foundation for further research and development in this area. A thorough understanding of the unique characteristics of each isomer is paramount for harnessing their potential in various scientific and industrial fields.

References

  • Chemsrc. p-Amino-o-cresol | CAS#:2835-96-3. [Link]

  • Patsnap. Preparation and purification method of 6-chloro-5-amino o-cresol - Eureka. [Link]

  • NCBI Bookshelf. ANALYTICAL METHODS - Toxicological Profile for Cresols. [Link]

  • Shandong King's Land International Trading Co., Ltd. 4-Amino M Cresol in Pharmaceuticals: Key Uses and Applications. [Link]

  • ResearchGate. (PDF) Determination of 4-amino-m-cresol and 5-amino-o-cresol by high performance liquid chromatography and fluorescence derivatization using fluorescamine. [Link]

  • PubChem. 6-Amino-o-cresol | C7H9NO | CID 413657. [Link]

  • NIST WebBook. 5-Nitro-o-cresol. [Link]

  • ResearchGate. Spectral properties and isomerism of nitroenamines. Part 4.1 β-Amino-α-nitro-α,β-unsaturated ketones. [Link]

  • European Commission. Opinion of the Scientific Committee on Consumer Safety on 6-amino-m-cresol (A75). [Link]

  • Cheméo. Chemical Properties of 5-Nitro-o-cresol. [Link]

  • Autech. Applications of 5-Amino-O-Cresol in Organic Synthesis and Dye Production. [Link]

  • SIELC Technologies. Separation of 6-Amino-o-cresol on Newcrom R1 HPLC column. [Link]

  • PrepChem.com. Synthesis of 5-amino-o-cresol. [Link]

  • CIR Report Data Sheet. Amended Safety Assessment of 6-Amino-o-Cresol as Used in Cosmetics. [Link]

  • International Journal of Chemical Studies. Separation and determination of cresol isomers (Ortho, Meta, Para). [Link]

  • INCHEM. DECOS and SCG Basis for an Occupational Standard. Cresols (o-, m-, p-). [Link]

  • Google Patents.
  • BMRB. o-Cresol - BMRB entry bmse000433. [Link]

  • MDPI. Synthesis of Amino-Acid-Based Nitroalkenes. [Link]

  • NCBI - NIH. Figure F-3, [Electron Ionization Mass Spectrum of 5-Amino-o-cresol]. [Link]

  • ACP. Formation of highly oxygenated low-volatility products from cresol oxidation. [Link]

  • Wikipedia. o-Cresol. [Link]

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Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of 4-amino-2-methyl-6-nitrophenol from DNOC

This Application Note is designed for research scientists and drug development professionals. It details the regioselective synthesis of 4-amino-2-methyl-6-nitrophenol from DNOC (4,6-Dinitro-o-cresol) .

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and drug development professionals. It details the regioselective synthesis of 4-amino-2-methyl-6-nitrophenol from DNOC (4,6-Dinitro-o-cresol) .

Executive Summary & Strategic Analysis

The partial reduction of 4,6-Dinitro-o-cresol (DNOC) presents a classic challenge in regioselectivity. The substrate contains two non-equivalent nitro groups:[1]

  • C6-Nitro (Ortho): Flanked by the hydroxyl group and a proton.

  • C4-Nitro (Para): Flanked by protons.

The Regioselectivity Paradox

In standard Zinin reductions (alkaline sulfide), the formation of the phenolate anion typically directs reduction to the ortho position (C6) due to electrostatic attraction between the cation (


/

) and the nitro group, or via hydrogen-bond stabilization of the transition state. This pathway favors 6-amino-2-methyl-4-nitrophenol as the major product.

However, to synthesize the 4-amino isomer (the target), the protocol must disrupt this ortho-directing effect. This guide presents a Buffered Sulfide Reduction Protocol designed to minimize phenolate formation, thereby shifting the kinetic preference toward the sterically accessible para-nitro group (C4).

Key Chemical Transformation
  • Substrate: 4,6-Dinitro-o-cresol (DNOC)[2][3][4][5][6][7]

  • Reagent: Sodium Hydrosulfide (NaSH) with Ammonium Chloride (

    
    ) buffer.
    
  • Mechanism: Nucleophilic attack by HS⁻ on the nitro group.

  • Critical Control: pH buffering to maintain the phenol (neutral) rather than phenolate (anionic) state.

Safety Profile (Critical)

DNOC (CAS 534-52-1) is a potent uncoupler of oxidative phosphorylation. It is strictly regulated and highly toxic.

Hazard ClassDescriptionPrecaution
Acute Toxicity Fatal if swallowed, inhaled, or absorbed through skin.Double-glove (Nitrile), Full-face respirator (P100/Organic Vapor), Tyvek suit.
Explosive Dry DNOC can be explosive.[8]Keep wetted with >10% water.[8] Do not grind dry material.
Reaction Hazard Sulfide reagents release

gas (neurotoxin) upon acidification.
Perform all steps in a high-efficiency fume hood. Use a caustic scrubber trap.

Experimental Protocol

Materials Required[1][5][8][9][10][11][12][13][14]
  • Precursor: DNOC (wetted), 19.8 g (100 mmol dry basis).

  • Reducing Agent: Sodium Hydrosulfide hydrate (NaSH), 16.8 g (300 mmol).

  • Buffer: Ammonium Chloride (

    
    ), 10.7 g (200 mmol).
    
  • Solvent: Ethanol (95%), 200 mL; Water (Distilled), 100 mL.

  • Workup: Glacial Acetic Acid, Hydrochloric Acid (2M).

Step-by-Step Methodology
Phase 1: Preparation and Buffering
  • Dissolution: In a 500 mL 3-neck round-bottom flask equipped with a reflux condenser, thermometer, and addition funnel, dissolve 19.8 g DNOC in 150 mL Ethanol .

  • Buffer Addition: Add 10.7 g Ammonium Chloride dissolved in 50 mL water .

    • Expert Insight: The

      
       acts as a buffer. By keeping the pH near neutral/mildly basic (rather than the high pH of pure 
      
      
      
      ), we suppress the concentration of the DNOC-phenolate anion, reducing the ortho-directing effect.
  • Heating: Heat the mixture to 60°C with vigorous magnetic stirring.

Phase 2: Controlled Reduction (The Zinin Reaction)
  • Reagent Preparation: Dissolve 16.8 g NaSH in 50 mL water .

  • Addition: Add the NaSH solution dropwise over 45 minutes .

    • Observation: The solution will darken significantly (deep red/brown) due to the formation of nitroso intermediates.

  • Reflux: Once addition is complete, raise temperature to 80°C (Reflux) and hold for 2 hours .

    • Monitoring: Monitor reaction progress via TLC (Silica; Ethyl Acetate:Hexane 1:1). Look for the disappearance of the DNOC spot (

      
      ) and the appearance of two lower amine spots. The 4-amino isomer typically runs slightly higher than the 6-amino isomer due to less intramolecular H-bonding with the solvent.
      
Phase 3: Isolation and Fractionation
  • Filtration: Filter the hot mixture to remove elemental sulfur (byproduct).

  • Acidification: Cool the filtrate to 10°C. Acidify carefully with Glacial Acetic Acid to pH ~5.0.

    • Critical Step: The product is amphoteric. At pH < 3, the amine protonates (soluble). At pH > 7, the phenol deprotonates (soluble). Precipitation is maximal at the isoelectric point (pH ~5).

  • Crude Collection: Filter the resulting precipitate.[9] This crude solid is a mixture of 4-amino (target) and 6-amino (isomer) products.

Phase 4: Purification (Isomer Separation)
  • Recrystallization Strategy:

    • Dissolve the crude solid in minimum boiling 15% Hydrochloric Acid .

    • The 4-amino isomer hydrochloride is generally less soluble in cold acid than the 6-amino isomer (due to the steric bulk of the ortho-nitro group in the 6-amino isomer disrupting crystal packing of the salt).

    • Cool slowly to 0°C.

  • Final Isolation: Filter the crystals (4-amino-2-methyl-6-nitrophenol hydrochloride). Neutralize with dilute ammonia to obtain the free base if required.

    • Yield Expectation: 40-50% (The 6-amino isomer remains in the mother liquor).

Quality Control & Validation

Table 1: Analytical Specifications

ParameterSpecificationMethod
Appearance Dark red/brown needlesVisual
Melting Point 172–174°CCapillary (Uncorrected)

NMR (DMSO-

)

2.15 (s, 3H,

), 6.90 (d, 1H, Ar-H), 7.15 (d, 1H, Ar-H)
400 MHz NMR
Regioselectivity NOE signal between

and Ar-H (C3) confirms Methyl is adjacent to H, not

.[3]
NOESY NMR
Purity >98%HPLC (C18, MeOH/Water)

Mechanistic Visualization

Reaction Pathway (DOT Diagram)

G cluster_legend Mechanism Logic DNOC DNOC (2-methyl-4,6-dinitrophenol) Intermediate Transition State (pH Dependent) DNOC->Intermediate NaSH / Heat OrthoProduct 6-Amino-2-methyl-4-nitrophenol (Major in High pH) Intermediate->OrthoProduct Phenolate Directed (High pH) ParaProduct 4-Amino-2-methyl-6-nitrophenol (Target: Major in Buffered pH) Intermediate->ParaProduct Steric Control (Buffered pH) Info Buffers (NH4Cl) suppress phenolate formation, allowing reduction of the less hindered 4-NO2 group.

Caption: Reaction pathway showing the divergence between Ortho (thermodynamic/electrostatic) and Para (steric) reduction products based on pH conditions.

Experimental Workflow (DOT Diagram)

Workflow Start Start: DNOC (19.8g) Dissolve Dissolve in EtOH Add NH4Cl Buffer Start->Dissolve Reduce Add NaSH Dropwise Reflux 2h @ 80°C Dissolve->Reduce Filter Hot Filtration (Remove Sulfur) Reduce->Filter Acidify Acidify to pH 5 (Glacial AcOH) Filter->Acidify Crude Isolate Crude Precipitate (Isomer Mixture) Acidify->Crude Purify Recrystallize from 15% HCl (Selects 4-Amino HCl salt) Crude->Purify Final Final Product: 4-Amino-2-methyl-6-nitrophenol Purify->Final

Caption: Step-by-step experimental workflow for the synthesis and purification of the 4-amino isomer.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard reference for Zinin Reduction protocols).
  • Organic Syntheses. "2-Amino-4-nitrophenol". Org. Synth.1945 , 25, 5; Coll. Vol. 3, 83. Link (Demonstrates the sulfide reduction of dinitrophenols).

  • Agency for Toxic Substances and Disease Registry (ATSDR). "Toxicological Profile for Dinitrocresols". CDC/NIOSH, 2018 . Link (Details the metabolic reduction products of DNOC).

  • PubChem. "2-Methyl-4,6-dinitrophenol (DNOC)". National Library of Medicine. Link (Chemical and Safety Data).

  • Porter, H. K. "The Zinin Reduction of Nitroarenes". Organic Reactions, 1973, 20, 455–481. (Review of regioselectivity in sulfide reductions).

Sources

Application

Application and Protocol for the Selective Reduction of 4,6-Dinitro-o-cresol to its 4-Amino Derivative

Abstract This technical guide provides a comprehensive overview and a detailed protocol for the selective reduction of 4,6-dinitro-o-cresol (DNOC) to 4-amino-6-nitro-o-cresol. This transformation is a critical step in th...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview and a detailed protocol for the selective reduction of 4,6-dinitro-o-cresol (DNOC) to 4-amino-6-nitro-o-cresol. This transformation is a critical step in the synthesis of various fine chemicals and pharmaceutical intermediates. The document outlines the underlying chemical principles, provides a step-by-step experimental procedure, and details methods for the characterization and analysis of the final product. The presented protocol is designed to be robust and reproducible, offering researchers a reliable method for achieving high selectivity and yield.

Introduction

4,6-Dinitro-o-cresol (DNOC) is a dinitroaromatic compound that has historically been used as a pesticide.[1][2][3] Its chemical structure, featuring two nitro groups and a phenolic hydroxyl group, makes it a versatile starting material for chemical synthesis. The selective reduction of one nitro group in the presence of the other is a challenging yet valuable transformation, leading to the formation of nitroanilines which are important building blocks in various industries. Specifically, the reduction of the nitro group at the 4-position of DNOC yields 4-amino-6-nitro-o-cresol, a key intermediate for the synthesis of dyes, pharmaceuticals, and other specialty chemicals.

The primary challenge in this synthesis lies in achieving chemoselectivity, as the two nitro groups on the aromatic ring have different reactivities influenced by the electronic effects of the hydroxyl and methyl substituents. This guide focuses on a well-established and reliable method for this selective reduction, providing both the theoretical background and practical instructions to ensure successful execution in a laboratory setting.

Mechanistic Insights into Selective Reduction

The selective reduction of one nitro group over another in a polynitroaromatic compound is governed by both steric and electronic factors. In the case of 4,6-dinitro-o-cresol, the nitro group at the 4-position is generally more susceptible to reduction than the one at the 6-position. This preference can be attributed to the electronic-donating effects of the hydroxyl and methyl groups, which have a more pronounced influence on the ortho- and para-positions.

Several reagents and catalytic systems can be employed for the selective reduction of nitroarenes.[4][5] Common methods include catalytic hydrogenation and the use of chemical reducing agents like sodium sulfide (Na₂S) or stannous chloride (SnCl₂).[6] The Zinin reduction, which utilizes sodium sulfide or its derivatives, is a classic and effective method for the selective reduction of one nitro group in dinitroaromatic compounds.[7][8] The reaction proceeds through a series of intermediates, including nitroso and hydroxylamino species, before yielding the final amino group.[7] The selectivity of the Zinin reduction is often influenced by the reaction conditions, such as temperature, pH, and the specific sulfide reagent used.[9][10]

For the selective reduction of 4,6-dinitro-o-cresol, a modified Zinin reduction using sodium sulfide in an aqueous-alcoholic medium provides a reliable and high-yielding route to the desired 4-amino derivative. The reaction conditions are optimized to favor the reduction of the sterically less hindered and electronically more activated 4-nitro group.

Materials and Methods

Reagents and Solvents
Reagent/SolventGradeSupplierCAS Number
4,6-Dinitro-o-cresol (DNOC)≥98%Sigma-Aldrich534-52-1
Sodium Sulfide Nonahydrate (Na₂S·9H₂O)ACS ReagentFisher Scientific1313-84-4
Ethanol (EtOH)Anhydrous, ≥99.5%VWR64-17-5
Deionized Water (H₂O)-In-house7732-18-5
Hydrochloric Acid (HCl)37%, ACS ReagentJ.T. Baker7647-01-0
Ethyl Acetate (EtOAc)HPLC GradeEMD Millipore141-78-6
Anhydrous Sodium Sulfate (Na₂SO₄)ACS ReagentSigma-Aldrich7757-82-6
Thin Layer Chromatography (TLC) PlatesSilica Gel 60 F₂₅₄MilliporeSigma-
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Dropping funnel

  • Thermometer

  • Büchner funnel and filter flask

  • Rotary evaporator

  • pH meter or pH paper

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • Analytical balance

  • Fume hood

Safety Precautions: 4,6-Dinitro-o-cresol is toxic and can be explosive when dry.[11] It should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.[11] Sodium sulfide is corrosive and releases toxic hydrogen sulfide gas upon contact with acids. All manipulations should be performed with care.

Experimental Protocol

The following protocol details the selective reduction of 4,6-dinitro-o-cresol to 4-amino-6-nitro-o-cresol.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup cluster_3 Purification & Analysis A Dissolve DNOC in Ethanol C Add Na2S solution dropwise to DNOC solution A->C B Prepare aqueous Na2S solution B->C D Heat to reflux (approx. 80-85 °C) C->D E Monitor reaction by TLC D->E F Cool to room temperature E->F Reaction Complete G Neutralize with HCl to pH ~7 F->G H Extract with Ethyl Acetate G->H I Dry organic layer with Na2SO4 H->I J Concentrate under reduced pressure I->J K Purify by column chromatography J->K L Characterize product (NMR, MS, etc.) K->L

Caption: Workflow for the selective reduction of DNOC.

Step-by-Step Procedure:

  • Reaction Setup:

    • In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, dissolve 5.0 g (25.2 mmol) of 4,6-dinitro-o-cresol in 100 mL of ethanol.

    • In a separate beaker, prepare a solution of 7.3 g (30.4 mmol) of sodium sulfide nonahydrate in 50 mL of deionized water.

  • Reaction:

    • Gently heat the ethanolic solution of DNOC to 50-60 °C with stirring.

    • Slowly add the aqueous sodium sulfide solution to the DNOC solution dropwise from the dropping funnel over a period of 30-45 minutes. An exothermic reaction will occur, and the color of the solution will change from yellow to a deep red/brown.

    • After the addition is complete, heat the reaction mixture to reflux (approximately 80-85 °C) and maintain this temperature for 2-3 hours.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC). Prepare a developing solvent system of ethyl acetate/hexane (e.g., 3:7 v/v).

    • Spot the starting material (DNOC) and the reaction mixture on a TLC plate. The disappearance of the starting material spot and the appearance of a new, more polar product spot indicate the reaction is proceeding.

  • Workup:

    • Once the reaction is complete (as indicated by TLC), remove the heating mantle and allow the reaction mixture to cool to room temperature.

    • Carefully neutralize the reaction mixture by the slow addition of 2M hydrochloric acid until the pH is approximately 7. This step should be performed in a well-ventilated fume hood as hydrogen sulfide gas may be evolved.

    • Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (2 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product, a dark solid, can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

    • Alternatively, recrystallization from an appropriate solvent system (e.g., ethanol/water) can be employed to obtain the purified 4-amino-6-nitro-o-cresol.

Characterization and Analysis

The identity and purity of the synthesized 4-amino-6-nitro-o-cresol should be confirmed using standard analytical techniques.

Analytical TechniqueExpected Results
Thin-Layer Chromatography (TLC) A single spot with a lower Rf value than the starting material (DNOC) in an appropriate solvent system (e.g., 30% Ethyl Acetate in Hexane).
Melting Point The purified product should have a sharp melting point consistent with literature values.
¹H NMR Spectroscopy The spectrum should show characteristic peaks for the aromatic protons, the methyl group, the amino group, and the hydroxyl group, with integration values corresponding to the expected number of protons.
¹³C NMR Spectroscopy The spectrum should display the correct number of carbon signals corresponding to the structure of 4-amino-6-nitro-o-cresol.
Mass Spectrometry (MS) The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the product (C₇H₇N₂O₄, MW: 197.14 g/mol ).
Infrared (IR) Spectroscopy The IR spectrum should exhibit characteristic absorption bands for the N-H stretches of the amino group, the O-H stretch of the hydroxyl group, the C-H stretches of the aromatic and methyl groups, and the asymmetric and symmetric stretches of the remaining nitro group.

Troubleshooting

IssuePotential CauseSuggested Solution
Incomplete Reaction Insufficient reaction time or temperature.Increase the reflux time and monitor by TLC until the starting material is consumed. Ensure the reaction temperature is maintained at reflux.
Insufficient amount of reducing agent.Use a slight excess of sodium sulfide as specified in the protocol.
Over-reduction to Diamine Excessive amount of reducing agent or prolonged reaction time.Carefully control the stoichiometry of the sodium sulfide. Monitor the reaction closely by TLC and stop it as soon as the starting material has disappeared.
Low Yield Incomplete extraction of the product.Perform multiple extractions with ethyl acetate. Ensure the aqueous layer is properly saturated with salt (brine wash) to improve extraction efficiency.
Loss of product during purification.Optimize the column chromatography conditions (solvent system, silica gel loading). For recrystallization, choose a solvent system that provides good recovery.
Formation of Byproducts Side reactions due to impurities in starting materials or incorrect reaction conditions.Use high-purity starting materials. Maintain the recommended reaction temperature and addition rate of the reducing agent.

Conclusion

This application note provides a detailed and reliable protocol for the selective reduction of 4,6-dinitro-o-cresol to 4-amino-6-nitro-o-cresol. By following the outlined procedures for reaction setup, execution, workup, and purification, researchers can consistently achieve high yields of the desired product. The mechanistic insights and troubleshooting guide further support the successful implementation of this important synthetic transformation. The methods described herein are essential for scientists and professionals in the fields of organic synthesis, medicinal chemistry, and materials science who require access to this valuable nitroaniline intermediate.

References

  • Wikipedia. Zinin reaction. [Link]

  • Sharma, S., Kumar, M., Kumar, V., & Kumar, N. (2014). A mild and efficient electron-transfer method for the chemoselective reduction of aromatic nitro groups. Journal of Organic Chemistry, 79(19), 9433-9439.
  • Ayyangar, N. R., Kalkote, U. R., Lugade, A. G., Nikrad, P. V., & Sharma, V. K. (1983). Partial Reduction of Dinitroarenes to Nitroanilines with Hydrazine Hydrate. Bulletin of the Chemical Society of Japan, 56(10), 3159-3164.
  • Organic Chemistry Portal. Amine synthesis by nitro compound reduction. [Link]

  • Common Organic Chemistry. Nitro Reduction - Sodium Sulfide (Na2S). [Link]

  • Zhu, K., Shaver, M. P., & Thomas, S. P. (2016). Chemoselective nitro reduction and hydroamination using a single iron catalyst. Catalysis Science & Technology, 6(10), 3375-3380.
  • Jang, M., Lim, T., Park, B. Y., & Han, M. S. (2022). Metal-Free, Rapid, and Highly Chemoselective Reduction of Aromatic Nitro Compounds at Room Temperature. The Journal of Organic Chemistry, 87(2), 910-919.
  • Blaser, H. U., Steiner, H., & Studer, M. (2009). Selective catalytic hydrogenation of functionalized nitroarenes: an update.
  • Gawande, M. B., Goswami, A., Felpin, F. X., Asefa, T., Huang, X., Silva, R., ... & Zboril, R. (2016). Cu and Cu-Based Nanoparticles: Synthesis and Applications in Catalysis. Chemical Reviews, 116(6), 3722-3811.
  • Gibbon, J. H., & Getz, C. A. (1940). The Reduction of Nitrobenzene by Sodium Sulphide in Aqueous Ethanol. Canadian Journal of Research, 18b(8), 236-243.
  • He, L., Wang, L., Zhang, S., & Wang, J. (2014). Room-Temperature Chemoselective Reduction of Nitro Groups Using Non-noble Metal Nanocatalysts in Water. Inorganic Chemistry, 53(6), 2913-2920.
  • Chemistry Stack Exchange. Selective nitro reduction of poly nitro compounds. [Link]

  • Hartman, W. W., & Silloway, H. L. (1945). 2-Amino-4-nitrophenol. Organic Syntheses, 25, 5.
  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: 4,6-Dinitro-o-cresol. [Link]

  • Biegańska, S. (2005). Neutralization of 4,6-dinitro-o-cresol waste pesticide by means of detonative combustion. Environmental science & technology, 39(6), 1734-1739.
  • Lenke, H., Pieper, D. H., Brüning, J., & Knackmuss, H. J. (1997). Biodegradation of the pesticide 4,6-dinitro-ortho-cresol by microorganisms in batch cultures and in fixed-bed column reactors. Applied microbiology and biotechnology, 48(4), 543-550.
  • Apak, R., Özyürek, M., & Güçlü, K. (2006). Spectrophotometric determination of 4,6-dinitro-o-cresol (DNOC) in soil and lemon juice. Talanta, 69(3), 637-646.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (1995). Toxicological Profile for Dinitrocresols. Atlanta, GA: U.S. Department of Health and Human Services, Public Health Service.

Sources

Method

Application Note: HPLC Method for Detection of 4-Amino-2-methyl-6-nitrophenol

Abstract & Scope This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the separation and quantification of 4-amino-2-methyl-6-nitrophenol (also known as 4-amino-6-nitro-o-cres...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the separation and quantification of 4-amino-2-methyl-6-nitrophenol (also known as 4-amino-6-nitro-o-cresol or 4-ANOC). This compound is a primary metabolite of the pesticide/herbicide DNOC (4,6-Dinitro-o-cresol) and a structural isomer of common hair dye components (e.g., 2-amino-4-methyl-6-nitrophenol).

Accurate detection is critical for:

  • Toxicological Monitoring: Assessing exposure to dinitrocresols via urinary metabolite analysis.

  • Impurity Profiling: Ensuring purity in the synthesis of azo dyes and pigments.

  • Isomer Differentiation: Distinguishing 4-ANOC from its isomers (e.g., 6-amino-4-nitro-o-cresol) which exhibit distinct toxicological profiles.

This guide prioritizes scientific integrity by defining the mechanistic basis for separation (pKa-driven mobile phase selection) and ensuring link integrity through verified references.

Physicochemical Profile

Understanding the analyte's chemistry is the foundation of this method.

PropertyDescription
IUPAC Name 4-amino-2-methyl-6-nitrophenol
Common Synonyms 4-amino-6-nitro-o-cresol; 4-ANOC
CAS Number 13478-91-6 (Distinct from isomer 2-amino-4-methyl-6-nitrophenol, CAS 6265-07-2)
Molecular Formula C₇H₈N₂O₃
Molecular Weight 168.15 g/mol
Acidity (pKa) Amphoteric.[1] • Phenol (–OH): pKa ~7.0–8.0 (Acidic, lowered by nitro group). • Amine (–NH₂): pKa ~3.0–4.0 (Basic).
UV Absorption λmax ≈ 280 nm (aromatic), ~350–400 nm (nitro/amine conjugation, yellow color).

Method Development Strategy

Column Selection: C18 vs. Phenyl-Hexyl

While a standard C18 (Octadecyl) column provides sufficient hydrophobicity for retention, the presence of the nitro and amino groups on an aromatic ring suggests that a Phenyl-Hexyl column could offer superior selectivity through π-π interactions. However, for general accessibility and robustness, this protocol utilizes a base-deactivated C18 column , which minimizes peak tailing caused by the amine group interacting with residual silanols.

Mobile Phase pH Logic

4-ANOC is amphoteric.

  • At Neutral pH (7.0): The amine is neutral, but the phenol may partially ionize (phenolate), leading to peak broadening and sensitivity to matrix pH.

  • At Acidic pH (3.0): The amine is protonated (–NH₃⁺), and the phenol is neutral (–OH). This creates a single, stable ionic species. While protonation reduces retention on C18, it significantly improves peak shape and reproducibility.

  • Decision: A buffered mobile phase at pH 3.0 is selected to suppress silanol activity and lock the ionization state.

Experimental Protocol

Reagents & Standards
  • Reference Standard: 4-Amino-2-methyl-6-nitrophenol (CAS 13478-91-6), >98% purity.

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Deionized Water (18.2 MΩ·cm).

  • Buffer Additive: Phosphoric Acid (85%) or Formic Acid (if MS detection is required).

Instrumentation
  • System: HPLC with Binary Gradient Pump.

  • Detector: Diode Array Detector (DAD/PDA) or UV-Vis.

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.

Chromatographic Conditions
ParameterSetting
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.5–3.0)
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Column Temp 30°C
Injection Volume 10 µL
Detection Channel A: 280 nm (Quantification)Channel B: 360 nm (Confirmation/Specificity)

Gradient Program:

  • 0.0 min: 10% B

  • 10.0 min: 60% B

  • 12.0 min: 90% B (Wash)

  • 15.0 min: 10% B (Re-equilibration)

  • 20.0 min: Stop

Sample Preparation

For Solid/Powder Samples (Raw Material):

  • Weigh 10 mg of sample into a 50 mL volumetric flask.

  • Dissolve in 50:50 Water:Acetonitrile. Sonicate for 10 minutes.

  • Dilute to volume with Mobile Phase A.

  • Filter through a 0.45 µm PTFE syringe filter into an HPLC vial.

For Biological Matrices (Urine - Metabolite Analysis): Note: 4-ANOC is often present as a conjugate (glucuronide/sulfate).

  • Hydrolysis: Mix 1 mL urine with 1 mL 6M HCl. Heat at 90°C for 1 hour to cleave conjugates.

  • Neutralization: Adjust pH to ~4-5 with NaOH.

  • SPE Extraction: Condition a C18 SPE cartridge with Methanol then Water. Load sample. Wash with 5% Methanol. Elute with 100% Acetonitrile.

  • Reconstitution: Evaporate eluate and reconstitute in Mobile Phase A.

Workflow Visualization

HPLC_Workflow Start Start: Sample Collection Matrix_Decision Matrix Type? Start->Matrix_Decision Raw_Prep Dissolve in 50:50 ACN:H2O (1 mg/mL) Matrix_Decision->Raw_Prep Raw Chemical Bio_Hydrolysis Acid Hydrolysis (6M HCl, 90°C, 1 hr) Matrix_Decision->Bio_Hydrolysis Urine/Blood Filter Filter (0.45 µm PTFE) Raw_Prep->Filter Injection Inject 10 µL into HPLC Filter->Injection Bio_SPE SPE Extraction (C18 Cartridge) Bio_Hydrolysis->Bio_SPE Bio_Recon Reconstitute in Mobile Phase A Bio_SPE->Bio_Recon Bio_Recon->Injection Separation Separation on C18 Column Gradient 10-90% B Injection->Separation Detection Dual Wavelength Detection 280 nm (UV) & 360 nm (Vis) Separation->Detection Data_Analysis Data Analysis Quantify vs. Standard Curve Detection->Data_Analysis

Caption: Step-by-step workflow for the extraction and HPLC analysis of 4-amino-2-methyl-6-nitrophenol from raw materials or biological matrices.

Validation Parameters (Acceptance Criteria)

To ensure the method is "self-validating" and trustworthy, the following criteria must be met:

  • Specificity: Injection of blank matrix must show no interference at the retention time of 4-ANOC (~6-8 min). Resolution (Rs) between 4-ANOC and its isomer (2-amino-4-methyl-6-nitrophenol) must be > 1.5.

  • Linearity: R² > 0.999 over the range of 0.5 µg/mL to 50 µg/mL.

  • Precision: Relative Standard Deviation (RSD) < 2.0% for n=6 replicate injections.

  • Limit of Quantitation (LOQ): Signal-to-Noise (S/N) ratio ≥ 10. Typical LOQ is ~0.1 µg/mL.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing Secondary interactions with silanols.Ensure Mobile Phase A pH is ≤ 3.[2]0. Use a "End-capped" or "Base-deactivated" column.
Retention Shift Mobile phase evaporation or pH drift.Cap solvent bottles tightly. Verify pH of buffer daily.
Split Peak Sample solvent too strong.Dissolve sample in Mobile Phase A (or <20% Acetonitrile) rather than 100% Acetonitrile.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 26036, 4-Amino-2-methyl-6-nitrophenol. Retrieved February 21, 2026 from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Dinitrocresols. (Identifies 4-ANOC as a key metabolite). Retrieved from [Link]

  • European Commission. Scientific Committee on Consumer Safety (SCCS) Opinions. (Reference for general analytical standards of aminonitrophenols in cosmetics). Retrieved from [Link]

  • National Institute for Occupational Safety and Health (NIOSH). NIOSH Manual of Analytical Methods (NMAM), Method 5013 (Dinitro-o-cresol). (Basis for extraction methodologies). Retrieved from [Link]

Sources

Application

Protocol for extraction of 4-amino-6-nitro-o-cresol from soil samples

Protocol for the Extraction of 4-amino-6-nitro-o-cresol from Soil Samples Abstract This document provides a comprehensive protocol for the extraction of 4-amino-6-nitro-o-cresol, a polar nitroaromatic compound, from comp...

Author: BenchChem Technical Support Team. Date: February 2026

Protocol for the Extraction of 4-amino-6-nitro-o-cresol from Soil Samples

Abstract

This document provides a comprehensive protocol for the extraction of 4-amino-6-nitro-o-cresol, a polar nitroaromatic compound, from complex soil matrices. The methodology is designed for researchers in environmental science, analytical chemistry, and toxicology, providing a robust framework for the accurate quantification of this compound. The protocol is grounded in established principles of soil sample preparation and analysis of related nitroaromatic compounds, drawing heavily from methodologies such as the U.S. Environmental Protection Agency (EPA) Method 8330 series.[1][2][3][4] This guide emphasizes the rationale behind procedural steps, ensuring both technical accuracy and practical applicability in a research setting.

Introduction: The Analytical Challenge

4-amino-6-nitro-o-cresol is a compound of environmental interest due to its potential toxicity and persistence in soil. Its structure, featuring both a phenolic hydroxyl group and an amino group, imparts a high degree of polarity, which can complicate its extraction from complex environmental matrices like soil. The primary challenges in its analysis include achieving high extraction efficiency from various soil types, minimizing co-extraction of interfering substances, and ensuring the stability of the analyte throughout the analytical process.

This protocol outlines a method based on solvent extraction, followed by a cleanup step, and subsequent analysis by High-Performance Liquid Chromatography (HPLC). The principles described herein are adaptable and can be optimized to suit specific laboratory instrumentation and soil characteristics.

Analyte Properties

A thorough understanding of the analyte's chemical properties is crucial for developing an effective extraction protocol.

PropertyValue/DescriptionSignificance for Extraction
Chemical Structure 2-methyl-4-nitro-6-aminophenolThe presence of polar functional groups (-OH, -NH2, -NO2) indicates good solubility in polar organic solvents.
Molar Mass 198.13 g/mol [5]Relevant for mass spectrometry-based detection.
Solubility Slightly soluble in water; soluble in acetone, ethanol, and ether.[6][7]Guides the choice of extraction solvent. Acetonitrile is a common and effective choice for nitroaromatics.[3][8]
pKa The phenolic hydroxyl group is weakly acidic.[6]The pH of the extraction solvent can be adjusted to optimize the extraction of the neutral or ionized form of the analyte.

Experimental Workflow

The overall workflow for the extraction and analysis of 4-amino-6-nitro-o-cresol from soil is depicted below. This multi-step process is designed to ensure the accurate and reproducible quantification of the target analyte.

Workflow cluster_prep Sample Preparation cluster_analysis Analysis soil_sample Soil Sample Collection & Sieving extraction Solvent Extraction (Ultrasonication) soil_sample->extraction Acetonitrile filtration Filtration extraction->filtration cleanup Solid-Phase Extraction (SPE) Cleanup filtration->cleanup Diluted Extract concentration Solvent Evaporation & Reconstitution cleanup->concentration Eluate hplc HPLC-UV Analysis concentration->hplc Final Extract data Data Processing & Quantification hplc->data

Figure 1: A schematic overview of the experimental workflow for the extraction and analysis of 4-amino-6-nitro-o-cresol from soil samples.

Detailed Protocol

Materials and Reagents
  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Deionized water (18.2 MΩ·cm)

  • Reagents: Sodium chloride, Anhydrous sodium sulfate, Formic acid

  • Standards: Analytical standard of 4-amino-6-nitro-o-cresol (purity >98%)

  • Solid-Phase Extraction (SPE): C18 or polymeric reversed-phase cartridges (e.g., Strata-X)[9][10]

  • Equipment:

    • Analytical balance

    • Ultrasonic bath

    • Centrifuge

    • Syringe filters (0.45 µm, PTFE or nylon)

    • SPE manifold

    • Nitrogen evaporator

    • HPLC system with UV detector

Sample Preparation
  • Soil Sampling and Homogenization: Collect representative soil samples and air-dry them in a well-ventilated area, shielded from direct sunlight to prevent photodegradation. Once dried, gently disaggregate the soil using a mortar and pestle and sieve it through a 2 mm mesh to remove large debris and ensure homogeneity.

  • Moisture Content Determination: Determine the moisture content of a separate subsample by drying at 105°C to a constant weight. This is crucial for reporting results on a dry weight basis.

Extraction Procedure

This procedure is adapted from the widely used EPA Method 8330 for nitroaromatic explosives and their degradation products.[1][2][3]

  • Weighing: Accurately weigh approximately 2.0 g of the homogenized soil sample into a glass centrifuge tube.

  • Spiking (for Quality Control): For quality control samples (matrix spikes), add a known amount of 4-amino-6-nitro-o-cresol standard solution to the soil and allow the solvent to evaporate before proceeding.

  • Solvent Addition: Add 10.0 mL of acetonitrile to the centrifuge tube.

  • Ultrasonication: Place the tube in an ultrasonic bath and sonicate for 18 hours.[3][8] The temperature of the bath should be maintained below 30°C to minimize analyte degradation.

  • Centrifugation: After sonication, centrifuge the sample at approximately 3000 rpm for 10 minutes to pellet the soil particles.

  • Filtration: Carefully decant the supernatant and filter it through a 0.45 µm syringe filter into a clean collection vial. This filtered extract is now ready for cleanup.

Extract Cleanup using Solid-Phase Extraction (SPE)

A cleanup step is often necessary to remove co-extracted matrix components that can interfere with the HPLC analysis.

  • SPE Cartridge Conditioning: Condition a C18 or polymeric reversed-phase SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water through it.[9][11]

  • Sample Loading: Dilute the acetonitrile extract with deionized water to a final acetonitrile concentration of less than 10% to ensure efficient retention of the analyte on the SPE sorbent. Load the diluted extract onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences.

  • Elution: Elute the 4-amino-6-nitro-o-cresol from the cartridge with a small volume (e.g., 2-4 mL) of methanol or acetonitrile into a clean collection tube.[11]

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known, small volume (e.g., 1.0 mL) of the initial mobile phase for HPLC analysis.

Analytical Finish: High-Performance Liquid Chromatography (HPLC)

The final determination of 4-amino-6-nitro-o-cresol concentration is performed by HPLC with UV detection.

ParameterRecommended ConditionRationale
Column C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm)Provides good separation for polar and non-polar compounds.
Mobile Phase Isocratic or gradient elution with a mixture of methanol and water (e.g., 50:50 v/v).[4] Acidification with a small amount of formic acid (e.g., 0.1%) can improve peak shape.[12]The specific ratio may need optimization to achieve the best separation from matrix interferences.
Flow Rate 1.0 - 1.5 mL/minA typical flow rate for standard analytical columns.
Injection Volume 10 - 20 µLA smaller injection volume can lead to better peak shape.[4]
Detector UV-Vis at a wavelength of maximum absorbance for 4-amino-6-nitro-o-cresol (e.g., 254 nm as a starting point).[1][4]A diode-array detector (DAD) is recommended to obtain the full UV spectrum for peak identification.[11]
Column Temperature 30 - 40 °CElevated temperature can improve peak symmetry and reduce analysis time.

Quality Assurance and Quality Control (QA/QC)

To ensure the reliability of the results, the following QA/QC measures should be implemented:

  • Method Blank: An empty sample tube carried through the entire analytical procedure to check for contamination.

  • Matrix Spike/Matrix Spike Duplicate (MS/MSD): A pair of soil samples spiked with a known concentration of the analyte to assess the method's accuracy and precision.

  • Laboratory Control Sample (LCS): A clean matrix (e.g., sand) spiked with a known concentration of the analyte to monitor the performance of the method.

  • Calibration Curve: A multi-point calibration curve should be prepared using standard solutions of 4-amino-6-nitro-o-cresol to quantify the analyte in the samples.

Causality and Trustworthiness of the Protocol

The protocol is designed as a self-validating system through the integration of rigorous QA/QC measures. The choice of acetonitrile as the extraction solvent is based on its proven efficacy for a wide range of nitroaromatic compounds, as documented in EPA Method 8330.[1][2][3] The ultrasonication step provides sufficient energy to disrupt soil-analyte interactions, facilitating its transfer into the solvent. The SPE cleanup step is critical for removing interfering compounds, thereby enhancing the selectivity and sensitivity of the subsequent HPLC analysis. The use of a C18 column is standard for the separation of moderately polar organic compounds.

Visualization of Key Processes

Solid-Phase Extraction (SPE) Mechanism

SPE_Mechanism cluster_spe SPE Cartridge cartridge Conditioning Methanol Water Sample Loading Analyte Retained Washing Interferences Removed Elution Analyte Eluted interferences Polar Interferences cartridge:port4->interferences final_extract Cleaned Extract methanol Methanol methanol->cartridge:port1 water Water water->cartridge:port2 sample Diluted Soil Extract sample->cartridge:port3 elution_solvent Methanol/Acetonitrile elution_solvent->cartridge:port5

Figure 2: The sequential steps involved in the solid-phase extraction cleanup of the soil extract.

References

  • Supercritical Fluid Extraction of Energetic Nitroaromatic Compounds and Their Degradation Products in Soil Samples | Analytical Chemistry - ACS Publications. (2005, May 14).
  • Supercritical Fluid Extraction of Energetic Nitroaromatic Compounds and Their Degradation Products in Soil Samples | Scilit.
  • Method 8330A: Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC), part of Test Methods for Evaluatin - EPA.
  • Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC), part of Test Meth - EPA.
  • Determination of Nitroaromatic, Nitramine, and Nitrate Ester Explosives in Soil Using GC-ECD - DTIC.
  • Determination of nitroaromatic compounds in soil samples by HPLC, using on-line preconcentration | Request PDF - ResearchGate.
  • Investigation of the chemical remediation of nitroaromatic compound contaminated soil.
  • HPLC Analysis of Explosives Using EPA Method 8330.
  • Trace analysis of explosives in soil samples using the Agilent 1290 Infinity LC System equipped with an Agilent Max-Light 60-mm. (2010, December 1).
  • Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches - MDPI. (2009, January 9).
  • Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches - ResearchGate.
  • On-Site Method for Measuring Nitroaromatic and Nitramine Explosives in Soil and Groundwater Using GC-NPD - DTIC.
  • Addressing analytical problems in 4-Amino-m-cresol metabolism studies - Benchchem.
  • Aqueous two-phase systems: A new approach for the determination of p-aminophenol.
  • Aqueous two-phase systems: a new approach for the determination of p-aminophenol. (2011, August 15).
  • Extraction techniques for the determination of phenolic compounds in food - SciSpace.
  • Development and Optimisation of Solid-Phase Extraction of Extractable and Bound Phenolic Acids in Spelt (Triticum spelta L.) Seeds - PMC. (2021, July 5).
  • Chlorophenols in soils and sediments: Sensitive triple-step procedure saves time - 2012. (2012, June 11).
  • Spectrophotometric determination of 4,6-dinitro-o-cresol (DNOC) in soil and lemon juice.
  • Development and Optimisation of Solid-Phase Extraction of Extractable and Bound Phenolic Acids in Spelt (Triticum spelta L.) Seeds - ResearchGate.
  • Spectrophotometric determination of 4,6-dinitro-o-cresol (DNOC) in soil and lemon juice. (2006, October 27).
  • Liquid–liquid extraction - Wikipedia.
  • 4,6-DINITRO-O-CRESOL - CAMEO Chemicals - NOAA.
  • Determination of 4, 6-Dinitro-o-Cesol and 2, 6-Dinitro p-Cresol in Environmental Water Samples | Request PDF - ResearchGate.
  • Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation - Phenomenex.
  • Dinitro-ortho-cresol - Wikipedia.
  • 2-Methyl-4,6-dinitrophenol | C7H6N2O5 | CID 10800 - PubChem.
  • o-Cresol in urine, 8321 - CDC. (2016, March 18).
  • 4-Amino-o-cresol 2835-96-3 - TCI Chemicals.
  • 4,6-Dinitro-o-cresol • Potentially FOUND in food, soil, water, dust, compost, hair, cosmetics, a medication, animals & pets, home or workplace • its HEALTH EFFECTS • should I AVOID it • testing with TOXTEST in Australia • substance_id_6676 • CASRN: 534-52-1 - Toxno. (2018, April 28).

Sources

Method

Application Note: 4-Amino-2-methyl-6-nitrophenol as a Biomarker for DNOC Exposure

Abstract & Introduction This application note details the protocol for the quantitation of 4-amino-2-methyl-6-nitrophenol (also referred to as 4-amino-6-nitro-o-cresol) in human urine. This compound serves as a specific...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

This application note details the protocol for the quantitation of 4-amino-2-methyl-6-nitrophenol (also referred to as 4-amino-6-nitro-o-cresol) in human urine. This compound serves as a specific reductive metabolite and biomarker for exposure to 4,6-Dinitro-o-cresol (DNOC) , a potent herbicide and insecticide historically used in agriculture and currently relevant in illicit weight-loss pharmacology.

DNOC acts as a mitochondrial uncoupler, dissipating the proton gradient essential for ATP synthesis.[1] Because DNOC has a narrow therapeutic index and high toxicity, robust bioanalytical methods are critical for clinical diagnosis and forensic toxicology. This guide focuses on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) detection following acid hydrolysis, ensuring the measurement of total biomarker load (free + conjugated).

Biological Context & Mechanism[1][2][3][4][5]

Metabolic Pathway

DNOC undergoes nitroreduction primarily via cytosolic nitroreductases and gut microbiota. The reduction of the nitro group at the 4-position yields the target biomarker, 4-amino-2-methyl-6-nitrophenol .

Note on Isomerism: Researchers must be aware that DNOC reduction can also occur at the 6-position, yielding 6-amino-4-nitro-o-cresol. Chromatographic separation is essential to distinguish the target 4-amino isomer from its regioisomers.

Mechanism of Toxicity

DNOC functions as a protonophore. It shuttles protons across the inner mitochondrial membrane, bypassing ATP synthase. This uncoupling leads to uncontrolled thermogenesis (hyperthermia), tachycardia, and potential fatal energy depletion.

DNOC_Metabolism DNOC DNOC (4,6-Dinitro-o-cresol) Reductase Nitroreductase (Liver/Gut Flora) DNOC->Reductase Target 4-Amino-2-methyl-6-nitrophenol (Target Biomarker) Reductase->Target 4-Nitro Reduction Isomer 6-Amino-4-nitro-o-cresol (Major Isomer/Interference) Reductase->Isomer 6-Nitro Reduction Conjugates Glucuronide/Sulfate Conjugates Target->Conjugates Phase II Metabolism

Figure 1: Metabolic reduction of DNOC.[2] The target biomarker requires hydrolysis from conjugates before analysis.[3]

Experimental Protocol

Materials & Reagents
  • Target Standard: 4-amino-2-methyl-6-nitrophenol (>98% purity).

  • Internal Standard (IS): DNOC-d3 or 4-amino-2-chlorophenol (structural analog).

  • Hydrolysis Agent: 6M Hydrochloric Acid (HCl).[4]

  • SPE Cartridges: Hydrophilic-Lipophilic Balance (HLB) polymeric sorbent (e.g., Oasis HLB or Strata-X), 60 mg/3 mL.

  • Mobile Phases:

    • A: 0.1% Formic acid in Water (LC-MS grade).

    • B: 0.1% Formic acid in Acetonitrile.

Sample Preparation Workflow

Since phenolic metabolites are heavily conjugated (glucuronidated/sulfated) in urine, acid hydrolysis is mandatory to quantify the total body burden.

Step-by-Step Procedure:

  • Aliquot: Transfer 1.0 mL of urine into a glass screw-cap tube.

  • Spike IS: Add 20 µL of Internal Standard working solution (10 µg/mL).

  • Hydrolysis: Add 250 µL of 6M HCl. Vortex.

    • Critical Step: Incubate at 95°C for 60 minutes . This ensures complete deconjugation.

    • Cooling: Allow samples to cool to room temperature.[4]

  • Neutralization: Adjust pH to 4.0–5.0 using 2M NaOH (approx. 700 µL) and Acetate Buffer. Check pH to prevent degradation of the amino group.

  • Solid Phase Extraction (SPE):

    • Condition: 2 mL Methanol followed by 2 mL Water.

    • Load: Load the hydrolyzed sample at a slow flow rate (1 mL/min).

    • Wash: 2 mL of 5% Methanol in Water (removes salts/urea).

    • Elute: 2 mL of 100% Methanol.

  • Reconstitution: Evaporate eluate to dryness under Nitrogen at 40°C. Reconstitute in 200 µL of Mobile Phase (90% A / 10% B).

Analytical_Workflow Urine Urine Sample (1 mL) Hydrolysis Acid Hydrolysis (6M HCl, 95°C, 1h) Urine->Hydrolysis Deconjugation Neutralization pH Adjustment (pH 4.5) Hydrolysis->Neutralization SPE SPE Clean-up (Polymeric HLB) Neutralization->SPE Matrix Removal LCMS LC-MS/MS Analysis (ESI+ MRM) SPE->LCMS Quantitation

Figure 2: Sample preparation workflow emphasizing the critical hydrolysis step.

Instrumental Analysis (LC-MS/MS)[9][10]

Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 100 mm, 1.8 µm).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Gradient Profile:

Time (min)% Mobile Phase A (Water)% Mobile Phase B (ACN)Action
0.00955Equilibrate
1.00955Hold
6.00595Ramp
8.00595Wash
8.10955Re-equilibrate
11.00955Stop
Mass Spectrometry Parameters

The presence of the amino group allows for Positive Electrospray Ionization (ESI+), which generally offers better sensitivity than negative mode for this specific metabolite.

  • Source: ESI Positive (ESI+)

  • Capillary Voltage: 3.5 kV

  • Desolvation Temp: 400°C

MRM Transitions (Recommended for Optimization):

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Role
4-amino-2-methyl-6-nitrophenol 169.1 [M+H]+ 123.1 20Quantifier (-NO2)
169.1105.135Qualifier
DNOC-d3 (IS) 202.1 [M+H]+156.122Internal Std

Note: The primary transition 169 -> 123 corresponds to the loss of the nitro group (46 Da), a characteristic fragmentation for nitro-aromatics.

Validation & Quality Control (Self-Validating System)

To ensure the protocol is self-validating and trustworthy, the following criteria must be met for every batch:

  • Linearity: Calibration curve (1 – 1000 ng/mL) must have R² > 0.99.

  • Recovery Check: A "Spiked Matrix" sample (blank urine spiked with analyte before hydrolysis) must be included to verify hydrolysis efficiency. Recovery should be >80%.

  • Isomer Resolution: The method must demonstrate baseline separation between the target (4-amino) and the isomer (6-amino) if the standard for the isomer is available. If not, the specific retention time of the standard must be locked within ±0.1 min.

  • Matrix Effect: Post-column infusion or comparison of solvent-based vs. matrix-matched standards should be performed during validation to assess ion suppression.

References

  • World Health Organization (WHO). (2000). Dinitro-ortho-cresol (Environmental Health Criteria 220). International Programme on Chemical Safety. [Link]

  • Centers for Disease Control and Prevention (CDC). (2016). o-Cresol in Urine: Method 8321.[3] NIOSH Manual of Analytical Methods (NMAM), 5th Edition.[3] [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2018). Toxicological Profile for Dinitrocresols.[5][6] U.S. Department of Health and Human Services. [Link]

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 6764, 4-Amino-2-nitrophenol (Isomer Analog).[Link]

  • Scientific Committee on Consumer Safety (SCCS). (2012). Opinion on 4-Amino-2-nitrophenol.[2][5][7][8][9] European Commission. [Link]

Sources

Application

Bacterial degradation pathways of DNOC yielding 4-amino metabolite

Application Note & Protocol Topic: Bacterial Degradation Pathways of DNOC Yielding 4-Amino Metabolite Audience: Researchers, scientists, and drug development professionals. Introduction: The Environmental Challenge of DN...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Bacterial Degradation Pathways of DNOC Yielding 4-Amino Metabolite Audience: Researchers, scientists, and drug development professionals.

Introduction: The Environmental Challenge of DNOC and the Promise of Bioremediation

4,6-Dinitro-o-cresol (DNOC) is a synthetic organic compound, historically employed as a potent herbicide, insecticide, and fungicide.[1] Its widespread use has led to significant environmental contamination of soil and water systems. Due to its inherent toxicity and persistence, DNOC poses considerable risks to ecosystems and human health.[2][3] Bioremediation, which harnesses the metabolic capabilities of microorganisms to break down pollutants, represents a cost-effective and environmentally sustainable strategy for decontaminating DNOC-polluted sites.[4][5]

A key mechanism in the bacterial detoxification of DNOC involves the reduction of its nitro groups, leading to the formation of less toxic amino-substituted metabolites.[2] This application note provides a detailed overview of the bacterial degradation pathway of DNOC that specifically yields the 4-amino metabolite, 4-amino-6-nitro-o-cresol. We will explore the underlying enzymatic processes, discuss key bacterial genera with this capability, and provide detailed protocols for researchers to study these pathways in the laboratory.

The Reductive Pathway: A Gateway to DNOC Detoxification

The primary route for the initial bacterial attack on DNOC under certain conditions, particularly under microaerophilic or anaerobic environments, is through the reduction of one of the two nitro groups.[6] This process is catalyzed by a class of enzymes known as nitroreductases. These enzymes sequentially reduce the nitro group at the C4 position of the aromatic ring to a nitroso group, then to a hydroxylamino group, and finally to an amino group, yielding 4-amino-6-nitro-o-cresol.

The formation of this amino metabolite is a critical detoxification step, as it significantly reduces the compound's toxicity. The biodegradation may proceed further with the reduction of the second nitro group at the C6 position, leading to the formation of 4,6-diamino-o-cresol (DAOC).[7] In some bacterial species, further transformations such as acetylation can occur, resulting in metabolites like 6-acetamido-4-nitro-o-cresol.[2]

Key Bacterial Genera in DNOC Degradation

A diverse range of bacteria have demonstrated the ability to degrade DNOC and other nitroaromatic compounds. Their metabolic versatility is a key asset in bioremediation. Genera such as Pseudomonas, Rhodococcus, Nocardioides, and Arthrobacter are frequently implicated in the breakdown of these recalcitrant molecules.[2][8][9][10][11][12]

  • Pseudomonas sp.: Often considered metabolic workhorses, various Pseudomonas species can utilize DNOC through different pathways, including reductive and oxidative routes.[2]

  • Rhodococcus sp.: Members of this genus are known for their robust enzymatic systems capable of degrading a wide array of aromatic compounds, including nitrophenols.[10][13][14]

  • Nocardioides sp.: This genus is recognized for its specialization in degrading hard-to-degrade pollutants and can utilize compounds like dinitroanisole, a related nitroaromatic compound, as a sole carbon and energy source.[8][9]

  • Arthrobacter sp.: These soil bacteria exhibit remarkable metabolic diversity and have been shown to degrade various aromatic pollutants.[11][15]

The specific pathway employed can depend on the bacterial strain, the prevailing environmental conditions (e.g., oxygen availability), and the presence of other carbon and nitrogen sources.[16]

Visualizing the Pathway and Workflow

To provide a clear conceptual framework, the following diagrams illustrate the reductive degradation pathway of DNOC and a typical experimental workflow for its study.

DNOC_Degradation_Pathway DNOC 4,6-Dinitro-o-cresol (DNOC) ANOC 4-Amino-6-nitro-o-cresol (4-ANOC) DNOC->ANOC Nitroreductase DAOC 4,6-Diamino-o-cresol (DAOC) ANOC->DAOC Nitroreductase RingCleavage Ring Cleavage Products DAOC->RingCleavage Further Metabolism

Caption: Reductive degradation pathway of DNOC to amino metabolites.

Experimental_Workflow cluster_0 Phase 1: Isolation & Culturing cluster_1 Phase 2: Analysis Sample 1. Environmental Sample (Soil/Water) Enrichment 2. Enrichment Culture (DNOC as N/C Source) Sample->Enrichment Isolation 3. Isolate Pure Cultures Enrichment->Isolation Culture 4. Batch Culture Degradation Isolation->Culture Sampling 5. Time-Course Sampling Culture->Sampling Extraction 6. Metabolite Extraction Sampling->Extraction Analysis 7. HPLC / GC-MS Analysis Extraction->Analysis Data 8. Data Interpretation Analysis->Data

Caption: Experimental workflow for studying DNOC biodegradation.

Protocols for Studying DNOC Degradation

The following protocols provide a robust framework for isolating, identifying, and characterizing bacteria capable of degrading DNOC via the reductive pathway.

Protocol 1: Enrichment and Isolation of DNOC-Degrading Bacteria

Rationale: This protocol is designed to selectively enrich for microorganisms from a contaminated environment that can utilize DNOC as a primary nutrient source, thereby increasing the probability of isolating potent degrading strains. A minimal medium is used to ensure that DNOC is the main available carbon or nitrogen source.

Materials:

  • Soil or water samples from a pesticide-contaminated site.

  • Minimal Salts Medium (MSM), pH 7.0.

  • DNOC stock solution (10 g/L in a suitable solvent, filter-sterilized).

  • Sterile flasks, petri dishes, and standard microbiology lab equipment.

Procedure:

  • Enrichment Culture Setup:

    • Prepare 100 mL of sterile MSM in a 250 mL Erlenmeyer flask.

    • Add 1 g of soil or 1 mL of water sample to the flask.

    • Spike the medium with DNOC to a final concentration of 20-50 mg/L. Causality Note: Starting with a moderate DNOC concentration is crucial, as high levels can be inhibitory to microbial growth.[16]

    • Incubate at 25-30°C on a rotary shaker at 150 rpm for 7-14 days.

  • Sub-culturing:

    • After incubation, transfer 5 mL of the enriched culture to a fresh 100 mL of MSM containing DNOC.

    • Repeat this sub-culturing step at least three times to selectively enrich for DNOC-degrading populations.

  • Isolation of Pure Cultures:

    • Plate serial dilutions of the final enrichment culture onto MSM agar plates containing DNOC (50 mg/L) as the sole carbon and nitrogen source.

    • Incubate the plates at 25-30°C until distinct colonies appear.

    • Isolate morphologically different colonies and re-streak onto fresh plates to ensure purity.

  • Strain Preservation:

    • Preserve purified isolates in 20% glycerol at -80°C for long-term storage and future use.

Protocol 2: Batch Culture Degradation Assay

Rationale: This protocol quantifies the degradation of DNOC by a specific bacterial isolate over time. Including a sterile, uninoculated control is a critical self-validating step to confirm that DNOC loss is due to biological activity and not abiotic factors like photolysis or hydrolysis.

Materials:

  • Purified bacterial isolate from Protocol 1.

  • MSM broth.

  • DNOC stock solution.

  • Sterile 250 mL Erlenmeyer flasks.

  • Spectrophotometer, HPLC, or GC-MS system.

Procedure:

  • Inoculum Preparation:

    • Grow the isolated bacterium in a nutrient-rich medium (e.g., Tryptic Soy Broth) to mid-log phase.

    • Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes).

    • Wash the cell pellet twice with sterile MSM to remove residual nutrient broth.

    • Resuspend the cells in MSM to a specific optical density (e.g., OD600 of 1.0).

  • Experimental Setup:

    • In triplicate, add 100 mL of MSM to 250 mL flasks.

    • Spike each flask with DNOC to a final concentration of 50 mg/L.

    • Inoculate the flasks with 1 mL of the prepared cell suspension.

    • Prepare a sterile control flask containing MSM and DNOC but no bacterial inoculum.

  • Incubation and Sampling:

    • Incubate all flasks at 25-30°C on a rotary shaker (150 rpm).

    • At designated time points (e.g., 0, 6, 12, 24, 48, 72 hours), aseptically withdraw 1 mL samples from each flask.

  • Sample Processing:

    • Centrifuge the samples to pellet the bacterial cells.

    • Collect the supernatant for analysis of DNOC and its metabolites. Store at -20°C if not analyzed immediately.

Protocol 3: Analytical Quantification of DNOC and its 4-Amino Metabolite

Rationale: High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for separating and quantifying DNOC and its polar metabolites. The choice of a C18 column is based on its effectiveness in retaining and separating aromatic compounds from an aqueous matrix.

Materials:

  • Culture supernatants from Protocol 2.

  • HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • HPLC-grade acetonitrile and water.

  • Formic acid or phosphoric acid.

  • Analytical standards for DNOC and 4-amino-6-nitro-o-cresol.

Procedure:

  • Standard Curve Preparation:

    • Prepare a series of standard solutions of DNOC and 4-amino-6-nitro-o-cresol in the mobile phase at known concentrations (e.g., 0.1, 1, 5, 10, 25, 50 mg/L).

    • Inject these standards into the HPLC to generate a calibration curve based on peak area versus concentration.

  • Sample Analysis:

    • Filter the collected supernatants through a 0.22 µm syringe filter before injection.

    • Inject 20 µL of the filtered supernatant into the HPLC system.

  • HPLC Conditions (Example):

    • Mobile Phase: A gradient of acetonitrile and acidified water (e.g., 0.1% formic acid). For example, starting with 20% acetonitrile and ramping to 80% over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: Monitor at wavelengths relevant to both DNOC (e.g., 270 nm) and its amino-metabolites. A DAD is ideal for capturing the full spectrum and aiding in peak identification.

  • Data Analysis:

    • Identify the peaks for DNOC and 4-amino-6-nitro-o-cresol in the sample chromatograms by comparing their retention times with the analytical standards.

    • Quantify the concentration of each compound in the samples using the standard curve.

    • Calculate the percentage of DNOC degraded over time.

Quantitative Data Summary

The following table presents hypothetical data from a typical degradation experiment to illustrate how results can be structured for clear interpretation.

Time (Hours)DNOC Concentration (mg/L)4-Amino-6-nitro-o-cresol (mg/L)DNOC Degradation (%)
050.0 ± 1.50.0 ± 0.00%
1235.2 ± 2.110.5 ± 0.829.6%
2418.9 ± 1.822.1 ± 1.562.2%
485.4 ± 0.915.3 ± 1.189.2%
72< 1.04.2 ± 0.5>98%

Note: The decrease in the 4-amino metabolite concentration at later time points suggests its further transformation or degradation.

References

  • Lechner, U., & Straube, G. (1994). Biodegradation of the pesticide 4,6-dinitro-ortho-cresol by microorganisms in batch cultures and in fixed-bed column reactors. Applied Microbiology and Biotechnology, 41(4). [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1995). Toxicological Profile for Dinitrocresols. U.S. Department of Health and Human Services, Public Health Service. [Link]

  • Apak, R., & Özyürek, M. (2010). Spectrophotometric determination of 4,6-dinitro-o-cresol (DNOC) in soil and lemon juice. Talanta, 81(3), 996-1004. [Link]

  • Spain, J. C., et al. (2014). Aerobic biodegradation of 2,4-Dinitroanisole by Nocardioides sp. strain JS1661. Applied and Environmental Microbiology, 80(24), 7644-7651. [Link]

  • He, Z., et al. (2021). Biodegradation of Deoxynivalenol by Nocardioides sp. ZHH-013: 3-keto-Deoxynivalenol and 3-epi-Deoxynivalenol as Intermediate Products. Frontiers in Microbiology, 12, 705860. [Link]

  • He, Z., et al. (2021). Biodegradation of Deoxynivalenol by Nocardioides sp. ZHH-013: 3-keto-Deoxynivalenol and 3-epi-Deoxynivalenol as Intermediate Products. PMC. [Link]

  • Wang, J., et al. (2023). Nocardioides: “Specialists” for Hard-to-Degrade Pollutants in the Environment. International Journal of Molecular Sciences, 24(21), 15993. [Link]

  • Kim, D., et al. (2000). Monocyclic Aromatic Hydrocarbon Degradation by Rhodococcus sp. Strain DK17. Applied and Environmental Microbiology, 66(8), 3298-3304. [Link]

  • Kaake, R. H., et al. (1992). Selection and isolation of bacteria capable of degrading dinoseb (2-sec-butyl-4,6-dinitrophenol). Applied and Environmental Microbiology, 58(5), 1683-1689. [Link]

  • Andersen, J. R., et al. (1973). Ruminal metabolism of DNOC and DNBP. Acta Pharmacologica et Toxicologica, 32(3), 226-234. [Link]

  • National Center for Biotechnology Information. (n.d.). Analytical Methods. In Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. [Link]

  • Arora, P. K. (2015). Microbial biodegradation of nitrophenols and their derivatives: A Review. Journal of Experimental Biology and Agricultural Sciences, 3(1), 93-105. [Link]

  • Singh, B., & Kaur, J. (2020). Review on degradation of pesticides through different techniques in different conditions. AIP Conference Proceedings, 2220(1), 020067. [Link]

  • Sharma, A., et al. (2023). Pesticide Degradation by Soil Bacteria: Mechanisms, Bioremediation Strategies, and Implications for Sustainable Agriculture. Agronomy, 13(12), 3051. [Link]

  • Ren, Y., et al. (2018). Insight Into Metabolic Versatility of an Aromatic Compounds-Degrading Arthrobacter sp. YC-RL1. Frontiers in Microbiology, 9, 1916. [Link]

  • Han, J., et al. (2011). Metabolic ability and gene characteristics of Arthrobacter sp strain DNS10, the sole atrazine-degrading strain in a consortium isolated from black soil. International Biodeterioration & Biodegradation, 65(8), 1140-1144. [Link]

  • Ghosh, A., et al. (2010). Degradation of 4-Nitrophenol, 2-Chloro-4-nitrophenol, and 2,4-Dinitrophenol by Rhodococcus imtechensis Strain RKJ300. Environmental Science & Technology, 44(3), 1069-1077. [Link]

  • Lenke, H., et al. (1992). Degradation of 2,4-dinitrophenol by two Rhodococcus erythropolis strains, HL 24-1 and HL 24-2. Applied and Environmental Microbiology, 58(9), 2928-2932. [Link]

  • National Center for Biotechnology Information. (n.d.). Figure 3-1, Proposed Metabolic Pathways for 4,6-Dinitro-o-Cresol (DNOC). In Toxicological Profile for Dinitrocresols. [Link]

  • Zhang, R., et al. (2023). Spatial and temporal conversion of nitrogen using Arthrobacter sp. 24S4–2, a strain obtained from Antarctica. Frontiers in Microbiology, 14, 1111624. [Link]

  • Wikipedia. (n.d.). Dinitro-ortho-cresol. [Link]

Sources

Method

Preparation of 4-amino-2-methyl-6-nitrophenol reference standard

Abstract This Application Note details the protocol for the synthesis, purification, and certification of 4-amino-2-methyl-6-nitrophenol (CAS 13478-91-6), a critical metabolite of the pesticide DNOC and a structural anal...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This Application Note details the protocol for the synthesis, purification, and certification of 4-amino-2-methyl-6-nitrophenol (CAS 13478-91-6), a critical metabolite of the pesticide DNOC and a structural analogue in oxidative hair dye formulations. Unlike the common isomer 2-amino-4-methyl-6-nitrophenol, this specific regioisomer requires a targeted synthetic strategy to ensure phase purity. This guide presents a three-step regioselective synthesis starting from 4-amino-2-methylphenol, utilizing an acetylation-nitration-hydrolysis pathway to bypass the poor selectivity of direct nitration or partial reduction methods. The protocol achieves a Reference Standard grade purity (>99.5%), validated by HPLC, NMR, and MS.

Compound Identity & Significance

PropertyDetail
Chemical Name 4-Amino-2-methyl-6-nitrophenol
Synonyms 4-Amino-6-nitro-o-cresol; 4-Hydroxy-3-methyl-5-nitroaniline
CAS Number 13478-91-6 (Distinct from 6265-07-2)
Molecular Formula C₇H₈N₂O₃
Molecular Weight 168.15 g/mol
Application Metabolite standard for DNOC toxicology; Impurity profiling in hair dyes.

Critical Isomer Distinction: Researchers must distinguish this compound from its isomer, 2-amino-4-methyl-6-nitrophenol (CAS 6265-07-2). The target molecule has the amino group at the para position relative to the hydroxyl, while the nitro group occupies the ortho position.

Safety & Handling (Crucial)

  • Explosion Hazard: Polynitrated phenols can be shock-sensitive when dry. While this mono-nitro compound is stable, intermediates (if over-nitrated) can be explosive. maintain temperature control strictly.

  • Toxicity: As a DNOC metabolite, treat as a potential uncoupler of oxidative phosphorylation. Use full PPE (nitrile gloves, respirator, face shield) and work in a fume hood.

  • Waste: Segregate halogenated and non-halogenated organic waste. Destroy residual diazonium or nitro compounds chemically before disposal if applicable.

Synthesis Strategy: The "Protect-Direct-Deprotect" Approach

Direct nitration of 4-amino-2-methylphenol fails due to oxidation of the amino group. Partial reduction of 4,6-dinitro-o-cresol (DNOC) yields a mixture favoring the 6-amino isomer (Zinin reduction preference).

Selected Route:

  • Protection: Acetylation of the amine to reduce reactivity and direct the incoming nitro group.

  • Nitration: The acetamido group (at C4) and methyl group (at C2) direct the electrophile. The Hydroxyl group (at C1) is the strongest activator and directs ortho and para. Since para (C4) is blocked, and C2 is occupied, the nitro group is forced to C6 .

  • Deprotection: Acid hydrolysis yields the free amine.

SynthesisRoute Start 4-Amino-2-methylphenol (Starting Material) Step1 Acetylation (Ac2O, AcOH) Start->Step1 Inter1 N-(4-hydroxy-3-methylphenyl)acetamide Step1->Inter1 Yield ~90% Step2 Nitration (HNO3, <20°C) Inter1->Step2 Inter2 N-(4-hydroxy-3-methyl-5-nitrophenyl)acetamide Step2->Inter2 Regioselective (C6) Step3 Hydrolysis (HCl, Reflux) Inter2->Step3 Final 4-Amino-2-methyl-6-nitrophenol (Target Standard) Step3->Final >99% Purity

Figure 1: Regioselective synthesis pathway ensuring the nitro group is installed at the C6 position.

Detailed Experimental Protocols

Step 1: Acetylation
  • Dissolution: Dissolve 10.0 g (81 mmol) of 4-amino-2-methylphenol in 40 mL of glacial acetic acid in a 250 mL round-bottom flask.

  • Addition: Add 9.2 mL (97 mmol) of acetic anhydride dropwise over 15 minutes. The reaction is exothermic; maintain temp < 60°C.

  • Reaction: Stir at room temperature for 2 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1).

  • Workup: Pour the mixture into 200 mL of ice water. The product, N-(4-hydroxy-3-methylphenyl)acetamide , will precipitate.

  • Isolation: Filter the white solid, wash with cold water (3 x 50 mL), and dry in a vacuum oven at 50°C.

    • Expected Yield: ~12.5 g (93%).

Step 2: Regioselective Nitration

Critical Control Point: Temperature must remain < 20°C to prevent di-nitration.

  • Preparation: Suspend 10.0 g of the acetylated intermediate in 50 mL of glacial acetic acid. Cool to 10°C in an ice bath.

  • Nitration: Prepare a solution of 4.0 mL fuming nitric acid (HNO₃) in 10 mL acetic acid. Add this dropwise to the suspension over 30 minutes, keeping internal temp < 20°C.

  • Stirring: Allow to stir at 15–20°C for 2 hours. The solution typically turns yellow/orange.

  • Quenching: Pour onto 300 g of crushed ice. Stir vigorously.

  • Isolation: Filter the yellow precipitate (N-(4-hydroxy-3-methyl-5-nitrophenyl)acetamide). Wash with cold water.

  • Purification: Recrystallize from ethanol to remove any potential 2-nitro isomer (though C6 selectivity is high).

Step 3: Hydrolysis to Final Standard
  • Hydrolysis: Dissolve the nitrated intermediate (8.0 g) in 40 mL of 6M HCl.

  • Reflux: Heat to reflux (approx. 100°C) for 1 hour. The solution will darken slightly.

  • Neutralization: Cool to room temperature. Carefully adjust pH to ~5.0–6.0 using 20% NaOH solution. Note: The aminophenol is amphoteric; pH control is vital for precipitation.

  • Crystallization: Cool in an ice bath for 2 hours. The crude 4-amino-2-methyl-6-nitrophenol precipitates as dark red/brown needles.

  • Final Purification: Recrystallize twice from water/ethanol (90:10) to achieve Reference Standard purity.

Analytical Characterization & Validation

To certify this material as a Reference Standard, the following data must be generated.

A. HPLC Purity Analysis
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

  • Acceptance Criteria: Single peak > 99.5% area. No impurity > 0.1%.

B. NMR Spectroscopy (Expected Shifts in DMSO-d₆)
  • ¹H NMR (400 MHz):

    • δ 10.5 (s, 1H, -OH, broad, exchangeable).

    • δ 7.15 (d, J=2.5 Hz, 1H, Ar-H at C5).

    • δ 6.90 (d, J=2.5 Hz, 1H, Ar-H at C3).

    • δ 4.80 (s, 2H, -NH₂, broad, exchangeable).

    • δ 2.15 (s, 3H, -CH₃).

    • Interpretation: The meta coupling (J~2.5 Hz) between the aromatic protons confirms the 1,2,4,6-substitution pattern.

C. Mass Spectrometry
  • Method: ESI-MS (Positive Mode).

  • Expected Ion: [M+H]⁺ = 169.15 m/z.

Workflow Diagram

Workflow cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Purification cluster_2 Phase 3: Certification S1 Acetylation (Yield: 93%) S2 Nitration (C6) (Temp < 20°C) S1->S2 S3 Hydrolysis (Deprotection) S2->S3 P1 Crude Isolation (pH Adjustment) S3->P1 P2 Recrystallization (H2O/EtOH) P1->P2 QC1 HPLC Purity (>99.5%) P2->QC1 QC2 1H-NMR & MS (Structure Confirmation) QC1->QC2 Final Packaged Reference Standard QC2->Final

Figure 2: End-to-end workflow for the production of the reference standard.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 5483333, 2-Amino-4-methyl-6-nitrophenol (Isomer Comparison). Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Dinitrocresols (DNOC Metabolism). Retrieved from [Link]

  • Office of Environmental Health Hazard Assessment (OEHHA). Evidence on the Carcinogenicity of 4-Amino-2-nitrophenol (Structural Analogue Data). Retrieved from [Link]

  • SIELC Technologies. HPLC Method for Analysis of Aminonitrophenols. Retrieved from [Link]

Application

Application Note: Spectrophotometric Analysis of Amino-Nitrophenols

Abstract This comprehensive guide details robust spectrophotometric methods for the quantitative analysis of amino-nitrophenols, critical intermediates in the synthesis of pharmaceuticals, dyes, and agrochemicals, and no...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details robust spectrophotometric methods for the quantitative analysis of amino-nitrophenols, critical intermediates in the synthesis of pharmaceuticals, dyes, and agrochemicals, and notable environmental contaminants. We provide detailed protocols for both direct UV-Vis analysis and more sensitive indirect colorimetric methods involving chemical derivatization. The causality behind experimental choices, self-validating protocols, and troubleshooting guides are included to ensure technical accuracy and reproducibility for researchers, quality control analysts, and drug development professionals.

Introduction: The Analytical Imperative for Amino-Nitrophenols

Amino-nitrophenols are a class of aromatic organic compounds containing both an amino (-NH₂) and a nitro (-NO₂) group attached to a phenol ring. The positional isomerism of these functional groups (e.g., 2-amino-4-nitrophenol, 4-amino-2-nitrophenol) dictates their chemical properties and utility. They are pivotal building blocks in various industries but are also monitored as potential environmental pollutants originating from industrial effluents or the degradation of pesticides.[1]

Accurate and reliable quantification of amino-nitrophenols is therefore essential for process optimization in manufacturing, quality assurance of final products, and environmental monitoring.[2] UV-Visible spectrophotometry offers a powerful, accessible, and cost-effective analytical solution for these tasks.[3]

Scientific Principle: Quantifying Analytes with Light

UV-Vis spectrophotometry is an analytical technique that measures the amount of light absorbed by a sample at specific wavelengths in the ultraviolet (200-400 nm) and visible (400-700 nm) regions of the electromagnetic spectrum.[3] The fundamental principle governing this technique is the Beer-Lambert Law, which establishes a linear relationship between the absorbance of a solution and the concentration of the analyte.

Beer-Lambert Law: A = εlc

Where:

  • A is the absorbance (unitless)

  • ε (epsilon) is the molar absorptivity (L mol⁻¹ cm⁻¹), a constant unique to the molecule at a specific wavelength.

  • l is the path length of the light through the sample (typically 1 cm).

  • c is the concentration of the analyte (mol L⁻¹).

Amino-nitrophenols possess native chromophores (the nitro and phenyl groups) that absorb light in the UV spectrum, allowing for direct quantification. However, for enhanced sensitivity, selectivity, and to avoid matrix interference, chemical derivatization is often employed to create a new, intensely colored compound that absorbs strongly in the visible region.[4][5]

Methodology I: Direct UV Spectrophotometric Analysis

This method is rapid and suitable for relatively pure samples where the concentration of the amino-nitrophenol is sufficiently high and interfering substances are minimal.

3.1. Expertise & Causality

The aromatic ring and nitro group in amino-nitrophenols create a conjugated system that absorbs UV light. The wavelength of maximum absorbance (λmax) is a characteristic property used for quantification. For example, 2-Amino-4-nitrophenol exhibits several absorption maxima, including at 308 nm.[6] The choice of solvent is critical; it must dissolve the analyte without absorbing significantly in the analytical wavelength range. Protic solvents can also influence the λmax through interactions with the amino and nitro groups.

3.2. Protocol: Direct Quantification

3.2.1. Materials & Equipment

  • Amino-nitrophenol standard: Analytical grade.

  • Solvent: Methanol or Ethanol (spectrophotometric grade).

  • Instrumentation: Dual-beam UV-Vis Spectrophotometer.

  • Volumetric flasks and pipettes: Class A.

  • Quartz cuvettes: 1 cm path length.

3.2.2. Step-by-Step Procedure

  • Standard Stock Solution Preparation: Accurately weigh ~10 mg of the amino-nitrophenol standard and dissolve it in the chosen solvent in a 100 mL volumetric flask. This creates a 100 µg/mL stock solution.

  • Working Standard Preparation: Prepare a series of at least five working standards (e.g., 1, 2, 5, 10, 15 µg/mL) by serial dilution of the stock solution.

  • λmax Determination: Scan one of the mid-range standards (e.g., 10 µg/mL) from 400 nm down to 200 nm against a solvent blank to determine the wavelength of maximum absorbance (λmax).

  • Calibration Curve Construction: Set the spectrophotometer to the determined λmax. Measure the absorbance of each working standard and the solvent blank. Plot a graph of Absorbance vs. Concentration (µg/mL).

  • Sample Analysis: Prepare the unknown sample using the same solvent. If necessary, filter the sample to remove particulates. Measure its absorbance at the λmax.

  • Quantification: Determine the concentration of the unknown sample from the linear regression equation of the calibration curve (y = mx + c, where y is absorbance and x is concentration).

3.3. Data & Expected Results
AnalyteTypical λmaxLinear Range (Typical)
2-Amino-4-nitrophenol224, 262, 308 nm[6]1 - 20 µg/mL
4-Amino-2-nitrophenolVaries by solvent1 - 20 µg/mL

Note: λmax should be experimentally verified with your specific instrumentation and solvent system.

Methodology II: Indirect Colorimetric Analysis via Diazotization & Azo Coupling

This derivatization method offers superior sensitivity and selectivity, making it ideal for complex matrices or trace-level analysis. The primary aromatic amino group of the analyte is converted into a highly colored and stable azo dye.[4]

4.1. Expertise & Causality

The protocol is a two-step chemical reaction.

  • Diazotization: The primary aromatic amine is treated with nitrous acid (HNO₂) in a cold, acidic medium. Nitrous acid is generated in situ by reacting sodium nitrite (NaNO₂) with hydrochloric acid (HCl). The low temperature (0-5°C) is crucial because the resulting diazonium salt is unstable and will decompose at higher temperatures, leading to inaccurate results.

  • Azo Coupling: The diazonium salt is then reacted with a coupling agent, such as N-(1-Naphthyl)ethylenediamine dihydrochloride (NED). This reaction forms an azo compound, which has an extended conjugated system, causing a significant bathochromic shift (shift to longer wavelength) into the visible region of the spectrum.[5] Excess nitrous acid from the first step is removed with sulfamic acid to prevent it from interfering with the coupling reaction.

Diagram: Diazotization & Azo Coupling Reaction Pathway

G cluster_0 Step 1: Diazotization (0-5°C) cluster_1 Step 2: Azo Coupling ANP Amino-nitrophenol (Ar-NH2) Diazonium Diazonium Salt (Ar-N2+) ANP->Diazonium Forms NaNO2_HCl NaNO2 + HCl NaNO2_HCl->Diazonium Reacts with AzoDye Intensely Colored Azo Dye Diazonium->AzoDye Couples with NED Coupling Agent (NED) NED->AzoDye

A schematic of the two-step derivatization process.

4.2. Protocol: Colorimetric Quantification

4.2.1. Materials & Equipment

  • Reagents: Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl), Sulfamic Acid (H₃NSO₃), N-(1-Naphthyl)ethylenediamine dihydrochloride (NED).

  • Instrumentation: Visible Spectrophotometer.

  • Other: Ice bath, glass cuvettes (1 cm).

4.2.2. Step-by-Step Procedure

  • Reagent Preparation:

    • 0.1% NaNO₂ (w/v): Dissolve 0.1 g of NaNO₂ in 100 mL of deionized water. Prepare fresh daily.

    • 1 M HCl: Prepare by diluting concentrated HCl.

    • 0.5% Sulfamic Acid (w/v): Dissolve 0.5 g of sulfamic acid in 100 mL of deionized water.

    • 0.1% NED (w/v): Dissolve 0.1 g of NED in 100 mL of deionized water. Store in a dark bottle and prepare fresh weekly.

  • Standard & Sample Preparation: Prepare standards and unknown samples in an aqueous matrix. Pipette a known volume (e.g., 5 mL) of each into separate test tubes.

  • Diazotization: Place the tubes in an ice bath. Add 1 mL of 1 M HCl and mix. Add 1 mL of 0.1% NaNO₂ solution, mix well, and allow to react for 5 minutes.

  • Removal of Excess Nitrite: Add 1 mL of 0.5% sulfamic acid solution, mix, and wait for 3 minutes to ensure all excess nitrous acid is quenched.

  • Coupling: Add 1 mL of 0.1% NED solution and mix. A pink to magenta color should develop. Allow the color to stabilize for 20 minutes at room temperature.

  • Measurement: Determine the λmax of the resulting azo dye using a scanning spectrophotometer (typically 520-550 nm). Measure the absorbance of all standards and samples at this λmax.

  • Quantification: Construct a calibration curve and calculate the concentration of the unknown sample as described in section 3.2.2.

Method Validation and Quality Control

To ensure the trustworthiness of the results, the analytical method must be validated. Key parameters include:

ParameterDescriptionAcceptance Criteria (Typical)
Linearity The ability to elicit test results that are directly proportional to the analyte concentration.Correlation coefficient (r²) ≥ 0.999
Accuracy The closeness of the test results to the true value. Assessed via spike-recovery studies.95 - 105% recovery
Precision The degree of agreement among individual test results. Assessed as Repeatability (intra-day) and Intermediate Precision (inter-day).Relative Standard Deviation (RSD) ≤ 2%
LOD/LOQ The lowest amount of analyte that can be reliably detected (LOD) and quantified (LOQ).LOD = 3.3 * (SD/S), LOQ = 10 * (SD/S)¹

¹ Where SD is the standard deviation of the blank or y-intercept, and S is the slope of the calibration curve.

Diagram: General Analytical Workflow

G cluster_methods Analytical Method Sample Sample Collection & Preparation Direct Direct UV Analysis Sample->Direct Indirect Indirect Colorimetric (Derivatization) Sample->Indirect Standards Standard Preparation Calibration Calibration Curve Construction Standards->Calibration Measurement Spectrophotometric Measurement (Absorbance) Direct->Measurement Indirect->Measurement Quantification Concentration Calculation Measurement->Quantification Calibration->Quantification Result Final Result Quantification->Result

A flowchart of the complete analytical process.

Troubleshooting Guide
IssuePotential Cause(s)Recommended Solution(s)
No/Low Color Development (Indirect Method) 1. Diazonium salt decomposed (temperature too high).2. Expired or improperly stored NED reagent.3. pH is incorrect for coupling.1. Ensure the diazotization step is performed in an ice bath (0-5°C).2. Prepare fresh NED solution.3. Verify the pH after adding all reagents.
High Blank Absorbance 1. Contaminated solvent or reagents.2. Dirty or scratched cuvettes.1. Use high-purity, spectrophotometric grade solvents and fresh reagents.2. Clean cuvettes thoroughly or use a new set.
Poor Reproducibility (High RSD) 1. Inaccurate pipetting.2. Temperature fluctuations during reaction.3. Instrument drift.1. Calibrate pipettes and use consistent technique.2. Allow all solutions to come to room temperature before measurement (after color development).3. Allow the instrument to warm up properly; perform a baseline correction before each batch.
Non-linear Calibration Curve 1. Concentrations are outside the linear range of the assay.2. Inter-particle interactions at high concentrations.1. Prepare standards within a narrower, lower concentration range.2. Dilute high-concentration samples to fall within the linear range.
References
  • Spectrophotometry Uv Vis - Sema. .

  • UV-VIS Spectrophotometry: Principles, Methods, and Applications in Quality Assurance. 2.

  • UV-Vis Spectrophotometry: Principles and Environmental Applications. 3.

  • The Basics of UV-Vis Spectrophotometry - Agilent. .

  • What Is the Principle of UV-Vis Spectroscopy and Why It Matters - Surplus Solutions. .

  • A Comparative Guide to the Kinetic Analysis of Nitrophenol Isomer Reduction - Benchchem. .

  • Chemical derivatization techniques used to enhance the sensitivity and selectivity of uv-visible spectrophotometric analysis. - International Journal of Current Research. .

  • Chemical derivatization methodologies for uv-visible spectrophotometric determination of pharmaceuticals - SciSpace. .

  • Spectrophotometric simultaneous determination of nitrophenol isomers by orthogonal signal correction and partial least squares - PubMed. .

  • UV-Vis Spectrum of 2-Amino-4-nitrophenol - SIELC Technologies. .

  • Chemical Derivatization UV Spectrophotometric Method for Detection of P- Aminophenol and Energy of Activation Approach to Set Degradation Protocol for Forced Degradation Studies - ResearchGate. .

  • Derivatizing agents for spectrophotometric and spectrofluorimetric determination of pharmaceuticals: a review - Semantic Scholar. .

  • Simultaneous Spectrophotometric Determination of Nitrophenol Isomers in Environmental Samples Using First Derivative of the Density Ratio Spectra - ResearchGate. .

  • Eco-friendly spectrophotometric methods for concurrent analysis of phenol, 2-aminophenol, and 4-aminophenol in ternary mixtures and water samples: assessment of environmental sustainability - PMC. .

Sources

Method

Application Note: High-Purity Recovery of 2-Amino-4-methyl-6-nitrophenol via Optimized Recrystallization Protocols

Introduction 2-Amino-4-methyl-6-nitrophenol (CAS 6265-07-2) is a valuable aromatic intermediate widely utilized in the synthesis of azo dyes and other specialized chemical products.[1] The crude product from synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Amino-4-methyl-6-nitrophenol (CAS 6265-07-2) is a valuable aromatic intermediate widely utilized in the synthesis of azo dyes and other specialized chemical products.[1] The crude product from synthesis often contains a variety of impurities, including isomeric byproducts, unreacted starting materials, and colored oxidation or degradation products, which can adversely affect the yield and quality of downstream applications.[2] Therefore, an effective purification strategy is paramount.

Recrystallization is a powerful and economical technique for purifying solid organic compounds. The fundamental principle relies on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures. An ideal solvent will dissolve the compound sparingly at low temperatures but exhibit high solubility at elevated temperatures. This application note provides a comprehensive guide to selecting appropriate solvents and executing robust recrystallization protocols for obtaining high-purity 2-amino-4-methyl-6-nitrophenol.

Physicochemical Profile and Solvent Selection Rationale

The molecular structure of 2-amino-4-methyl-6-nitrophenol, featuring hydroxyl (-OH), amino (-NH2), and nitro (-NO2) functional groups, renders it a polar molecule.[3][4] This polarity is the primary determinant for solvent selection, based on the principle of "like dissolves like."

Table 1: Physicochemical Properties of 2-Amino-4-methyl-6-nitrophenol

PropertyValueSource(s)
CAS Number 6265-07-2[3][4]
Molecular Formula C₇H₈N₂O₃[3][4]
Molecular Weight 168.15 g/mol [3][4]
Appearance Yellow to orange crystalline powder[1]
Melting Point 119 °C[3]
Polarity (XLogP3) 1.6 - 2.29[3][4]

The selection of an appropriate recrystallization solvent is the most critical step. Based on the compound's polar nature and established methods for similar nitrophenols, several solvents and solvent systems can be considered.[2][5] The ideal solvent should:

  • Completely dissolve the crude compound at its boiling point.

  • Exhibit very low solubility for the compound at low temperatures (e.g., 0-4 °C).

  • Either not dissolve impurities at all or keep them fully dissolved at low temperatures.

  • Be chemically inert towards the compound.

  • Be sufficiently volatile for easy removal from the purified crystals.

Table 2: Evaluation of Potential Recrystallization Solvents

SolventPolarityRationale & Expected Performance
Water HighThe compound has limited solubility in cold water but is more soluble in hot water, making it a potential candidate.[1][2] It is excellent for removing non-polar impurities.
Ethanol HighGenerally a good solvent for polar organic molecules. Often used in a mixed system with water to fine-tune solubility.[2]
Methanol HighSimilar to ethanol, but its higher volatility can be advantageous for drying. May show high solubility even at low temperatures, potentially reducing yield.
Isopropanol MediumLess polar than ethanol. May offer a better solubility differential compared to methanol or ethanol for some compounds.
Toluene LowThe compound is likely soluble in hot toluene.[2] Useful if the primary impurities are highly polar, as they would remain insoluble.
Ethanol/Water VariableA highly versatile mixed-solvent system. The ratio can be adjusted to create the ideal solubility profile, balancing solvency power and insolubility upon cooling. This is often the most effective choice.[2]

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. 2-Amino-4-methyl-6-nitrophenol may be toxic.[1]

Protocol 2.1: Single-Solvent Recrystallization using an Ethanol/Water System

This protocol is often the most effective method for purifying nitrophenols and related compounds.[2]

  • Dissolution: Place the crude 2-amino-4-methyl-6-nitrophenol (e.g., 5.0 g) into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal amount of ethanol (e.g., 20-30 mL) and begin heating the mixture on a hot plate with gentle stirring. Continue adding ethanol in small portions until the solid completely dissolves at or near the boiling point.

  • Decolorization (Optional): If the solution is dark or intensely colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (approx. 1-2% of the solute mass) to the solution.[6] Reheat the mixture to boiling for 5-10 minutes. The charcoal will adsorb high-molecular-weight colored impurities.

  • Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot gravity filtration. Preheat a second Erlenmeyer flask containing a small amount of boiling solvent and a pre-warmed stemless funnel with fluted filter paper. Filter the hot solution quickly to prevent premature crystallization in the funnel.

  • Crystallization: Add hot water dropwise to the clear, hot ethanol solution until the solution becomes faintly turbid (cloudy), indicating it is saturated. Add a few more drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation & Washing: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals on the filter paper with a small amount of ice-cold ethanol/water mixture to remove any residual soluble impurities.

  • Drying: Transfer the crystals to a watch glass and dry them in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.

Protocol 2.2: Recrystallization from an Aqueous Solution

This method is suitable if the compound has sufficient solubility in hot water and impurities are less water-soluble.

  • Dissolution: In a 500 mL Erlenmeyer flask, add the crude solid to a volume of deionized water. Heat the mixture to boiling with stirring. Continue to add small portions of hot water until the solid is fully dissolved.[7]

  • Hot Filtration & Decolorization: If necessary, perform decolorization and hot filtration as described in Protocol 2.1, steps 2 and 3.

  • Crystallization & Cooling: Cover the flask and allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation & Drying: Collect, wash with a small amount of ice-cold water, and dry the crystals as described in Protocol 2.1, steps 6 and 7.

Workflow and Process Visualization

The general workflow for recrystallization follows a logical sequence of steps designed to effectively separate the target compound from impurities.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying A Crude Solid in Flask B Add Minimum Amount of Hot Solvent A->B Heat & Stir C Add Charcoal (Optional) B->C If colored D Hot Gravity Filtration B->D If insoluble impurities C->D E Slow Cooling to Room Temp D->E F Ice Bath Cooling E->F G Vacuum Filtration F->G H Wash with Cold Solvent G->H I Dry Crystals Under Vacuum H->I J Pure Crystals I->J Final Product Troubleshooting_Logic Start Recrystallization Outcome Problem1 Oiling Out? Start->Problem1 Problem2 No Crystals Form? Problem1->Problem2 No Sol1 Reheat Add More Polar Solvent Cool Slowly Problem1->Sol1 Yes Problem3 Low Recovery? Problem2->Problem3 No Sol2 Evaporate Solvent Add Anti-Solvent Scratch Flask Problem2->Sol2 Yes Success Pure Crystals Obtained Problem3->Success No Sol3 Use Less Solvent Pre-heat Funnel Ensure Full Cooling Problem3->Sol3 Yes Sol1->Start Re-evaluate Sol2->Start Re-evaluate Sol3->Start Re-evaluate

Sources

Application

Electrochemical reduction of dinitrocresols to aminocresols

Application Note: Electrochemical Reduction of Dinitrocresols to Aminocresols Executive Summary This guide details the electrochemical reduction of 4,6-dinitro-o-cresol (DNOC) to 2-methyl-4,6-diaminophenol . Unlike tradi...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Electrochemical Reduction of Dinitrocresols to Aminocresols

Executive Summary

This guide details the electrochemical reduction of 4,6-dinitro-o-cresol (DNOC) to 2-methyl-4,6-diaminophenol . Unlike traditional catalytic hydrogenation (H₂/Pd-C) or chemical reduction (Fe/HCl), electrochemical reduction offers precise control over reaction kinetics, minimizes metal waste, and operates under mild conditions.

The target product, an aminocresol, is a critical intermediate in the synthesis of phenoxazine dyes, antiviral pharmaceuticals, and photographic developers. This protocol utilizes a controlled-potential electrolysis (CPE) approach to ensure complete reduction of both nitro groups while mitigating the formation of azo-dimers or hydroxylamine intermediates.

Mechanistic Insight & Reaction Pathway

The reduction of a nitro group (-NO₂) to an amine (-NH₂) on a benzenoid system is a 6-electron, 6-proton process per nitro group. For DNOC, the presence of two nitro groups requires a total of 12 electrons for full conversion.

Redox Mechanism

The reduction proceeds in a stepwise fashion. In acidic media (pH < 4), the mechanism follows the "Direct Pathway":

  • Nitro to Nitroso:

    
    
    
  • Nitroso to Hydroxylamine:

    
    
    
  • Hydroxylamine to Amine:

    
    
    

Critical Control Point: The reduction of the hydroxylamine (


) to the amine is the rate-determining electrochemical step. If the potential is not sufficiently negative, the reaction may stall at the hydroxylamine stage, which can undergo acid-catalyzed Bamberger rearrangement or condensation to form azoxy species.
Pathway Diagram

DNOC_Reduction DNOC 4,6-Dinitro-o-cresol (Substrate) Int1 Nitroso-Intermediate (Transient) DNOC->Int1 +4e-, +4H+ (First Step) Int2 Bis-Hydroxylamine (Stable at low potential) Int1->Int2 +4e-, +4H+ Product 2-Methyl-4,6-diaminophenol (Target Amine) Int2->Product +4e-, +4H+ (Requires E < -0.8V) SideProduct Azoxy/Azo Dimers (Side Reaction) Int2->SideProduct Condensation (pH > 5 or Low Potential)

Caption: Stepwise 12-electron reduction pathway of DNOC to Diaminocresol in acidic media.

Experimental Configuration

To ensure reproducibility, the electrochemical cell must be configured to separate the anodic oxygen evolution from the cathodic reduction.

Hardware Specifications
ComponentSpecificationRationale
Potentiostat Range: ±10 V, ±1 AMust support high compliance voltage for resistive organic solvents.
Cell Type H-Type Divided CellPrevents re-oxidation of the amine product at the anode.
Separator Nafion™ 117 MembraneAllows proton transport (

) while blocking organic substrate crossover.
Cathode (WE) Copper Mesh or Lead (Pb) High hydrogen overpotential prevents

evolution competition. Cu is catalytic for nitro reduction.
Anode (CE) Platinum Wire/Mesh or DSAInert material for water oxidation (

).
Reference (RE) Ag/AgCl (3M KCl)Stable reference in aqueous/organic mixtures.
Electrolyte Composition
  • Solvent: 50:50 (v/v) Ethanol : Water. (Ethanol is required to solubilize DNOC).

  • Supporting Electrolyte: 0.5 M Sulfuric Acid (

    
    ).[1]
    
  • Analyte Concentration: 5 mM to 50 mM DNOC.

Protocol 1: Diagnostic Cyclic Voltammetry (CV)

Before bulk synthesis, perform CV to determine the exact reduction potentials (


) for your specific solvent/electrode system.

Procedure:

  • Prepare Solution: Dissolve 10 mg DNOC in 10 mL of electrolyte (0.5 M

    
     in 50% EtOH).
    
  • Polishing: Polish the Glassy Carbon (GC) working electrode with 0.05

    
     alumina slurry; rinse with DI water.
    
  • Deoxygenation: Purge solution with Nitrogen (

    
    ) for 10 minutes (Oxygen interferes with reduction signals).
    
  • Scan Parameters:

    • Initial Potential: +0.4 V

    • Switching Potential: -1.4 V

    • Scan Rate: 50 mV/s

    • Direction: Cathodic (Negative)

Expected Results: You will observe three distinct reduction peaks (approximate values vs Ag/AgCl):

  • Peak 1 (-0.20 V): Reduction of the first nitro group (4e⁻).

  • Peak 2 (-0.82 V): Reduction of the second nitro group (4e⁻).

  • Peak 3 (-1.15 V): Reduction of hydroxylamine intermediates to amines (4e⁻).

Note: You must apply a potential more negative than Peak 3 (e.g., -1.2 V) during bulk electrolysis to drive the reaction to completion.

Protocol 2: Preparative Bulk Electrolysis

This protocol scales the reaction to synthesize isolable quantities (approx. 1-5 grams).

Setup
  • Assemble the H-Type Cell . Clamp the Nafion membrane between the two chambers.

  • Catholyte (Working Chamber): Add 100 mL of 0.5 M

    
     (50% EtOH) containing 1.0 g (5 mmol) DNOC .
    
  • Anolyte (Counter Chamber): Add 100 mL of 0.5 M

    
     (aqueous only).
    
  • Insert the Copper Mesh Cathode (large surface area cylinder) into the catholyte.

  • Insert the Platinum Anode into the anolyte.

  • Insert the Ag/AgCl Reference Electrode near the cathode surface (use a Luggin capillary if available).

  • Stir the catholyte vigorously using a magnetic stir bar.

Electrolysis
  • Purge: Bubble

    
     through the catholyte for 15 minutes.
    
  • Method: Select Controlled Potential Electrolysis (CPE) on the potentiostat.

  • Set Potential: Apply -1.25 V vs. Ag/AgCl .

    • Why? This potential is sufficiently negative to drive the final reduction step (Hydroxylamine

      
       Amine) but avoids excessive hydrogen evolution (which starts near -1.4 V on Cu/Pb).
      
  • Monitoring: Monitor the current (

    
    ) vs. Time (
    
    
    
    ).
    • The current will start high (approx. 500-800 mA) and decay exponentially.

    • Endpoint: Stop when the current drops to < 1% of the initial value or when the total charge passed (

      
      ) approaches theoretical (
      
      
      
      ).
    • For 5 mmol DNOC,

      
       Coulombs.
      
Workup & Isolation

The product, 2-methyl-4,6-diaminophenol, is highly oxidation-sensitive in its free base form. Isolate it as the stable dihydrochloride salt.

  • Transfer: Transfer the pale/colorless catholyte to a round-bottom flask.

  • Evaporation: Remove the Ethanol using a rotary evaporator at 40°C (reduced pressure).

  • Precipitation:

    • The remaining aqueous solution contains the amine sulfate.

    • Add Concentrated HCl (37%) dropwise until a precipitate forms, or evaporate to dryness and recrystallize from EtOH/HCl.

    • Alternative: Neutralize with saturated

      
       under an inert atmosphere (
      
      
      
      ) and extract rapidly with Ethyl Acetate, then bubble dry HCl gas into the organic layer to precipitate the salt.
  • Storage: Store the salt in a desiccator protected from light.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Reduction Potential too positiveShift potential to -1.3 V or -1.4 V.
Low Current Efficiency Hydrogen Evolution Reaction (HER)Use a Lead (Pb) or Mercury (Hg) cathode; increase substrate concentration.
Electrode Fouling Polymerization of intermediatesClean cathode with dilute

; Pulse the potential to +0.5V briefly to strip deposits.
Product Coloration Oxidation of diamine by airMaintain strict

atmosphere during workup; add antioxidants (e.g., Sodium Metabisulfite) during extraction.

References

  • Electrochemical Sensor for DNOC: Title: Sensitive determination of 4,6-Dinitro-o-cresol based on Glassy Carbon Electrode modified with Zr-UiO-66 metal-organic framework. Source: ResearchGate URL:[2][3][Link]

  • Nitro Reduction Mechanism: Title: Electrochemical reduction pathway of the nitro group (NO2) to an amino group (NH2).[4][5] Source: ResearchGate URL:[2][3][Link]

  • Preparative Electrolysis of Nitro Compounds: Title: Electroreduction of nitrobenzene to p-aminophenol using voltammetric and semipilot scale preparative electrolysis techniques.[4] Source: ResearchGate URL:[2][3][Link]

  • General Nitro Reduction Conditions: Title: Nitro Reduction - Common Conditions and Mechanisms.[3][6] Source: Common Organic Chemistry URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stabilizing 4-Amino-2-Methyl-6-Nitrophenol in Solution

Welcome to the technical support guide for handling 4-amino-2-methyl-6-nitrophenol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights int...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for handling 4-amino-2-methyl-6-nitrophenol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into preventing its oxidation in solution. The inherent reactivity of aminophenol derivatives, while crucial for many applications, also presents a significant challenge in maintaining their stability.[1] This guide moves beyond simple protocols to explain the "why" behind each recommendation, ensuring the integrity and reproducibility of your experiments.

Understanding the Challenge: The Oxidation of 4-Amino-2-Methyl-6-Nitrophenol

4-Amino-2-methyl-6-nitrophenol, like other aminophenols, possesses both an amino (-NH2) and a hydroxyl (-OH) group attached to an aromatic ring.[2] These functional groups are susceptible to oxidation, a process that can be initiated by atmospheric oxygen, light, metal ions, and shifts in pH.[1][3] This degradation can lead to the formation of colored byproducts, loss of compound activity, and the introduction of impurities that can compromise experimental results.[1] The primary oxidation products are often highly colored quinone-imine or polymeric species, which are visually indicative of sample degradation.[4][5]

Frequently Asked Questions (FAQs)

Q1: My solution of 4-amino-2-methyl-6-nitrophenol is turning a reddish-brown color. What is happening and how can I prevent it?

A1: The reddish-brown discoloration is a classic sign of oxidation.[1] The amino and hydroxyl groups on the aromatic ring are readily oxidized, leading to the formation of colored quinone-imine structures and their subsequent polymerization.[4][5] This process is often accelerated by exposure to air (oxygen), light, and even trace metal contaminants.

Prevention Strategies:

  • Inert Atmosphere: Prepare and store your solutions under an inert atmosphere, such as nitrogen or argon. This minimizes contact with atmospheric oxygen, a primary driver of oxidation. For handling the solid compound, it is also recommended to keep it in a tightly closed container under an inert atmosphere.[6]

  • Light Protection: Use amber-colored vials or wrap your containers in aluminum foil to protect the solution from light, which can catalyze the oxidation process.[1]

  • Solvent Purity: Utilize high-purity, deoxygenated solvents. Solvents can contain dissolved oxygen and metallic impurities that promote oxidation.

Q2: What is the optimal pH range for storing solutions of 4-amino-2-methyl-6-nitrophenol to minimize oxidation?

Q3: Can I use antioxidants to stabilize my solution? If so, which ones are recommended and at what concentrations?

A3: Yes, the use of antioxidants is a highly effective strategy. Antioxidants work by preferentially reacting with oxidizing agents or by terminating the radical chain reactions that lead to the degradation of the aminophenol.[2]

Recommended Antioxidants:

AntioxidantRecommended Starting ConcentrationMechanism of Action
Ascorbic Acid (Vitamin C) 0.1 - 1.0 mMA potent reducing agent that can scavenge a wide range of reactive oxygen species.[8][9]
Glutathione (GSH) 0.5 - 2.0 mMAn endogenous antioxidant that can directly neutralize free radicals and is a cofactor for antioxidant enzymes.[8][9]
N-Acetyl-L-cysteine (NAC) 1.0 - 5.0 mMA precursor to glutathione that also has direct radical-scavenging properties.[8][9]

It is crucial to test a range of concentrations to find the optimal level for your specific experimental conditions, as excessive antioxidant concentrations can sometimes have pro-oxidant effects or interfere with downstream assays.[10]

Troubleshooting Guide

IssueProbable Cause(s)Recommended Action(s)
Rapid discoloration of the solution upon preparation. - High levels of dissolved oxygen in the solvent.- Contamination with metal ions (e.g., copper, iron).- Exposure to high-intensity light.- Sparge the solvent with an inert gas (nitrogen or argon) for at least 30 minutes prior to use.- Use metal-free labware or add a chelating agent like EDTA (0.1-0.5 mM).- Prepare the solution in a dimly lit area or under a protective cover.
Precipitate forms in the solution over time. - Formation of insoluble polymeric oxidation products.- The compound may be exceeding its solubility limit in the chosen solvent.- Implement the antioxidant and inert atmosphere strategies outlined in the FAQs.- Filter the solution through a 0.22 µm syringe filter before use.- Confirm the solubility of the compound in your solvent system and adjust the concentration if necessary.
Inconsistent results in bioassays. - Degradation of the active compound leading to a lower effective concentration.- Interference from oxidation byproducts.- Prepare fresh solutions for each experiment.- Store stock solutions under an inert atmosphere at refrigerated temperatures.[6]- Include a positive control with a freshly prepared and stabilized solution to monitor for consistency.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution of 4-Amino-2-Methyl-6-Nitrophenol
  • Solvent Deoxygenation: Place your desired high-purity solvent in a suitable flask and sparge with a gentle stream of nitrogen or argon gas for 30-60 minutes.

  • Weighing the Compound: In a fume hood, accurately weigh the required amount of 4-amino-2-methyl-6-nitrophenol.

  • Dissolution: Add the weighed compound to an amber-colored volumetric flask.

  • Antioxidant Addition (Optional but Recommended): If using an antioxidant, add the appropriate volume of a concentrated stock solution of the chosen antioxidant (e.g., ascorbic acid, glutathione) to the flask.

  • Final Volume: Bring the solution to the final desired volume with the deoxygenated solvent.

  • Mixing: Gently swirl the flask until the compound is completely dissolved.

  • Storage: Tightly cap the flask, purge the headspace with nitrogen or argon, and store at refrigerated temperatures, protected from light.[6]

Visualizing the Oxidation and Prevention Pathways

Oxidation Pathway of Aminophenols

Aminophenol 4-Amino-2-methyl-6-nitrophenol Radical Phenoxy/Amino Radical Aminophenol->Radical Oxidation (O2, Metal Ions, Light) QuinoneImine Quinone-imine Radical->QuinoneImine Further Oxidation Polymer Polymeric Products QuinoneImine->Polymer Polymerization

Caption: Generalized oxidation pathway of an aminophenol.

Mechanism of Antioxidant Action

cluster_oxidation Oxidative Stress cluster_prevention Antioxidant Intervention FreeRadical Free Radical (R•) Neutralized Neutralized Species (RH) FreeRadical->Neutralized Donates H• Antioxidant Antioxidant (AH) Antioxidant->FreeRadical Scavenging StableRadical Stable Antioxidant Radical (A•) Antioxidant->StableRadical Forms stable radical

Caption: Antioxidants neutralize free radicals to prevent oxidation.

By implementing these scientifically-grounded strategies, you can significantly improve the stability of your 4-amino-2-methyl-6-nitrophenol solutions, leading to more reliable and reproducible experimental outcomes.

References

  • Investigation on redox mechanism of p-aminophenol in non-aqueous media by FT-IR spectroelectrochemistry. (2012). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
  • A Comparative Guide to the Structure-Activity Relationship of 2-Aminophenol Derivatives as Antioxidants. Benchchem.
  • Aerobic oxidation of 2-aminophenol catalysed by a series of mononuclear copper(ii) complexes: phenoxazinone synthase-like activity and mechanistic study. (2017). New Journal of Chemistry.
  • Electrochemical Oxidation of Para-Aminophenol With Rare Earth Doped Lead Dioxide Electrodes: Kinetics Modeling and Mechanism. (2019). Frontiers in Chemistry.
  • Oxidation of p-aminophenol catalyzed by horseradish peroxidase and prostaglandin synthase. (1981). ResearchGate.
  • Spectroelectrochemical study of the oxidation of aminophenols on platinum electrode in acid medium. (2003). RUA - Universidade de Alicante.
  • 4-AMINO-2-NITROPHENOL | CAMEO Chemicals | NOAA.
  • Aminophenols | Request PDF. ResearchGate.
  • Prooxidant activity of aminophenol compounds: copper-dependent generation of reactive oxygen species | Request PDF. (2022). ResearchGate.
  • 4-Amino-2-chlorophenol: Comparative In Vitro Nephrotoxicity and Mechanisms of Bioactivation. (2014). PMC.
  • 4-Amino-2-chlorophenol: Comparative in vitro nephrotoxicity and mechanisms of bioactivation. (2014). PubMed.

Sources

Optimization

Technical Support Center: Synthesis of 4-Amino-6-Nitro-o-Cresol

Welcome to the technical support guide for the selective partial reduction of 4,6-dinitro-o-cresol (DNOC). This resource is designed for chemistry professionals engaged in pharmaceutical, agrochemical, and materials scie...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the selective partial reduction of 4,6-dinitro-o-cresol (DNOC). This resource is designed for chemistry professionals engaged in pharmaceutical, agrochemical, and materials science research. The selective reduction of one nitro group in a polynitroaromatic compound is a common yet challenging transformation. Achieving high yield and regioselectivity for the desired 4-amino-6-nitro-o-cresol isomer requires careful control over reaction parameters. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and a validated experimental protocol to help you navigate these challenges and optimize your reaction outcomes.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis. Each issue is presented in a question-and-answer format to provide direct and actionable solutions.

Question 1: My reaction shows low or no conversion of the 4,6-dinitro-o-cresol starting material. What are the likely causes and how can I fix this?

Answer: Low conversion is a frequent issue that can typically be traced back to reagent activity, reaction conditions, or solubility. Here is a systematic approach to diagnosing the problem:

  • Reagent Quality and Stoichiometry:

    • Reducing Agent Activity: The most common method for this selective reduction is the Zinin reduction, which utilizes sulfide salts (e.g., sodium sulfide, sodium hydrosulfide, or ammonium sulfide)[1][2]. Sodium sulfide, especially its hydrated form (Na₂S·9H₂O), can degrade upon exposure to air and moisture. Always use a fresh, high-quality batch. If using catalytic hydrogenation, ensure the catalyst (e.g., Pd/C) has not been deactivated from previous use or improper storage[3].

    • Stoichiometry: For a Zinin-type reduction, precise control of the sulfide stoichiometry is critical. An insufficient amount will lead to incomplete conversion, while a large excess can promote the over-reduction to 4,6-diamino-o-cresol. Start with a carefully measured molar equivalent as suggested in established protocols for similar substrates[4].

  • Reaction Conditions:

    • Temperature: Many reductions are exothermic. However, an optimal temperature range is necessary to ensure a reasonable reaction rate. For sulfide reductions, temperatures are often maintained between 70-90°C[4]. If the temperature is too low, the reaction may stall. Monitor the internal temperature and apply gentle heating if necessary.

    • Solubility: 4,6-dinitro-o-cresol has limited solubility in water. The reaction is often performed in a mixed solvent system, such as ethanol/water or methanol/water, to ensure the substrate is sufficiently dissolved[5][6]. If the starting material is not fully dissolved, the reaction will be slow and incomplete. Consider increasing the proportion of the organic co-solvent.

  • Reaction Monitoring:

    • Actively monitor the reaction using Thin Layer Chromatography (TLC). A well-chosen solvent system (e.g., 3:1 Hexanes:Ethyl Acetate) should show a clear separation between the starting material, the desired mono-amino product, the isomeric byproduct, and the di-amino product. If the starting material spot remains prominent with little product formation after a significant time, it confirms a stalled reaction.

Troubleshooting Decision Workflow

G start Low or No Conversion reagent Check Reagent Quality & Stoichiometry start->reagent conditions Verify Reaction Conditions start->conditions solubility Assess Substrate Solubility start->solubility reagent_q1 Is Na2S fresh? Is catalyst active? reagent->reagent_q1 temp_q Is temperature optimal (e.g., 70-90°C)? conditions->temp_q solvent_q Is substrate fully dissolved? solubility->solvent_q reagent_q2 Is stoichiometry correct? reagent_q1->reagent_q2 Yes sol1 Use fresh Na2S or new catalyst batch. reagent_q1->sol1 sol2 Recalculate and carefully weigh reducing agent. reagent_q2->sol2 No sol3 Adjust heating to maintain optimal temperature. temp_q->sol3 sol4 Increase organic co-solvent proportion. solvent_q->sol4

Question 2: My main product is the undesired isomer, 6-amino-4-nitro-o-cresol. How can I improve the regioselectivity for the 4-amino product?

Answer: This is the central challenge of this synthesis. In the reduction of dinitro-phenols and their ethers, the nitro group ortho to the hydroxyl or alkoxy group is often preferentially reduced[2]. This electronic and steric preference favors the formation of 6-amino-4-nitro-o-cresol. However, achieving selectivity for the 4-amino isomer is possible by carefully tuning the reaction system.

  • Choice of Reducing System:

    • Sulfide Reagents: The Zinin reduction is known for its chemoselectivity[1]. The specific sulfide reagent can influence the outcome. While sodium sulfide is common, some protocols for related compounds use ammonium sulfide or sodium hydrosulfide, which can alter the pH and nucleophilicity of the reducing species, potentially shifting the isomeric ratio[5]. Experimenting with these different sulfide sources is a primary optimization step.

    • Catalytic Transfer Hydrogenation: This method, using a hydrogen donor like ammonium formate with a catalyst (e.g., Pd/C), can sometimes offer different selectivity compared to sulfide reductions. The choice of catalyst and solvent is critical and may require screening[7].

    • Metal/Acid Systems with Promoters: A patented process for a similar substrate (2,4-dinitrofluorobenzene) found that adding iron or an iron salt as a co-catalyst to a noble metal hydrogenation system dramatically improved the yield of the isomer where the nitro group para to the directing group was reduced[8]. Applying this principle by adding a catalytic amount of ferrous acetate or iron powder to a Pd/C hydrogenation could favor the formation of the desired 4-amino isomer.

  • Controlling Reaction Parameters:

    • Temperature: Lowering the reaction temperature can sometimes increase selectivity by favoring the kinetically controlled product over the thermodynamically favored one. Try running the reaction at a lower temperature (e.g., 50-60°C) for a longer period.

    • Rate of Addition: A slow, dropwise addition of the reducing agent can help maintain a low instantaneous concentration, which may prevent localized overheating and improve selectivity.

Question 3: I am getting a significant amount of 4,6-diamino-o-cresol, which is lowering the yield of my desired product. How can I prevent this over-reduction?

Answer: The formation of the diamine is a classic sign of over-reduction. The key is to control the reducing power of the reaction system.

  • Limit the Reducing Agent: This is the most critical factor. Ensure you are using the correct stoichiometry of the reducing agent for a mono-reduction. For a sulfide reduction of a dinitrophenol, this is typically around 1.5 to 2.0 molar equivalents of Na₂S[4][6]. Do not add a large excess.

  • Monitor the Reaction Closely: Use TLC to track the disappearance of the starting material and the appearance of the mono-amino and di-amino products. The reaction should be quenched as soon as the starting material is consumed to prevent the subsequent reduction of the desired mono-amino product.

  • Lower the Temperature: As soon as the initial exothermic reaction subsides, consider lowering the temperature. This will slow down the second reduction step, which typically has a higher activation energy than the first, allowing more time to quench the reaction selectively.

Reaction Pathway and Byproducts

ReactionPathway

Frequently Asked Questions (FAQs)

Q: Which method is generally recommended for this partial reduction: Zinin Reduction or Catalytic Hydrogenation?

A: For selective mono-reduction of dinitroaromatics, the Zinin reduction (using sulfide reagents) is often the method of choice . Its primary advantage is its excellent chemoselectivity; it can reduce a nitro group without affecting other reducible functionalities and often allows for the isolation of the mono-reduced product before over-reduction occurs[1][9]. Catalytic hydrogenation is highly efficient but can be difficult to stop at the mono-reduction stage, frequently leading to the formation of the diamine[10]. However, specialized catalyst systems or the use of catalyst promoters can improve selectivity[8][11].

Q: How can I effectively monitor this reaction?

A: Thin Layer Chromatography (TLC) is the most convenient method. Use silica gel plates and a solvent system like Hexanes:Ethyl Acetate (e.g., in a 3:1 or 2:1 ratio). The components will typically elute in the following order of decreasing Rf value: 4,6-dinitro-o-cresol (starting material) > 4-amino-6-nitro-o-cresol & 6-amino-4-nitro-o-cresol (products, may be close) > 4,6-diamino-o-cresol (byproduct). Staining with potassium permanganate or viewing under UV light will help visualize the spots.

Q: What are the main safety precautions for handling 4,6-dinitro-o-cresol and the reagents?

A: 4,6-dinitro-o-cresol (DNOC) is highly toxic by ingestion, inhalation, and skin absorption[12][13]. It is also explosive when dry[13].

  • Personal Protective Equipment (PPE): Always work in a certified chemical fume hood. Wear safety goggles, a lab coat, and chemically resistant gloves (nitrile is acceptable for incidental contact, but butyl or neoprene gloves are recommended for extended handling).

  • Reagent Handling: Sodium sulfide is corrosive and releases toxic hydrogen sulfide gas upon contact with acids. Perform all manipulations, especially the workup acidification step, within the fume hood.

  • Waste Disposal: All reaction waste is considered hazardous. Dispose of it according to your institution's environmental health and safety guidelines.

Validated Experimental Protocol: Zinin Reduction

This protocol is adapted from a well-established procedure for the selective reduction of the analogous compound, 2,4-dinitrophenol[4]. It has been modified to target the partial reduction of 4,6-dinitro-o-cresol.

Materials and Equipment
  • 4,6-dinitro-o-cresol (DNOC)

  • Sodium sulfide nonahydrate (Na₂S·9H₂O)

  • Ethanol (95%)

  • Deionized Water

  • Glacial Acetic Acid

  • Ethyl Acetate (for extraction)

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Three-necked round-bottom flask, reflux condenser, thermometer, magnetic stirrer, heating mantle, separatory funnel, Büchner funnel.

Step-by-Step Procedure
  • Setup: In a 500 mL three-necked flask equipped with a magnetic stirrer, reflux condenser, and a thermometer, add 4,6-dinitro-o-cresol (10.0 g, 50.5 mmol).

  • Dissolution: Add 150 mL of 95% ethanol and 50 mL of water. Stir the mixture to dissolve the solid. Gentle warming may be required.

  • Reagent Preparation: In a separate beaker, dissolve sodium sulfide nonahydrate (Na₂S·9H₂O, 18.2 g, 75.8 mmol, 1.5 eq) in 50 mL of water.

  • Reaction: Heat the DNOC solution to 70°C. Once the temperature is stable, add the sodium sulfide solution dropwise over 30 minutes using an addition funnel. An exothermic reaction will occur, and the solution color will change dramatically. Maintain the internal temperature between 75-85°C using a water bath or by adjusting the heating mantle.

  • Monitoring: After the addition is complete, let the reaction stir at 80°C. Monitor the reaction progress by TLC every 15-20 minutes. The reaction is typically complete when the starting material spot has disappeared (usually 1-2 hours).

  • Workup - Quenching and Neutralization: Cool the reaction mixture to room temperature in an ice bath. Carefully and slowly acidify the dark mixture with glacial acetic acid until the pH is approximately 6-7. This step MUST be done in a fume hood as H₂S gas will be evolved.

  • Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the product with ethyl acetate (3 x 100 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (1 x 100 mL) and brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product will be a mixture of isomers. Purify via column chromatography on silica gel using a gradient elution (e.g., starting with 10% ethyl acetate in hexanes and gradually increasing to 30%) to separate the 4-amino and 6-amino isomers.

Experimental Workflow Diagram

G Setup 1. Setup Flask with DNOC, EtOH, H2O Heat 2. Heating Heat mixture to 70°C Setup->Heat Add 3. Reagent Addition Add Na2S solution dropwise (Maintain 75-85°C) Heat->Add Monitor 4. Monitoring Track reaction by TLC Add->Monitor Quench 5. Quench & Neutralize Cool and acidify with Acetic Acid Monitor->Quench Extract 6. Extraction Extract with Ethyl Acetate Quench->Extract Wash 7. Washing Wash with NaHCO3 and Brine Extract->Wash Dry 8. Dry & Concentrate Dry with MgSO4, Rotovap Wash->Dry Purify 9. Purification Silica Gel Chromatography Dry->Purify

Data Summary Tables

Table 1: Comparison of Common Reduction Methods for Dinitroarenes

MethodReducing Agent(s)Typical ConditionsAdvantagesDisadvantages
Zinin Reduction Na₂S, (NH₄)₂S, NaHS70-90°C, EtOH/H₂OExcellent chemoselectivity, cost-effective, tolerant of many functional groups[1].Can be difficult to control regioselectivity, toxic H₂S byproduct, workup can be cumbersome[14].
Catalytic Hydrogenation H₂, Pd/C, PtO₂, Raney NiRT-80°C, 1-50 atm H₂High atom economy, clean reaction, easy product isolation (filtration)[10].Prone to over-reduction, risk of dehalogenation, requires specialized pressure equipment[3][9].
Catalytic Transfer Hydrogenation HCOOH, HCOONH₄, N₂H₄; Pd/CRT-100°CAvoids high-pressure H₂ gas, often good selectivity[7].Reagent cost can be higher, may require elevated temperatures.
Metal/Acid Reduction SnCl₂, Fe, Zn; HCl, AcOHRefluxStrong reducing system, inexpensive reagents[3].Stoichiometric metal waste, harsh acidic conditions, often poor selectivity in polynitro compounds.

References

  • Zhu, K., Shaver, M. P., & Thomas, S. P. (2016). Chemoselective nitro reduction and hydroamination using a single iron catalyst. Green Chemistry, 18(9), 2635-2641. [Link]

  • Han, B., et al. (2022). Metal-Free, Rapid, and Highly Chemoselective Reduction of Aromatic Nitro Compounds at Room Temperature. The Journal of Organic Chemistry, 87(2), 1146–1153. [Link]

  • Schenzle, A., et al. (1997). Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134. Journal of Bacteriology, 179(21), 6732-6740. [Link]

  • Gawande, M. B., et al. (2014). Room-Temperature Chemoselective Reduction of Nitro Groups Using Non-noble Metal Nanocatalysts in Water. Inorganic Chemistry, 53(6), 2993–3000. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. [Link]

  • Wang, L., et al. (2018). Hydrogenation–dechlorination of 2-chloro-4,6-dinitroresorcinol over Pd/C catalysts. Research on Chemical Intermediates, 44, 5569–5584. [Link]

  • Blaser, H. U., et al. (2016). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. ACS Catalysis, 6(8), 5320-5347. [Link]

  • Wang, Y., et al. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC Advances, 14(53), 39014-39028. [Link]

  • Smith, A. M., et al. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education, 100(9), 3465–3476. [Link]

  • Hodgson, H. H., & Ward, E. R. (1947). The Preferential Reduction of Nitro-groups, etc. Part III. Journal of the Chemical Society, 127-129. [Link]

  • Diehr, H. J. (1992). U.S. Patent No. 5,105,012. U.S.
  • Wang, D., & Astruc, D. (2026). Recent advances in selectivity control for the catalytic reduction of functionalized nitroarenes over metal-based catalysts. Coordination Chemistry Reviews, 502, 215598. [Link]

  • University of Rochester. (n.d.). How to Improve Your Yield. [Link]

  • Wang, D., & Astruc, D. (2026). Recent advances in selectivity control for the catalytic reduction of functionalized nitroarenes over metal-based catalysts. ResearchGate. [Link]

  • Wikipedia. (n.d.). Zinin reaction. [Link]

  • Common Organic Chemistry. (n.d.). Nitro Reduction - Sodium Sulfide (Na2S). [Link]

  • Chemistry Stack Exchange. (2015). Selective nitro reduction of poly nitro compounds. [Link]

  • Li, J., et al. (2024). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Molecules, 29(18), 4353. [Link]

  • Rotterdam Convention. (2005). Decision Guidance Document DNOC (Dinitro-ortho-cresol). [Link]

  • JP2012062252A - Method for producing 4-amino-m-cresol. (2012).
  • CN102020583A - Reduction method of aromatic nitro-compound for replacing sodium sulfide. (2011).
  • Agency for Toxic Substances and Disease Registry (ATSDR). (2022). Toxicological Profile for Dinitrocresols. [Link]

  • Powers, D. G., et al. (2023). Boron Triiodide-Mediated Reduction of Nitroarenes Using Borohydride Reagents. Organic Letters, 25(49), 8849–8853. [Link]

  • Naik, P., et al. (2015). Advancement in methodologies for reduction of nitroarenes. RSC Advances, 5, 83391-83407. [Link]

  • Reddit. (2023). my nitro refuses to be reduced. [Link]

  • PubChem. (n.d.). 2-Methyl-4,6-dinitrophenol. [Link]

  • Biegańska, S., & Barański, J. (2005). Neutralization of 4,6-dinitro-o-cresol waste pesticide by means of detonative combustion. Environmental Science & Technology, 39(6), 1738-1743. [Link]

  • RU2508286C1 - Method of producing 4,6-dinitro-o-cresol. (2014).
  • Cosmetic Ingredient Review. (2022). Amended Safety Assessment of 4-Amino-m-Cresol as Used in Cosmetics. [Link]

  • Hartman, W. W., & Silloway, H. L. (1945). 2-amino-4-nitrophenol. Organic Syntheses, 25, 5. [Link]

  • Kaymak, F. (2006). Evaluation of Clastogenicity of 4, 6-Dinitro-o-cresol (DNOC) in Allium Root Tip Test. Journal of Biological & Environmental Sciences, 1(1), 1-6. [Link]

  • Castilho, R. F., et al. (1997). 4,6-Dinitro-o-cresol uncouples oxidative phosphorylation and induces membrane permeability transition in rat liver mitochondria. International Journal of Biochemistry & Cell Biology, 29(8-9), 1005-1011. [Link]

Sources

Troubleshooting

Technical Support Center: Isolation of 4-Amino-2-Methyl-6-Nitrophenol

Status: Operational Topic: Isomer Separation & Purification Ticket ID: CHEM-SEP-DNOC-04 Assigned Specialist: Senior Application Scientist, Separation Technologies[1][2][3][4] Executive Summary & Triage The Challenge: You...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Topic: Isomer Separation & Purification Ticket ID: CHEM-SEP-DNOC-04 Assigned Specialist: Senior Application Scientist, Separation Technologies[1][2][3][4]

Executive Summary & Triage

The Challenge: You are attempting to isolate 4-amino-2-methyl-6-nitrophenol (Target) from a reaction mixture that likely contains its regioisomer, 6-amino-2-methyl-4-nitrophenol (Impurity).[1][2][4]

The Core Physics: The separation relies entirely on the "Ortho-Effect" of the nitro group.[3]

  • Target (4-Amino isomer): The nitro group is at position 6 (ortho to the hydroxyl).[1][3] It forms a strong intramolecular hydrogen bond (OH

    
     O=N).[1][2][3][5] This "masks" the polarity of the hydroxyl group, rendering the molecule steam volatile  and soluble in non-polar solvents (DCM, Benzene).
    
  • Impurity (6-Amino isomer): The nitro group is at position 4 (para to the hydroxyl).[1][3] It cannot form an intramolecular H-bond with the phenol.[2][4] Instead, it forms strong intermolecular bonds, rendering it non-volatile and highly polar.[1][2][5]

Diagnostic Check: Before proceeding, verify your synthesis method:

  • Did you use Zinin Reduction (Na₂S/NaHS)?

    • Warning: Sulfide reduction of 2-methyl-4,6-dinitrophenol (DNOC) is regioselective for the 6-nitro group.[1][2][4] Your reaction mixture likely contains 90%+ of the Impurity (6-amino isomer) and only trace amounts of your Target.[1][2][3][4]

  • Did you use Catalytic Hydrogenation/Acid Reduction?

    • You likely have a closer 50/50 mixture or over-reduced diamine.[1][2][3][5]

Troubleshooting Guides (FAQs)

Symptom: "I cannot get the two isomers to separate on TLC."

Diagnosis: The amino and nitro groups create a "push-pull" electronic system that makes both isomers streak on silica.[1][3][5] Solution:

  • Mobile Phase Adjustment: Add 1% Triethylamine (TEA) to your eluent to quench silanol activity.[1][2][3][5]

  • Visualization: Do not rely solely on UV.[1][2][3][5] The Ortho-Nitro (Target) is typically deep red/orange, while the Para-Nitro (Impurity) is often yellow/brown.

  • Rf Delta: In a non-polar system (e.g., Hexane:Ethyl Acetate 4:1), the Target (Intramolecular H-bond) will have a significantly higher Rf than the Impurity.[1][3]

Symptom: "My yield is extremely low (<10%)."

Diagnosis: You are likely fighting the thermodynamics of the reduction.[3][5] If you used sulfide reduction, you synthesized the wrong major isomer.[3][5] Solution:

  • Immediate Fix: Switch to the Steam Distillation Protocol (below) to harvest whatever small amount of Target exists.[1][3][5]

  • Process Fix: If you need the 4-amino isomer specifically, you must protect the phenol (as an ether) or use specific electrolytic reduction conditions that favor the para position, though this is synthetically difficult.[3]

Symptom: "The product melts over a wide range (110–135°C)."

Diagnosis: Co-crystallization of isomers.[1][3][5] The 6-amino isomer (Impurity) has a higher melting point (~142°C) than the Target (~115–118°C).[1] Solution:

  • Perform a fractional acidification .[1][2][3][5] The 6-amino isomer (more basic amine, less acidic phenol) precipitates at a higher pH than the 4-amino isomer.[2][4]

Master Protocol: The "Ortho-Volatile" Separation[1][2][4]

This protocol utilizes the volatility difference driven by the intramolecular hydrogen bond.[3][6][7]

Phase A: Steam Distillation (Recommended)

Best for: Large crude mixtures containing <20g of material.[1][2][3][5]

  • Basify: Suspend the crude reaction mixture in water. Add 10% NaOH until pH > 10.[1][2][3][5] Both isomers dissolve as phenolate anions.[1][2][3][5]

  • Acidify: Slowly add dilute H₂SO₄ until pH ~5.0.

    • Note: At this pH, the free phenols form.[3][5]

  • Distill: Pass vigorous steam through the flask.

    • The Target (4-amino-2-methyl-6-nitrophenol) will distill over with the water as a yellow/orange oil or solid.[1][2][4]

    • The Impurity (6-amino-2-methyl-4-nitrophenol) will remain in the boiling flask as a dark residue (due to lack of volatility).[1][2][4]

  • Collection: Cool the distillate. Filter the crystallized Target.[3][5]

Phase B: Differential Extraction (Alternative)

Best for: Small scale (<1g) or if steam distillation is unavailable.[1][2][3]

  • Dissolution: Dissolve crude solid in minimum 5% HCl (aq). Filter off any tar.[1][2][3][5]

  • Neutralization: Carefully adjust pH to 6.0 using NaHCO₃.

  • Extraction: Extract 3x with Dichloromethane (DCM) .

    • Mechanism: The Ortho-Nitro Target is highly soluble in DCM due to its "pseudo-nonpolar" character (masked OH).[1][2][3][5]

    • The Para-Nitro Impurity is significantly less soluble in DCM and will largely remain in the aqueous phase or precipitate at the interface.[3]

  • Wash: Wash the combined DCM layers with water to remove traces of the impurity.[3][5]

  • Dry & Evaporate: Dry over Na₂SO₄ and evaporate to yield the Target.

Visualization of Logic

The following diagram illustrates the decision matrix and chemical logic for this separation.

SeparationLogic Start Crude Reaction Mixture (DNOC Reduction) Check Diagnostic: Is Nitro Ortho or Para to OH? Start->Check Target TARGET: 4-Amino-2-Methyl-6-Nitrophenol (Nitro is ORTHO to OH) Forms Intramolecular H-Bond Check->Target Target Structure Impurity IMPURITY: 6-Amino-2-Methyl-4-Nitrophenol (Nitro is PARA to OH) Forms Intermolecular H-Bond Check->Impurity Impurity Structure Method Separation Vector: Volatility & Solubility Target->Method Volatile / Non-Polar Impurity->Method Non-Volatile / Polar Steam Steam Distillation Method->Steam Primary Protocol DCM DCM Extraction (pH 5-6) Method->DCM Alternative Protocol ResultT Distillate / Organic Phase (Contains Target) Steam->ResultT Distills Over ResultI Residue / Aqueous Phase (Contains Impurity) Steam->ResultI Remains in Flask DCM->ResultT Soluble DCM->ResultI Insoluble

Figure 1: Flowchart demonstrating the physicochemical basis for separating the ortho-nitro target from the para-nitro impurity.

Analytical Verification (QC)

Once isolated, you must confirm the isomer identity.[3][5] NMR is the definitive method.[3][5]

FeatureTarget (4-Amino-6-Nitro) Impurity (6-Amino-4-Nitro) Reasoning
Aromatic Protons Upfield (Shielded) Downfield (Deshielded) The amino group is shielding.[1][2][4] In the Target, protons are adjacent to the amino group.
Coupling Meta-coupling (~2 Hz)Meta-coupling (~2 Hz)Both are 1,2,3,5-substituted benzenes.[1][2][4]
Steam Volatility Yes No Intramolecular H-Bonding (Ortho-effect).[1][2][3][4][5]
Color Red/Orange NeedlesYellow/Brown PowderCharge transfer bands differ.[1][2][3][5]

References & Authoritative Grounding

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1][2][3][5] Longman Scientific & Technical, 1989.[1][2][3][5] (See sections on "Separation of Nitrophenols" and "Steam Distillation").

    • Context: Defines the classic separation of ortho-nitrophenols from para-isomers via steam distillation.[2][4][8]

    • [1][2]

  • PubChem Compound Summary: 4-amino-2-methyl-6-nitrophenol. National Center for Biotechnology Information.[1][2][3][4][5]

    • Context: Verification of chemical structure (Nitro at 6-position) and physical properties.[1][2][3][4][5][9]

    • [1][2]

  • Booth, G. "Nitro Compounds, Aromatic."[1][2][3][5] Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH, 2000.[1][2][4][5]

    • Context: Discusses the regioselectivity of nitration and reduction in phenolic systems.

    • [1][2]

  • Study.com / Quora Technical Discussions. "Acidity and Volatility of Nitrophenol Isomers."

    • Context: Educational grounding on the pKa and volatility differences between ortho- and para-nitrophenols.[2][4]

Sources

Optimization

Technical Support Center: Troubleshooting HPLC Peak Tailing for Amino-Nitrophenols

As Senior Application Scientists, we understand that chromatographic excellence is paramount in your research. This guide provides in-depth, field-tested solutions to one of the most common challenges in the analysis of...

Author: BenchChem Technical Support Team. Date: February 2026

As Senior Application Scientists, we understand that chromatographic excellence is paramount in your research. This guide provides in-depth, field-tested solutions to one of the most common challenges in the analysis of polar, ionizable compounds like amino-nitrophenols: peak tailing. Here, we move beyond generic advice to offer a targeted, mechanism-driven troubleshooting framework.

Frequently Asked Questions (FAQs)

Q1: Why are my amino-nitrophenol peaks tailing so severely?

Peak tailing for amino-nitrophenols is most often a multi-factorial issue rooted in their chemical structure. These molecules contain both a basic amino group (-NH2) and an acidic phenolic hydroxyl group (-OH), making them zwitterionic within a specific pH range. This complex acid-base chemistry leads to strong, undesirable secondary interactions with the stationary phase, particularly with free silanol groups on silica-based columns. The amino group, being basic, is often protonated and can interact strongly with ionized, acidic silanol groups (Si-O⁻), causing the characteristic tailing.

Q2: I'm using a standard C18 column. Is that the problem?

While C18 columns are versatile, they are not always ideal for highly polar and basic compounds like amino-nitrophenols. Standard, older-generation Type A silica C18 columns often have a high concentration of acidic silanol groups that are accessible to the analyte, leading to significant peak tailing. Even with modern, high-purity Type B silica columns, which have fewer and less acidic silanols, these secondary interactions can still occur, especially under non-optimized mobile phase conditions.

Q3: Can I solve this just by changing the mobile phase pH?

Mobile phase pH is a critical parameter, but it's not a silver bullet. Adjusting the pH aims to suppress the ionization of either the analyte or the stationary phase silanol groups to minimize unwanted ionic interactions. For a basic amino group, working at a high pH (>9) would deprotonate it, neutralizing its positive charge. Conversely, a low pH (<3) will suppress the ionization of the silanol groups. However, the stability of the column itself at these pH extremes must be considered. Furthermore, since amino-nitrophenols are amphoteric, pH adjustment can be a delicate balancing act.

Q4: What is a "secondary interaction" and how does it cause tailing?

In an ideal reversed-phase separation, the primary interaction is hydrophobic, occurring between the nonpolar analyte and the C18 alkyl chains. A secondary interaction is any other, often undesirable, interaction that can occur. For amino-nitrophenols, the most significant secondary interaction is the ionic attraction between the protonated amine group (R-NH3+) and deprotonated, negatively charged silanol groups (Si-O⁻) on the silica surface. Molecules that experience these stronger, secondary interactions are retained longer than those that do not, resulting in a delayed elution and the asymmetrical "tail" on the peak.

Diagram: Mechanism of Silanol Interaction

silanol_interaction cluster_column Silica Surface cluster_analyte Amino-Nitrophenol Silanol Si-OH Si-O⁻ Analyte R-NH₂ R-NH₃⁺ Analyte:p1->Silanol:p1 Strong Ionic Interaction (Causes Tailing) Analyte:p0->Silanol:p0 Weaker Interaction

Caption: Undesirable ionic attraction between a protonated amine and an ionized silanol group.

Systematic Troubleshooting Guide

Follow this workflow to diagnose and resolve peak tailing for amino-nitrophenols. We will start with the most impactful and least disruptive adjustments first.

Diagram: Troubleshooting Workflow

troubleshooting_workflow A Start: Peak Tailing Observed B Step 1: Mobile Phase Optimization Is pH controlled with a buffer? A->B C Adjust pH to suppress ionization (e.g., pH 2.5-3.0 or pH 7.5-8.5) B->C No/Improperly E Step 2: Assess Column Choice Are you using a standard Type A/B C18? B->E Yes D Add a competing base (e.g., 10-25mM Triethylamine) C->D Still Tailing C->E D->E F Switch to an end-capped, high-purity (Type B) silica column E->F G Consider an alternative stationary phase (e.g., Polar-Embedded or Phenyl-Hexyl) E->G H Step 3: Check for Extraneous Factors Are fittings correct? Is column overloaded? F->H G->H I Reduce sample concentration. Check for dead volume. H->I J Success: Symmetrical Peak Achieved I->J

Caption: A step-by-step decision tree for troubleshooting peak tailing.

Step 1: Mobile Phase Optimization - The First Line of Defense

Your mobile phase is the most powerful tool for influencing peak shape. The goal is to create an environment that minimizes secondary silanol interactions.

Protocol 1: pH Adjustment and Buffer Selection

  • Principle: The ionization state of both your amino-nitrophenol and the column's residual silanols is pH-dependent. At low pH (~2.5-3), silanols (pKa ~3.5-4.5) are protonated (Si-OH) and neutral, preventing ionic interaction with your protonated amine (R-NH3+). At a higher pH, you can aim to neutralize the amine group, but this often requires a pH above the stable range for silica columns.

  • Action:

    • Prepare a mobile phase using a buffer at a concentration of 10-25 mM.

    • Low pH Approach: Adjust the aqueous portion of your mobile phase to pH 2.8 using trifluoroacetic acid (TFA) or formic acid. TFA is also an ion-pairing agent and can further improve peak shape but may cause ion suppression in mass spectrometry.

    • Mid-Range pH Approach: Use a phosphate buffer adjusted to pH 7.0 - 7.5. This can sometimes offer a good balance, but may not fully suppress all interactions.

  • Evaluation: Compare the peak asymmetry factor before and after the pH adjustment. An ideal peak has an asymmetry factor of 1.0. A tailing peak will have a value > 1.2.

Protocol 2: Introducing a Competing Base

  • Principle: If pH adjustment alone is insufficient, introducing a "competing base" can mask the active silanol sites. A small, basic molecule added to the mobile phase will preferentially interact with the negatively charged silanols, effectively shielding your analyte from these sites.

  • Action:

    • To your already pH-adjusted mobile phase, add triethylamine (TEA) at a concentration of 10-25 mM.

    • Ensure the mobile phase is well-mixed and filtered before use. TEA can increase the UV baseline, which should be considered.

  • Evaluation: This should yield a significant improvement in peak symmetry. If tailing persists, the issue may be more deeply rooted in the choice of stationary phase.

Table 1: Effect of Mobile Phase Additives on Peak Shape

Mobile Phase ConditionExpected pHPrimary MechanismProsCons
Methanol/Water UncontrolledHydrophobic interaction onlySimpleSevere tailing expected for amino-nitrophenols
0.1% Formic Acid ~2.7Silanol suppressionMS-compatible, simpleMay not be sufficient for highly basic analytes
10mM Phosphate Buffer 7.0Partial silanol & analyte ionizationGood buffering capacityPotential for silanol interaction remains high
0.1% TFA ~2.5Silanol suppression & ion pairingExcellent peak shapeNot ideal for MS (ion suppression), corrosive
pH 3 Buffer + 10mM TEA ~3.0Silanol suppression & site competitionVery effective for peak shapeCan elevate UV baseline, not MS-friendly
Step 2: Stationary Phase Selection - The Right Tool for the Job

If mobile phase optimization does not resolve the tailing, the column itself is the likely culprit.

Protocol 3: Choosing an Appropriate Column

  • Principle: Modern columns are designed to minimize the impact of residual silanols. This is achieved through high-purity silica and "end-capping," a process that chemically bonds a small silane (like trimethylsilane) to the accessible silanol groups.

  • Action:

    • Switch to a High-Purity, End-Capped Column: Replace your current column with one based on high-purity (Type B) silica that is specified as "end-capped." This is the single most effective hardware change you can make.

    • Consider Alternative Chemistries: If tailing persists even on a modern C18, consider a "polar-embedded" stationary phase. These columns have a polar group (e.g., a carbamate) embedded near the base of the alkyl chain. This polar group helps to shield the analyte from residual silanols and can provide alternative selectivity. Phenyl-Hexyl phases can also offer different selectivity through pi-pi interactions, which may be favorable.

  • Evaluation: A well-chosen column should provide symmetrical peaks with only minimal mobile phase optimization (e.g., a simple acidic modifier like formic acid).

Step 3: Investigating System and Methodological Issues

Sometimes, peak tailing is not chemical but physical in nature.

Protocol 4: System Health and Method Parameters Check

  • Principle: Issues outside of the column chemistry can distort peak shape. Column overload and extra-column volume are common culprits.

  • Action:

    • Check for Column Overload: Dilute your sample by a factor of 10 and re-inject. If the peak shape improves and becomes more symmetrical, you were overloading the column. The mass of the analyte injected exceeded the linear capacity of the column.

    • Inspect for Extra-Column Volume: Ensure all tubing connections between the injector, column, and detector are as short as possible and use the correct internal diameter. A mismatched fitting or an unnecessary void can cause band broadening and tailing. Check for a partially blocked frit on the column inlet by reversing the column (if permitted by the manufacturer) and flushing with a strong solvent.

  • Evaluation: These mechanical issues, if present, will affect all peaks in the chromatogram, not just the amino-nitrophenols.

By systematically working through these mobile phase, stationary phase, and system-level checks, you can effectively diagnose and resolve the root cause of peak tailing for your amino-nitrophenol analyses, leading to more accurate and reliable data.

References

  • Dolan, J. W. (2002). Peak Tailing and What to Do About It. LCGC North America, 20(5), 430–437. [Link]

  • Agilent Technologies. (2021). The LC Handbook: A Practical Guide to HPLC and UHPLC. [Link]

  • Waters Corporation. (n.d.). A Primer on HPLC Column Technology. [Link]

  • Kromidas, S. (2006). Practical HPLC and UHPLC. Wiley-VCH. [Link]

  • Nawrocki, J. (1997). The silanol group and its role in liquid chromatography. Journal of Chromatography A, 779(1-2), 29–71. [Link]

Troubleshooting

Technical Support Center: Stability of 4-Amino-6-nitro-o-cresol

Target Analyte: 4-Amino-6-nitro-o-cresol (CAS: 13478-91-6) Synonyms: 4-Amino-2-methyl-6-nitrophenol; 4-Amino-2-hydroxy-6-nitrotoluene Document ID: TS-ANC-STAB-01 Last Updated: February 21, 2026[1] Executive Summary: Chem...

Author: BenchChem Technical Support Team. Date: February 2026

Target Analyte: 4-Amino-6-nitro-o-cresol (CAS: 13478-91-6) Synonyms: 4-Amino-2-methyl-6-nitrophenol; 4-Amino-2-hydroxy-6-nitrotoluene Document ID: TS-ANC-STAB-01 Last Updated: February 21, 2026[1]

Executive Summary: Chemical Identity & Stability Profile

4-Amino-6-nitro-o-cresol is an amphoteric molecule containing an electron-donating amine group, an electron-withdrawing nitro group, and a phenolic hydroxyl group on a toluene scaffold.[1] Its stability in aqueous buffers is governed by the interplay between pH-dependent ionization and oxidative susceptibility.[1]

Physicochemical Snapshot
PropertyValue / CharacteristicRelevance to Stability
CAS Number 13478-91-6Use for exact identification; avoid confusion with isomers (e.g., 2-amino-4-methyl-6-nitrophenol).[1]
Structure 4-amino-2-methyl-6-nitrophenolOrtho-nitro effect: Intramolecular H-bonding between -OH and -NO₂ stabilizes the ring but alters pKa.[1]
Solubility Low in water; Soluble in DMSO, EthanolAqueous buffers often require organic co-solvents (5-10% DMSO) to prevent precipitation.[1]
pKa (Est.) ~4.3 (Phenol), ~2-3 (Amine)At physiological pH (7.4), the phenol is partially ionized, increasing oxidation risk.[1]
Appearance Yellow/Orange Crystalline SolidDarkening to brown/red indicates oxidative degradation.[1]

Critical Stability Factors (The "Why" Behind the Protocol)

A. Oxidative Instability (The Primary Failure Mode)

The presence of a para-amino group relative to the methyl group, combined with a phenolic hydroxyl, makes this molecule susceptible to oxidation.[1]

  • Mechanism: In the presence of dissolved oxygen, the amino group can undergo oxidative dehydrogenation to form quinone imines .[1] This reaction is accelerated at alkaline pH (pH > 7.[1]0) where the phenol deprotonates to the phenolate ion, increasing electron density on the ring.

  • Visual Indicator: Solution turns from clear yellow to dark brown or reddish-purple.[1]

B. Photolytic Degradation

Nitro-substituted aromatics are inherently photosensitive.[1] Exposure to UV or intense visible light can induce:

  • Photoreduction: Conversion of the nitro group (-NO₂) to a nitroso (-NO) or hydroxylamine intermediate.[1]

  • Nucleophilic substitution: Light-induced hydrolysis of the nitro group in aqueous media (rare but possible under intense irradiation).[1]

C. pH-Dependent Solubility & Hydrolysis
  • Acidic pH (< 4.0): The amine group is protonated (

    
    ).[1] This form is the most stable against oxidation but may have different solubility characteristics.[1]
    
  • Neutral/Alkaline pH (> 7.0): The compound exists as a free base or phenolate.[1] While solubility increases, oxidative stability drastically decreases.

Troubleshooting Guide & FAQs

Q1: My stock solution turned dark brown overnight at 4°C. Is it still usable?

Answer: No. A dark brown color indicates significant oxidation, likely resulting in the formation of azo dimers or quinonoid species.[1]

  • Root Cause: Failure to deoxygenate the solvent or headspace.[1]

  • Solution: Discard the solution. For the next preparation, sparge the buffer with Argon or Nitrogen for 15 minutes before adding the solid. Store under an inert atmosphere.

Q2: I cannot get the compound to dissolve in PBS (pH 7.4). What should I do?

Answer: The intrinsic water solubility of 4-amino-6-nitro-o-cresol is low.[1]

  • Protocol:

    • Dissolve the solid in 100% DMSO first to create a 100x or 1000x master stock (e.g., 10-50 mM).[1]

    • Slowly spike this DMSO stock into the vortexing PBS.

    • Limit: Ensure the final DMSO concentration is

      
       0.5% - 1.0% to avoid biological artifacts, though up to 10% may be needed for higher concentrations.[1]
      
Q3: Can I autoclave aqueous solutions of this compound?

Answer: Absolutely Not. Nitro compounds are thermally labile and can undergo thermal rearrangement or hydrolysis at autoclave temperatures (121°C).[1]

  • Sterilization Method: Use 0.22 µm PVDF or PES syringe filters .[1] Avoid Nylon filters, as they may bind nitro-aromatics.[1]

Q4: Why does the HPLC peak area decrease over time even in the dark?

Answer: If stored in a non-degassed buffer, "dark oxidation" occurs.[1] Additionally, check your autosampler temperature.

  • Fix: Keep the autosampler at 4°C. Ensure the sample vial is amber glass. If the buffer pH is >7, adjust to pH 5-6 if your downstream application permits, as this stabilizes the amine.

Step-by-Step Protocols

Protocol A: Preparation of a Stable Stock Solution (10 mM)

Use this protocol to ensure >98% stability for 1 week.

  • Solvent Prep: Take 10 mL of anhydrous DMSO. Sparging is recommended but not strictly required for DMSO stocks if stored frozen.[1]

  • Weighing: Weigh 16.8 mg of 4-amino-6-nitro-o-cresol (MW ≈ 168.15 g/mol ).

  • Dissolution: Add solid to DMSO. Vortex until completely dissolved (clear yellow solution).[1]

  • Aliquot & Storage:

    • Divide into 100 µL aliquots in amber microcentrifuge tubes.

    • Store at -20°C or -80°C.

    • Shelf Life: 6 months frozen.[1] Avoid freeze-thaw cycles.[1]

Protocol B: Stability-Indicating HPLC Method

Use this method to verify the purity of your analyte.[1]

ParameterSetting
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm)
Mobile Phase A Water + 0.1% Formic Acid (Acidic pH stabilizes the amine peak)
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Detection UV at 280 nm (aromatic ring) and 350 nm (nitro/amine conjugation)
Retention Analyte typically elutes mid-gradient.[1][2][3][4] Degradants (more polar quinones) elute earlier; dimers elute later.[1]

Degradation Pathway Visualization

The following diagram illustrates the primary degradation routes for 4-amino-6-nitro-o-cresol in aqueous environments.

G cluster_prevention Prevention Strategies Compound 4-Amino-6-nitro-o-cresol (Stable at pH < 5, Dark) Oxidation Oxidative Degradation (High pH, O2 present) Compound->Oxidation pH > 7.0 + O2 Photolysis Photolytic Degradation (UV/Vis Light Exposure) Compound->Photolysis hν (Light) Quinone Quinone Imine Derivatives (Dark Brown/Red Precipitate) Oxidation->Quinone -2H (Dehydrogenation) Azo Azo Dimers (Insoluble Aggregates) Oxidation->Azo Coupling Reaction Reduction Nitro-Reduction Products (Hydroxylamines/Amines) Photolysis->Reduction Photoreduction P1 Use Amber Vials P1->Photolysis P2 Degas Buffers (Ar/N2) P2->Oxidation P3 Store at -20°C

Figure 1: Primary degradation pathways of 4-amino-6-nitro-o-cresol including oxidation to quinone imines and photolytic reduction.[1] Green boxes indicate mitigation strategies.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 5483333, 2-Amino-4-methyl-6-nitrophenol. Retrieved February 21, 2026, from [Link]

  • Scientific Committee on Consumer Safety (SCCS). Opinion on Nitrosamines and Secondary Amines in Cosmetic Products. European Commission.[1][3] Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Dinitrocresols. Centers for Disease Control and Prevention.[1] Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification of 4-amino-2-methyl-6-nitrophenol

Welcome to the technical support center for the purification of 4-amino-2-methyl-6-nitrophenol. This guide is designed for researchers, chemists, and drug development professionals who are looking to remove unreacted 2,4...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-amino-2-methyl-6-nitrophenol. This guide is designed for researchers, chemists, and drug development professionals who are looking to remove unreacted 2,4-dinitro-6-methylphenol (DNOC) from their reaction mixture. This document provides in-depth, field-proven methodologies, troubleshooting advice, and the chemical principles behind each purification step.

Core Challenge: Separating Structurally Similar Phenols

The primary challenge in this purification is separating the desired product, 4-amino-2-methyl-6-nitrophenol, from the starting material, DNOC. While both are substituted phenols, the introduction of an amino group (-NH₂) and the removal of a nitro group (-NO₂) fundamentally alters the product's acid-base properties. This difference is the key to achieving a high-purity separation.

The unreacted DNOC is significantly more acidic than the product due to the presence of two electron-withdrawing nitro groups, compared to just one on the product. Conversely, the product contains a basic amino group, which is absent in DNOC. By carefully controlling the pH of a biphasic (organic-aqueous) system, we can selectively protonate or deprotonate one compound, rendering it water-soluble while the other remains in the organic phase.[1][2][3][4]

Physicochemical Properties at a Glance

A successful purification strategy relies on understanding the distinct properties of the compounds involved.

PropertyDNOC (Impurity)4-amino-2-methyl-6-nitrophenol (Product)Rationale for Separation
Structure 2,4-dinitro-6-methylphenol4-amino-2-methyl-6-nitrophenolThe product has a basic -NH₂ group; DNOC does not.
Phenolic pKa ~4.4[5]~7.8 (Estimated, similar to 4-amino-2-nitrophenol[6])DNOC's phenol is a much stronger acid.
Amino Group pKa N/A~3-4 (Estimated for conjugate acid R-NH₃⁺)The product can be protonated to form a water-soluble salt.
Solubility Sparingly soluble in water; soluble in organic solvents and aqueous alkali.[5][7]Slightly soluble in water; soluble in ethanol, ether, and aqueous acid/base.[6][8]Solubility is highly pH-dependent for both, but in different pH regimes.

Frequently Asked Questions & Troubleshooting Guide

Q1: What is the most effective method for removing DNOC from my product?

Answer: The most robust and scalable method is a liquid-liquid acid-base extraction.[1][3] This technique directly exploits the unique acid-base properties of both the impurity and the product, as outlined in the table above. It allows for the selective transfer of one compound into an aqueous layer, leaving the other in the organic layer.[4][9]

There are two primary strategies:

  • Acid Wash (Recommended): This method targets the basic amino group on your desired product. By washing an organic solution of the crude mixture with aqueous acid (e.g., 1M HCl), the product is protonated to form a water-soluble ammonium salt, which moves to the aqueous phase. The more acidic, but non-basic, DNOC remains in the organic phase.

  • Base Wash: This method targets the highly acidic phenolic proton on the DNOC impurity. Washing with a mild aqueous base (e.g., NaHCO₃) will deprotonate DNOC, forming a water-soluble phenoxide salt. The product's phenol is much less acidic and will not react with a weak base, thus remaining in the organic phase.

The acid wash is generally preferred as it is a positive selection for the product, moving it into a clean phase away from all neutral and acidic impurities.

Q2: I tried the acid wash, but my separation was poor and the yield was low. What went wrong?

Answer: This is a common issue that usually points to one of three problems: incorrect pH, insufficient extraction, or emulsion formation.

Troubleshooting Steps:

  • Verify and Control pH: The goal is to fully protonate the product's amino group (pKa of conjugate acid is ~3-4) without significantly partitioning the DNOC.

    • Problem: If the pH of the aqueous acid is too high (e.g., pH > 4), the product will not be fully protonated and will remain in the organic layer.

    • Solution: Use a calibrated pH meter to ensure your aqueous acid wash is between pH 1 and 2 . A 1M solution of HCl is typically sufficient. Check the pH of the aqueous layer after extraction to ensure it remains strongly acidic.

  • Ensure Complete Extraction: A single wash is rarely sufficient.

    • Problem: You may be leaving a significant amount of your protonated product behind in the organic layer.

    • Solution: Perform at least three sequential extractions . Combine the three aqueous extracts to ensure you have recovered all the product. To confirm the extraction is complete, you can test the third organic layer by TLC (see Q5).

  • Managing Emulsions: Emulsions are a third phase of tiny droplets that prevent clean layer separation, trapping material at the interface.

    • Cause: Overly vigorous shaking, high concentration of crude product, or incompatible solvents.

    • Solution:

      • Instead of vigorous shaking, gently invert the separatory funnel 10-15 times.

      • Add a small amount of brine (saturated NaCl solution). The increased ionic strength of the aqueous layer helps to break up emulsions.

      • If an emulsion persists, allow the funnel to stand for 10-30 minutes. Gentle swirling can also help. In severe cases, the emulsion layer can be drained with the aqueous layer and back-extracted.

Q3: How do I perform a reliable acid-base extraction? (Detailed Protocol)

Answer: Below is a step-by-step protocol for purifying your product using the recommended acid wash method.

Experimental Protocol: Acid Wash Purification

  • Dissolution: Dissolve the crude reaction mixture (containing both DNOC and the product) in a suitable water-immiscible organic solvent. Ethyl acetate or dichloromethane are good starting choices. Use approximately 10-20 mL of solvent per gram of crude material.

  • First Acid Extraction:

    • Transfer the organic solution to a separatory funnel.

    • Add an equal volume of 1M Hydrochloric Acid (HCl).

    • Stopper the funnel, invert, and open the stopcock to vent pressure.

    • Close the stopcock and gently invert the funnel 10-15 times to mix the phases. Do not shake vigorously.

    • Place the funnel in a ring stand and allow the layers to fully separate.

    • Drain the lower aqueous layer into a clean flask labeled "Aqueous Extracts."

  • Repeat Extractions: Repeat step 2 two more times with fresh portions of 1M HCl. Combine all three aqueous extracts into the same flask. The organic layer, which now contains DNOC and any neutral impurities, can be set aside for proper disposal.

  • Product Recovery:

    • Cool the combined aqueous extracts in an ice bath.

    • Slowly add a base, such as 3M Sodium Hydroxide (NaOH) or concentrated ammonium hydroxide, while stirring until the pH is approximately 8-9. Your product will precipitate as a solid. The solution will likely change color as the phenoxide forms.

    • Stir the slurry in the ice bath for 30 minutes to maximize precipitation.

  • Isolation and Drying:

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with a small amount of cold deionized water to remove residual salts.

    • Dry the purified solid under vacuum.

cluster_0 Step 1: Dissolution & Extraction cluster_1 Step 2: Separation cluster_2 Step 3: Recovery A Crude Mixture (Product + DNOC) B Dissolve in Ethyl Acetate A->B C Add 1M HCl (aq) (3x Extractions) B->C D Separatory Funnel C->D E Organic Layer (DNOC Impurity) D->E Discard F Aqueous Layer (Protonated Product) D->F G Combine Aqueous Layers F->G H Basify to pH 8-9 with NaOH G->H I Precipitation H->I J Filter & Dry I->J K Pure Product J->K

Caption: Workflow for purification via acid-base extraction.
Q4: Why is it better to use a weak base like sodium bicarbonate if I choose the base wash method?

Answer: This is an excellent question that relates to the pKa difference between the two phenols.

  • DNOC is a strong acid for a phenol (pKa ≈ 4.4), comparable to a carboxylic acid. It will be readily deprotonated by a weak base like sodium bicarbonate (the conjugate acid, H₂CO₃, has a pKa of ~6.4).

  • Your product is a much weaker acid (estimated phenolic pKa ≈ 7.8). It requires a stronger base, like sodium hydroxide (NaOH), to be deprotonated.

By using sodium bicarbonate, you can selectively deprotonate and extract the DNOC impurity into the aqueous layer, while your less acidic product remains in the organic layer.[2][9] Using a strong base like NaOH would deprotonate both compounds, resulting in no separation.

G cluster_acid Acidic Conditions (pH ~1-2) cluster_neutral Neutral Conditions (pH ~7) cluster_base Weak Base Conditions (pH ~8.5) Prod_Acid Product-NH3+ (Water Soluble) Prod_Neutral Product-NH2 (Organic Soluble) DNOC_Acid DNOC-OH (Organic Soluble) DNOC_Neutral DNOC-OH (Organic Soluble) Prod_Base Product-NH2 (Organic Soluble) DNOC_Base DNOC-O- (Water Soluble)

Caption: Chemical species present at different pH values.
Q5: How can I quickly check the purity of my fractions and final product?

Answer: Thin-Layer Chromatography (TLC) is the ideal technique for rapid, qualitative analysis of your purification progress.[10][11]

TLC Protocol:

  • Stationary Phase: Use a standard silica gel plate (Silica Gel 60 F₂₅₄). Silica is highly polar.[10]

  • Mobile Phase (Eluent): A mixture of a non-polar and a polar solvent is needed. A good starting point is a 3:1 mixture of Hexane:Ethyl Acetate .

  • Spotting:

    • Dissolve a tiny amount of your crude mixture in a few drops of ethyl acetate.

    • Dissolve a small sample of your purified product.

    • If available, have a standard of pure DNOC.

    • Spot each sample in separate lanes on the baseline of the TLC plate.

  • Development: Place the plate in a sealed chamber with the mobile phase. Allow the solvent to travel up the plate until it is ~1 cm from the top.[11]

  • Visualization:

    • Remove the plate and immediately mark the solvent front with a pencil.

    • Visualize the spots under a UV lamp (254 nm). Aromatic compounds will appear as dark spots.

    • Alternatively, place the plate in a jar containing a few crystals of iodine; the compounds will appear as brown spots.[12][13]

Interpreting the Results:

  • The product, 4-amino-2-methyl-6-nitrophenol, is more polar than DNOC due to the amino group. Therefore, it will have a lower Retention Factor (Rf) value (it will travel less distance up the plate).

  • DNOC will have a higher Rf value.

  • A pure product sample should show only one spot corresponding to the lower Rf value. The crude mixture will show two spots.

Q6: Acid-base extraction isn't practical for my setup. Are there alternative methods?

Answer: While extraction is superior for this specific problem, column chromatography and recrystallization are viable alternatives, though they may be more time-consuming or result in lower yields.

  • Column Chromatography: This method also separates based on polarity.[14]

    • Stationary Phase: Silica gel.

    • Mobile Phase: Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate. The less polar DNOC will elute from the column first, followed by the more polar product. Use the TLC solvent system as a starting point for developing your gradient.

  • Recrystallization: This method relies on differences in solubility at different temperatures.[15]

    • Challenge: Finding a suitable solvent system where the product has high solubility when hot and low solubility when cold, while DNOC remains in solution upon cooling, can be difficult.

    • Approach: An ethanol/water mixture is a good starting point. Dissolve the crude mixture in a minimum amount of hot ethanol, then slowly add hot water until the solution becomes slightly cloudy (the saturation point). Allow it to cool slowly. If successful, the desired product will crystallize out, leaving DNOC in the mother liquor. This method often requires trial and error.[16]

References

  • Acid-base extraction . (n.d.). In Wikipedia. Retrieved February 21, 2026, from [Link]

  • 4-Amino-2-nitrophenol . (n.d.). PubChem. Retrieved February 21, 2026, from [Link]

  • Dinitro-ortho-cresol . (n.d.). In Wikipedia. Retrieved February 21, 2026, from [Link]

  • DNOC (Dinitro-ortho-cresol) . (2005, February 1). Rotterdam Convention. Retrieved February 21, 2026, from [Link]

  • Purification of p-aminophenol. (1972). Google Patents.
  • Acid-Base Extraction . (n.d.). University of Colorado Boulder. Retrieved February 21, 2026, from [Link]

  • DNOC sodium . (2026, January 30). AERU, University of Hertfordshire. Retrieved February 21, 2026, from [Link]

  • 4-Nitro-2-Aminophenol . (n.d.). ChemBK. Retrieved February 21, 2026, from [Link]

  • DINITRO-o-CRESOL . (n.d.). International Chemical Safety Cards. Retrieved February 21, 2026, from [Link]

  • Acid-Base Extraction Tutorial . (2020, March 22). Professor Dave Explains. Retrieved February 21, 2026, from [Link]

  • DNOC (Ref: ENT 154) . (2025, October 26). AERU, University of Hertfordshire. Retrieved February 21, 2026, from [Link]

  • 2-Methyl-4,6-dinitrophenol . (n.d.). PubChem. Retrieved February 21, 2026, from [Link]

  • Process for the purification of p-aminophenol. (1972). Google Patents.
  • Organic Acid-Base Extractions . (2025, September 20). Chemistry Steps. Retrieved February 21, 2026, from [Link]

  • Process for producing aminophenols . (n.d.). European Patent Office. Retrieved February 21, 2026, from [Link]

  • Extraction . (n.d.). University of California, Irvine. Retrieved February 21, 2026, from [Link]

  • Thin Layer Chromatography . (n.d.). Homi Bhabha Centre for Science Education. Retrieved February 21, 2026, from [Link]

  • 2-Methyl-4,6-dinitrophenol . (n.d.). LookChem. Retrieved February 21, 2026, from [Link]

  • 2-Aminophenol . (n.d.). Solubility of Things. Retrieved February 21, 2026, from [Link]

  • Recrystallization . (n.d.). Concordia College. Retrieved February 21, 2026, from [Link]

  • The separation of 2-nitrophenol, 4-nitrophenol and phenol . (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]

  • EVIDENCE ON THE CARCINOGENICITY OF 4-AMINO-2-NITROPHENOL . (1998, September 22). OEHHA. Retrieved February 21, 2026, from [Link]

  • Separation of a mixture of phenols by thin layer chromatography (TLC) . (n.d.). Imam Abdulrahman Bin Faisal University. Retrieved February 21, 2026, from [Link]

  • Thin Layer Chromatography . (n.d.). National Institute of Technology, Rourkela. Retrieved February 21, 2026, from [Link]

  • Mastering TLC Chromatography: A Comprehensive Guide . (2024, November 20). Chrom Tech, Inc. Retrieved February 21, 2026, from [Link]

  • Toxicological Profile for Dinitrocresols . (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved February 21, 2026, from [Link]

  • 2-Amino-4-methyl-6-nitrophenol . (n.d.). PubChem. Retrieved February 21, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing pH for Aminocresol Extraction

Welcome to the technical support center for optimizing the pH-dependent extraction of aminocresols. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical so...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing the pH-dependent extraction of aminocresols. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the extraction of these valuable compounds. Here, we move beyond simple procedural lists to explain the fundamental principles governing successful separations, ensuring your protocols are both effective and reproducible.

Frequently Asked Questions (FAQs)

Q1: What are aminocresols and why is pH so critical for their extraction?

Aminocresols are organic compounds that possess both a weakly acidic hydroxyl (-OH) group and a weakly basic amino (-NH2) group attached to a cresol (methylphenol) ring.[1] This amphoteric nature—the ability to act as both an acid and a base—is the primary reason pH is the most critical parameter in their extraction.[2]

The extraction of aminocresols typically relies on liquid-liquid extraction, a technique that separates compounds based on their differential solubility in two immiscible liquid phases, usually an aqueous (water-based) phase and an organic solvent.[3][4] The solubility of an aminocresol is profoundly influenced by its ionization state, which is directly controlled by the pH of the aqueous solution.[5][6][7]

  • In acidic conditions (low pH): The amino group (-NH2) will be protonated to form a cationic ammonium group (-NH3+). This charged species is highly soluble in the aqueous phase and poorly soluble in nonpolar organic solvents.

  • In alkaline conditions (high pH): The hydroxyl group (-OH) will be deprotonated to form an anionic phenoxide group (-O-). This charged species is also highly soluble in the aqueous phase.

  • At a specific intermediate pH (the isoelectric point): The aminocresol will exist predominantly in its neutral, zwitterionic form, which has minimal solubility in the aqueous phase and can be efficiently extracted into an organic solvent.

Manipulating the pH of the aqueous phase allows for the selective partitioning of the aminocresol into either the aqueous or organic layer, which is the fundamental principle of acid-base extraction.[3][5][6][7][8]

Q2: How do I determine the optimal pH for extracting my specific aminocresol isomer?

The optimal pH for extracting a specific aminocresol isomer is directly related to its unique pKa values. The pKa is the pH at which a specific functional group is 50% ionized and 50% unionized.[9][10] Aminocresols have two pKa values: one for the amino group (pKa1) and one for the hydroxyl group (pKa2). To maximize the concentration of the neutral, extractable form of the aminocresol, the pH of the aqueous solution should be adjusted to a value between its two pKa values.

The Henderson-Hasselbalch equation is a crucial tool for understanding the relationship between pH, pKa, and the ratio of the ionized to unionized forms of the molecule.[9][11][12][13][14]

Henderson-Hasselbalch Equation:

pH = pKa + log ([A-]/[HA])

Where:

  • pH is the pH of the solution.

  • pKa is the acid dissociation constant of the functional group.

  • [A-] is the concentration of the deprotonated (conjugate base) form.

  • [HA] is the concentration of the protonated (acid) form.

Aminocresol Isomer pKa1 (-NH3+) pKa2 (-OH)
o-Aminophenol4.749.97
m-Aminophenol4.3010.3
p-Aminophenol5.4810.3

Table 1: Approximate pKa values for aminophenol isomers. Note that the pKa values for aminocresols will be similar but can be influenced by the position of the methyl group.[15]

To achieve optimal extraction into an organic solvent, the pH should be adjusted to a point where the aminocresol is predominantly in its neutral form. This is generally a pH range that is roughly 2 pH units above the pKa of the amino group and 2 pH units below the pKa of the hydroxyl group.

Q3: What are the best organic solvents for aminocresol extraction?

The choice of organic solvent is critical for a successful extraction. An ideal solvent should:

  • Be immiscible with water.

  • Have a high affinity for the neutral aminocresol molecule.

  • Have a low boiling point for easy removal after extraction.

  • Be relatively non-toxic and environmentally friendly.

Commonly used solvents for the liquid-liquid extraction of phenolic compounds include:[16]

  • Ethyl Acetate: A versatile solvent with good polarity for dissolving aminocresols.

  • Diethyl Ether: Effective but highly volatile and flammable.

  • Methyl tert-butyl ether (MTBE): A good alternative to diethyl ether with lower volatility.

  • Dichloromethane (Methylene Chloride): A denser-than-water solvent that can be useful but has toxicity concerns.[17]

It is often beneficial to perform small-scale pilot extractions with a few different solvents to empirically determine the best one for your specific aminocresol and experimental conditions.

Troubleshooting Guide

Problem 1: Low Extraction Yield

Possible Causes & Solutions:

  • Incorrect pH: This is the most common reason for poor extraction.

    • Solution: Carefully measure and adjust the pH of your aqueous phase using a calibrated pH meter. Ensure the pH is within the optimal range for your specific aminocresol isomer, where it exists in its neutral form. It is advisable to re-check the pH of the aqueous phase after the extraction.

  • Suboptimal Solvent Choice: The selected organic solvent may have poor solubility for your aminocresol.

    • Solution: Test a different organic solvent with a different polarity. For example, if you are using a nonpolar solvent like hexane, try a more polar solvent like ethyl acetate.[16]

  • Insufficient Mixing: Inadequate mixing of the aqueous and organic phases will result in poor transfer of the aminocresol.

    • Solution: Ensure vigorous mixing of the two phases to maximize the surface area for extraction. However, be cautious not to shake so aggressively that you form a stable emulsion.[18] Gentle inversions of the separatory funnel are often sufficient.

  • Insufficient Extraction Steps: A single extraction may not be enough to recover all of the aminocresol.

    • Solution: Perform multiple extractions with smaller volumes of fresh organic solvent. Three sequential extractions are generally more effective than one large extraction.[6]

Problem 2: Emulsion Formation at the Interface

Possible Causes & Solutions:

  • Vigorous Shaking: Overly aggressive mixing can lead to the formation of a stable emulsion, which is a suspension of one liquid in the other.[18][19]

    • Solution: Use gentle swirling or inversions to mix the phases instead of vigorous shaking.[18]

  • Presence of Surfactant-like Impurities: Your sample may contain impurities that act as emulsifying agents.

    • Solution 1: "Salting Out": Add a small amount of a saturated sodium chloride (brine) solution to the separatory funnel. The increased ionic strength of the aqueous layer can help to break the emulsion.[18]

    • Solution 2: Centrifugation: If the emulsion is persistent, transferring the mixture to a centrifuge tube and spinning it can help to separate the layers.[18]

    • Solution 3: Filtration: Passing the mixture through a bed of glass wool or a phase separation filter paper can sometimes break the emulsion.[18]

Problem 3: Difficulty Separating Aminocresol Isomers

Possible Causes & Solutions:

  • Similar pKa Values: If you are trying to separate a mixture of aminocresol isomers, their pKa values may be too close to allow for effective separation by simple pH adjustments.

    • Solution 1: Fractional pH Adjustment: This is a more advanced technique that involves a series of extractions at very carefully controlled pH values. By incrementally adjusting the pH, you can selectively protonate or deprotonate one isomer at a time, allowing for its removal into the aqueous phase.

    • Solution 2: Alternative Separation Techniques: If acid-base extraction is not providing sufficient separation, you may need to consider other methods such as:

      • High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating closely related compounds.[20]

      • Solid-Phase Extraction (SPE): This technique uses a solid sorbent to selectively retain and elute the different isomers.[17][20][21]

Experimental Protocols

Protocol 1: General Procedure for pH Optimization of Aminocresol Extraction
  • Dissolve the Sample: Dissolve a known quantity of the aminocresol-containing mixture in a suitable organic solvent (e.g., ethyl acetate).

  • Prepare Aqueous Phase: Prepare a series of aqueous buffer solutions with a range of pH values spanning the expected optimal extraction window (e.g., from pH 5 to 9 in 0.5 pH unit increments).

  • Perform Extractions:

    • In separate separatory funnels, combine the organic solution with each of the prepared aqueous buffer solutions.

    • Gently invert the funnels multiple times to ensure thorough mixing.

    • Allow the layers to separate completely.

    • Collect the organic and aqueous layers separately.

  • Analyze the Fractions:

    • Analyze the concentration of the aminocresol in each organic and aqueous fraction using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy).

  • Determine Optimal pH: The pH at which the highest concentration of the aminocresol is found in the organic phase and the lowest concentration is in the aqueous phase is the optimal pH for extraction.

Visualizations

Diagram 1: Effect of pH on the Ionization State of an Aminocresol

G cluster_low_ph Low pH (Acidic) cluster_optimal_ph Optimal pH (Isoelectric Point) cluster_high_ph High pH (Alkaline) low_ph_structure Cationic Form (Aqueous Soluble) optimal_ph_structure Neutral Form (Organic Soluble) low_ph_structure->optimal_ph_structure Increase pH high_ph_structure Anionic Form (Aqueous Soluble) optimal_ph_structure->high_ph_structure Increase pH

Caption: Ionization state of aminocresol at different pH values.

Diagram 2: Experimental Workflow for pH Optimization

G start Start: Aminocresol in Organic Solvent prepare_buffers Prepare Aqueous Buffers (Varying pH) start->prepare_buffers extraction Perform Liquid-Liquid Extractions prepare_buffers->extraction separation Separate Organic and Aqueous Phases extraction->separation analysis Analyze Aminocresol Concentration in Each Phase separation->analysis determine_optimum Determine Optimal Extraction pH analysis->determine_optimum end End: Optimized Protocol determine_optimum->end

Caption: Workflow for optimizing extraction pH.

References

  • Fiveable. (2025, September 15). Acid-Base Extraction Definition.
  • Scribd. Acid/Base Extraction in Organic Chemistry.
  • Chemistry LibreTexts. (2022, June 21). Acid-Base Extraction.
  • Vernier. Separation of Organic Compounds by Acid-Base Extraction Techniques.
  • Wikipedia. Acid–base extraction.
  • The Henderson-Hasselbalch Equation: Its History and Limit
  • MDPI. (2019, February 22).
  • MDPI. (2024, September 2). An Optimization of the Extraction of Phenolic Compounds from Grape Marc: A Comparison between Conventional and Ultrasound-Assisted Methods.
  • YouTube. (2023, June 8). Henderson-Hasselbalch Plots for Acid-Base Extraction.
  • PMC. (2008, July 22). Effects of Various Temperatures and pH Values on the Extraction Yield of Phenolics from Litchi Fruit Pericarp Tissue and the Antioxidant Activity of the Extracted Anthocyanins.
  • ResearchGate. The effect of pH on the efficiency of phenol (phe) removal.
  • Biotage. (2023, February 2).
  • ResearchGate. (2024, November 24). I am using phenol to extract RNA from plant tissue. What is the minimum pH for this material in this process?
  • ChemicalBook. (2026, January 15). 5-Amino-o-cresol | 2835-95-2.
  • K-Jhil. (2025, May 14). Tips for Troubleshooting Liquid–Liquid Extraction.
  • Study.com.
  • LCGC International. (2020, November 12). Tips for Troubleshooting Liquid–Liquid Extractions.
  • MDPI. (2015, August 13). Extraction, Separation, and Identification of Phenolic Compounds in Virgin Olive Oil by HPLC-DAD and HPLC-MS.
  • ResearchGate. (2023, December 26). For liquid liquid extraction of phenolic compound from water solution of phenol, which solvent should be best option?.
  • Wikipedia.
  • Khan Academy. (2021, August 24).
  • ResearchGate. The pK a values for aminophenols isomers.
  • Organom
  • SciSpace.
  • Identification of Multiple Extraction Methods to be Used in Extraction of Macro and Micronutrients of Neutral and Alkaline Soils.
  • ResearchGate. (2025, August 6).
  • Perlego. Chemical Properties of Amino Acids | Overview & Research Examples.
  • Master Organic Chemistry. (2026, January 9). The pKa Table Is Your Friend.
  • Alfa Chemistry. pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds.
  • Chemistry Stack Exchange. (2021, September 6). Difference in pKa in meta-cresol and phenol.
  • SciSpace. A critical analysis of extraction techniques used for botanicals.
  • MDPI. (2025, July 1).
  • ResearchGate. Spectroscopic and Chemical Properties of the Amine.

Sources

Optimization

Storage conditions to prevent degradation of 4-ANOC standards

A Guide for Researchers, Scientists, and Drug Development Professionals on the Proper Storage and Handling of 4-amino-3-chloro-N-[(5-nitro-2-pyridinyl)methyl]-6-quinolinecarboxamide (4-ANOC) This guide provides in-depth...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on the Proper Storage and Handling of 4-amino-3-chloro-N-[(5-nitro-2-pyridinyl)methyl]-6-quinolinecarboxamide (4-ANOC)

This guide provides in-depth technical support for the storage and handling of 4-ANOC standards to prevent degradation and ensure the integrity of your experimental results. As a Senior Application Scientist, this document synthesizes technical knowledge with practical, field-proven insights to address common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid 4-ANOC?

A1: For long-term stability, solid 4-ANOC should be stored in a tightly sealed container in a cool, dark, and dry place. Based on general best practices for complex organic molecules, the following conditions are recommended:

ParameterRecommended ConditionRationale
Temperature -20°C is ideal for long-term storage. 2-8°C is acceptable for short-term storage.Lower temperatures slow down the rate of potential degradation reactions.[1]
Light Protect from light. Store in an amber vial or a light-blocking container.The nitro-aromatic and quinoline moieties in 4-ANOC may be susceptible to photodegradation. Storing in the dark minimizes this risk.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).This is particularly important if the compound is sensitive to oxidation.[1]
Container Use a tightly sealed, non-reactive container (e.g., amber glass vial with a PTFE-lined cap).This prevents exposure to moisture and atmospheric contaminants.

It is crucial to allow the container to equilibrate to room temperature before opening to prevent condensation of moisture onto the compound.[1]

Q2: How should I prepare and store stock solutions of 4-ANOC?

A2: The choice of solvent is critical for the stability of 4-ANOC in solution.

  • Stock Solution Preparation: Prepare stock solutions in a high concentration to minimize the volume needed for experiments. Use high-purity, anhydrous solvents if the compound is susceptible to hydrolysis.

  • Storage of Stock Solutions:

    • Temperature: Store stock solutions at -20°C or -80°C for long-term storage.

    • Aliquoting: Aliquot the stock solution into smaller, single-use vials. This practice avoids repeated freeze-thaw cycles, which can accelerate degradation.[1]

    • Light Protection: Always store solution vials in the dark.

Q3: What are the potential degradation pathways for 4-ANOC?

A3: Based on its chemical structure, 4-ANOC may be susceptible to several degradation pathways:

  • Hydrolysis: The carboxamide linkage could be susceptible to hydrolysis, especially under strong acidic or basic conditions.

  • Photodegradation: Aromatic nitro compounds and the quinoline ring system can be light-sensitive.[3]

  • Oxidation: The amino group and other parts of the molecule could be prone to oxidation.

  • Reaction with Incompatible Materials: Aromatic nitrocompounds should not be heated under alkaline conditions and contact with strong reducing or oxidizing agents should be avoided.[3]

Troubleshooting Guides

Issue 1: I observe a color change or precipitation in my solid 4-ANOC standard.
  • Possible Cause: This could indicate degradation of the compound or absorption of moisture.

  • Troubleshooting Steps:

    • Visual Inspection: Note the nature of the change (e.g., from a crystalline powder to a discolored, clumpy solid).

    • Check Storage Conditions: Verify that the compound has been stored according to the recommended conditions (cool, dark, dry).

    • Purity Analysis: If you have access to analytical instrumentation, perform a purity check using methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to assess the integrity of the standard.

    • Action: If degradation is confirmed, it is recommended to discard the standard and use a fresh, uncompromised lot for your experiments to ensure data accuracy.

Issue 2: My experimental results are inconsistent, and I suspect my 4-ANOC solution has degraded.
  • Possible Cause: The stock solution may have degraded due to improper storage, repeated freeze-thaw cycles, or solvent impurities.

  • Troubleshooting Workflow: The following diagram illustrates a logical workflow to diagnose and address this issue.

4-ANOC_Degradation_Troubleshooting cluster_0 Problem Identification cluster_1 Initial Investigation cluster_2 Analytical Verification cluster_3 Resolution Inconsistent_Results Inconsistent Experimental Results Check_Solution_Storage Verify Stock Solution Storage (Temp, Light, Aliquoting) Inconsistent_Results->Check_Solution_Storage Suspect Degradation Review_Prep_Protocol Review Solution Preparation Protocol (Solvent Quality, Handling) Inconsistent_Results->Review_Prep_Protocol Purity_Analysis Perform Purity Analysis (e.g., HPLC, LC-MS) Check_Solution_Storage->Purity_Analysis Review_Prep_Protocol->Purity_Analysis Compare_to_Standard Compare with a Freshly Prepared Standard or a New Lot Purity_Analysis->Compare_to_Standard If Degradation is Indicated Discard_Old_Solution Discard Suspected Solution Compare_to_Standard->Discard_Old_Solution If Degradation Confirmed Prepare_New_Solution Prepare Fresh Stock Solution Re-run_Experiment Re-run Critical Experiments Prepare_New_Solution->Re-run_Experiment Discard_Old_Solution->Prepare_New_Solution

Caption: Troubleshooting workflow for suspected 4-ANOC solution degradation.

Experimental Protocols

Protocol: Purity Assessment of 4-ANOC by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of a 4-ANOC standard. Method optimization may be required.

  • Instrumentation:

    • HPLC system with a UV detector

    • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Formic acid or Trifluoroacetic acid (optional, as a mobile phase modifier)

    • 4-ANOC standard

  • Mobile Phase Preparation:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Standard Preparation:

    • Accurately weigh a small amount of the 4-ANOC standard.

    • Dissolve in a suitable solvent (e.g., DMSO) to a known concentration (e.g., 1 mg/mL).

    • Further dilute with the mobile phase to a working concentration (e.g., 10 µg/mL).

  • Chromatographic Conditions (Example):

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • Detection Wavelength: Scan for an optimal wavelength or use a diode array detector.

    • Gradient Program:

      • 0-2 min: 10% B

      • 2-20 min: 10% to 90% B

      • 20-25 min: 90% B

      • 25.1-30 min: 10% B (re-equilibration)

  • Data Analysis:

    • Integrate the peak area of the main 4-ANOC peak and any impurity peaks.

    • Calculate the purity as the percentage of the main peak area relative to the total peak area.

References

  • ResearchGate. Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives. [Link]

  • ILO Encyclopaedia of Occupational Health and Safety. Nitrocompounds, Aromatic. [Link]

  • ACS Publications. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. [Link]

  • PMC. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. [Link]

  • IntechOpen. Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. [Link]

  • IntechOpen. Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. [Link]

  • International Journal of Pharmaceutical Sciences and Research. A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. [Link]

  • NICNAS. Pyridine, alkyl derivatives: Human health tier II assessment Preface. [Link]

  • MDPI. Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. [Link]

  • ResearchGate. What to select for storing your compound: neat vs.in solution ?. [Link]

  • PMC. Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. [Link]

  • Perpusnas. Understanding The Structure Of Nitro Compounds. [Link]

  • PMC. Nitroaromatic Compounds, from Synthesis to Biodegradation. [Link]

  • ACS Publications. Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. [Link]

  • Cheméo. Chemical Properties of Pyrimidine, 4-amino-6-chloro-5-nitro- (CAS 4316-94-3). [Link]

  • Google Patents. SALTS OF 4-AMINO-N-(1-((3-CHLORO-2-FLUOROPHENYL)AMINO)-6-METHYLISOQUINOLIN-5-YL)THIENO[3,2-D]PYRIMIDINE-7-CARBOXAMIDE, AND CRYSTALLINE FORMS THEREOF.
  • PubChem. 3-Amino-4-(2-chlorophenyl)-6-nitrocarbostyril. [Link]

Sources

Troubleshooting

Technical Support Center: Resolving Co-elution of DNOC Metabolites

Welcome to the technical support guide for the chromatographic analysis of 4,6-dinitro-o-cresol (DNOC) and its metabolites. This resource is designed for researchers, scientists, and drug development professionals who en...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the chromatographic analysis of 4,6-dinitro-o-cresol (DNOC) and its metabolites. This resource is designed for researchers, scientists, and drug development professionals who encounter challenges in achieving baseline separation of these closely related compounds. As Senior Application Scientists, we have compiled this guide based on established chromatographic principles and field-proven troubleshooting strategies.

The Challenge: Why DNOC Metabolites Co-elute

DNOC undergoes metabolic reduction and conjugation in biological systems, leading to a series of structurally similar derivatives.[1][2] The primary metabolites often include 6-amino-4-nitro-o-cresol (6-ANOC), 4-amino-6-nitro-o-cresol (4-ANOC), and their acetylated counterparts like 6-acetamido-4-nitro-o-cresol (6-AcANOC).[1] These compounds share the same core cresol structure and differ only by the position or modification of functional groups. This structural similarity results in very close physicochemical properties, making their separation by conventional chromatography a significant challenge.

Metabolic Pathway of DNOC

The metabolic reduction of DNOC primarily involves the conversion of its nitro groups to amino groups, followed by potential acetylation.[1][3] Understanding this pathway is key to anticipating the analytes you need to separate.

DNOC_Metabolism DNOC 4,6-Dinitro-o-cresol (DNOC) ANOC6 6-Amino-4-nitro-o-cresol (6-ANOC) DNOC->ANOC6 Reduction ANOC4 4-Amino-6-nitro-o-cresol (4-ANOC) DNOC->ANOC4 Reduction (minor) AcANOC6 6-Acetamido-4-nitro-o-cresol (6-AcANOC) ANOC6->AcANOC6 Acetylation DAcAOC 4,6-Diacetamido-o-cresol (DAcAOC) AcANOC6->DAcAOC Further Metabolism ANSA 3-Amino-5-nitrosalicylic acid (3-ANSA) AcANOC6->ANSA Metabolism

Caption: Proposed metabolic pathway of 4,6-Dinitro-o-cresol (DNOC).

Troubleshooting Guide & FAQs

This section is structured as a logical troubleshooting workflow. Start with Question 1 and proceed sequentially if the issue is not resolved.

Q1: My chromatogram shows a single, broad, or shouldered peak. Where do I begin?

A1: Before modifying your method, you must first confirm the health of your HPLC system. Poor peak shape often masquerades as co-elution.[4] A systematic check of the instrument's condition is the most efficient first step.

Initial Troubleshooting Workflow

Troubleshooting_Flow Start Observe Poor Peak Shape (Broadening, Tailing, Shoulder) CheckSystem Is the HPLC system performing optimally? Start->CheckSystem CheckColumn 1. Check Column Health - Flush with strong solvent - Perform void test CheckSystem->CheckColumn No MethodOpt Proceed to Method Optimization (Q2) CheckSystem->MethodOpt Yes CheckECV 2. Check Extra-Column Volume - Minimize tubing length/ID CheckColumn->CheckECV CheckSolvent 3. Check Injection Solvent - Dissolve sample in initial mobile phase CheckECV->CheckSolvent FixSystem Fix System Issues: - Replace column/frit - Adjust tubing - Change sample solvent CheckSolvent->FixSystem

Caption: Initial workflow for troubleshooting poor peak shape.

Protocol: System Health Check
  • Column Health: Contamination or a void at the column inlet can cause significant peak distortion.[5]

    • Action: Disconnect the column and flush it in the reverse direction (if permitted by the manufacturer) with a strong solvent like 100% Acetonitrile or Isopropanol.

    • If the problem persists: The inlet frit may be blocked or the column bed may have settled, creating a void. Consider replacing the frit or the entire column.

  • Extra-Column Volume: Excessive volume between the injector and detector can lead to peak broadening, obscuring resolution.

    • Action: Ensure all connecting tubing (especially between the injector, column, and detector) is as short as possible with a minimal internal diameter (e.g., 0.005 inches).

  • Injection Solvent: Injecting a sample dissolved in a solvent much stronger than the mobile phase will cause peak distortion and potential splitting.[4]

    • Action: Whenever feasible, dissolve and inject your sample in the initial mobile phase composition of your gradient. If sample solubility is an issue, use the weakest solvent possible that still provides adequate solubility.

Q2: My system is fine, but metabolites still co-elute on a C18 column. How can I use the mobile phase to improve separation?

A2: This is a classic selectivity problem. For ionizable compounds like DNOC metabolites, the mobile phase is your most powerful tool for manipulating selectivity. The key is to alter the interaction between the analytes and the C18 stationary phase by adjusting the mobile phase's organic modifier, pH, and buffer strength.

Mobile Phase Optimization Strategies
ParameterPrinciple of ActionRecommended Action
Organic Modifier Different organic solvents (e.g., Acetonitrile vs. Methanol) alter the selectivity of the stationary phase, changing the elution order or spacing of peaks. Acetonitrile is generally a weaker solvent in reversed-phase and can offer different selectivity compared to Methanol.Experiment: If you are using Acetonitrile, prepare an identical mobile phase substituting Methanol. You may need to adjust the gradient profile, but observe any changes in peak resolution and elution order.
Aqueous Phase pH The DNOC metabolites contain both phenolic hydroxyl (-OH) and amino (-NH2) groups. Their ionization state is highly dependent on pH. By adjusting the mobile phase pH relative to the analytes' pKa values, you can change their polarity and retention, which is a primary driver of selectivity. For example, at acidic pH (<4), the amino groups will be protonated (-NH3+), making the molecules more polar and less retained on a C18 column.Experiment: Prepare mobile phases buffered at different pH values. Start with pH 3.0 (e.g., using formic or phosphoric acid) and compare the chromatogram to one run at pH 7.0 (e.g., using a phosphate buffer). Ensure your column is stable at the chosen pH.
Buffer Concentration An inadequate buffer concentration can lead to peak tailing or shifting retention times, especially if the sample load is high.[5] The buffer ensures a consistent pH environment for the analyte as it travels through the column.Action: Use a buffer concentration between 10-50 mM. Below 5 mM, the buffering capacity may be insufficient.[5]
Q3: Adjusting the mobile phase helped, but two peaks are still not baseline resolved. What's next?

A3: If you have some separation but it's incomplete, your next step is to optimize the gradient profile. A common mistake is using a gradient that is too steep, which doesn't give closely eluting compounds enough time to separate.

Protocol: Gradient Optimization
  • Initial Run: Perform an initial fast "scouting" gradient (e.g., 5% to 95% B in 10 minutes) to determine the approximate elution time of your metabolite cluster.

  • Identify Elution Window: Note the percentage of organic solvent (%B) at which the co-eluting peaks begin to elute.

  • Shallow the Gradient: Design a new gradient that is much shallower around the elution window.

    • Example: If your peaks elute between 35% and 45% B in your scouting run, try a new gradient that goes from 30% to 50% B over a longer period, such as 20-30 minutes. This increases the difference in mobile phase strength experienced by each analyte as it passes through the column, enhancing resolution.[4]

Q4: I've optimized my method on a C18 column and still can't get separation. Are there alternative column chemistries?

A4: Absolutely. While C18 is a workhorse, it relies almost exclusively on hydrophobic interactions. When this is insufficient, switching to a column with alternative separation mechanisms is a powerful strategy.

Alternative Stationary Phases for Aromatic/Polar Analytes
Stationary PhasePrimary Interaction Mechanism(s)Why It Works for DNOC Metabolites
Phenyl-Hexyl Hydrophobic & π-π interactionsThe phenyl rings in the stationary phase can interact with the aromatic rings of DNOC and its metabolites via π-π stacking. This provides a different selectivity mechanism compared to the purely hydrophobic interactions of a C18 phase.
Pentafluorophenyl (PFP) Hydrophobic, π-π, dipole-dipole, ion-exchangePFP columns are highly versatile. The electron-deficient fluorinated ring offers strong, alternative selectivity for compounds with aromatic rings and polar functional groups, making it an excellent choice for resolving isomers and closely related structures.
Embedded Polar Group (e.g., Polar-C18) Hydrophobic & Hydrogen BondingThese columns have a polar group (e.g., amide, carbamate) embedded near the base of the alkyl chain. This allows for enhanced interaction with polar functional groups like the hydroxyl and amino moieties on the DNOC metabolites.
Q5: Is it possible that my detector can help differentiate the co-eluting peaks?

A5: Yes. If chromatographic separation proves impossible, modern detectors can provide an alternative solution, provided the co-eluting compounds have different properties.

  • Diode Array Detector (DAD/PDA): A DAD collects UV-Vis spectra across the entire peak.

    • Application: Use the "peak purity" function in your chromatography software. If the spectra at the upslope, apex, and downslope of the peak are not identical, it is a strong indication of co-elution.[6] While this doesn't separate the compounds, it confirms the problem and prevents inaccurate quantification of a single peak.

  • Mass Spectrometry (MS): This is the ultimate solution for intractable co-elution.

    • Application: An MS detector separates ions based on their mass-to-charge ratio (m/z). Even if two metabolites elute at the exact same time, they can be individually quantified as long as they have different masses (e.g., an acetylated vs. a non-acetylated metabolite). Using Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM), you can achieve high selectivity and sensitivity for each target analyte, regardless of chromatographic resolution.[4][7]

References

  • Toxicological Profile for Dinitrocresols. (2018). Agency for Toxic Substances and Disease Registry (US). [Link]

  • Apak, R., et al. (2005). Spectrophotometric determination of 4,6-dinitro-o-cresol (DNOC) in soil and lemon juice. Analytica Chimica Acta. [Link]

  • Proposed Metabolic Pathways for 4,6-Dinitro-o-Cresol (DNOC). (2018). In Toxicological Profile for Dinitrocresols. NCBI Bookshelf. [Link]

  • Larsen, G. L., & Bakke, J. E. (1980). Intestinal metabolism of DNOC and DNBP in the rat. Acta Pharmacologica et Toxicologica. [Link]

  • Andersen, J. R., & Karlog, O. (1975). Ruminal Metabolism of Dnoc and Dnbp). Acta Pharmacologica et Toxicologica. [Link]

  • Andersen, J. R., & Karlog, O. (1975). Ruminal metabolism of DNOC and DNBP. Acta Pharmacologica et Toxicologica. [Link]

  • Apak, R., et al. (2005). Spectrophotometric determination of 4,6-dinitro-o-cresol (DNOC) in soil and lemon juice. Talanta. [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. [Link]

  • HPLC Troubleshooting Guide. (n.d.). Scientific Glass, Inc. [Link]

  • HPLC Troubleshooting Guide. (n.d.). Phenomenex. [Link]

  • D'Agostino, A., et al. (2023). The Determination of the Prohibited Herbicide 4,6-Dinitro-Ortho-Cresol (DNOC) in Poisoned Domestic and Wild Animals in Italy. Toxics. [Link]

  • Sousa, D., et al. (2023). Metabolic pathways of 2,4-dinitrophenol (2,4-DNP) in humans. ResearchGate. [Link]

  • Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). (n.d.). Axion Labs. [Link]

Sources

Optimization

Technical Support Center: Minimizing Side Reactions During Nitrophenol Reduction

Welcome to the technical support center for nitrophenol reduction. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental workflows.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for nitrophenol reduction. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental workflows. We will delve into the common side reactions encountered during the reduction of nitrophenols to aminophenols and provide detailed, evidence-based strategies to mitigate them. Our focus is on understanding the "why" behind each experimental choice to empower you with the knowledge to achieve clean, high-yield conversions.

Introduction: The Challenge of Selectivity

The reduction of a nitro group to an amine is a fundamental transformation in organic synthesis, particularly for producing valuable aminophenol intermediates.[1][2] This six-electron reduction, however, is not always straightforward.[1][3] The reaction proceeds through several reactive intermediates, such as nitroso and hydroxylamine species.[1][3][4] Under certain conditions, these intermediates can diverge from the desired pathway, leading to the formation of undesired byproducts through condensation or over-reduction.[3][4] This guide will address the most common side reactions and provide actionable solutions.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: Formation of Azoxy, Azo, and Hydrazo Impurities

Q1: I am observing significant amounts of colored impurities in my reaction mixture, and my final product is difficult to purify. What are these byproducts, and how can I prevent their formation?

A1: The likely culprits are azoxy, azo, and hydrazo compounds, which arise from the condensation of reaction intermediates.

The "Why": Understanding the Condensation Pathway

The reduction of a nitro group can proceed through a "condensation pathway," especially under neutral or basic conditions.[3][4] This pathway involves the reaction between the nitroso (Ar-N=O) and hydroxylamine (Ar-NHOH) intermediates.[3][5]

  • Nitroso + Hydroxylamine → Azoxy compound (Ar-N=N⁺(O⁻)-Ar)

  • Further reduction of the azoxy compound can yield the azo (Ar-N=N-Ar) and hydrazo (Ar-NH-NH-Ar) species before the final cleavage to the desired amine.[3]

This condensation is often favored by conditions that allow for a significant buildup of the nitroso and hydroxylamine intermediates.

Experimental Workflow: Minimizing Condensation Byproducts

Here is a step-by-step protocol to minimize the formation of azoxy, azo, and hydrazo impurities during catalytic hydrogenation.

Protocol: Optimized Catalytic Hydrogenation of Nitrophenols
  • Reactor Setup:

    • In a suitable autoclave or hydrogenation vessel, combine the nitrophenol substrate, solvent (e.g., ethanol, ethyl acetate, or THF), and a catalytic amount of a heterogeneous catalyst (e.g., 5% Pd/C, PtO₂, or Raney Nickel).[1][6] The typical substrate-to-catalyst ratio is between 20:1 and 100:1 by weight.[1]

  • Inert Atmosphere:

    • Seal the reactor and purge the system 3-5 times with an inert gas like nitrogen or argon to remove all oxygen.[1] Oxygen can contribute to side reactions and catalyst deactivation.

  • Acidification (Optional but Recommended):

    • For substrates prone to condensation, consider adding a small amount of acid (e.g., acetic acid or a catalytic amount of HCl). Acidic conditions protonate the hydroxylamine intermediate, preventing its condensation with the nitroso intermediate.

  • Hydrogenation:

    • Pressurize the reactor with hydrogen gas to the desired pressure (typically 1-5 bar).[1]

    • Heat the reaction to the target temperature (e.g., 25-80 °C) with vigorous stirring to ensure efficient mass transfer of hydrogen to the catalyst surface.[1]

    • Monitor the reaction progress by observing hydrogen uptake.[1]

  • Workup:

    • Once the reaction is complete, cool the reactor and carefully vent the excess hydrogen.

    • Filter the reaction mixture to remove the catalyst.[3] Wash the catalyst with a small amount of fresh solvent.

    • If an acid was used, neutralize the filtrate with a mild base (e.g., sodium bicarbonate).

    • Extract the product with a suitable organic solvent, dry the organic layer (e.g., with Na₂SO₄), and concentrate under reduced pressure to obtain the crude aminophenol.[3]

Q2: Does the choice of catalyst influence the formation of these condensation byproducts?

A2: Absolutely. The catalyst and its support play a crucial role in determining the selectivity of the reduction.

  • High-Activity Catalysts: Catalysts like Palladium (Pd) and Platinum (Pt) are highly active and generally favor the direct reduction pathway to the amine, minimizing the lifetime of the condensation-prone intermediates.[2]

  • Catalyst Support: The support can influence the catalyst's electronic properties and, consequently, its selectivity. For instance, some studies have shown that the choice of support material (e.g., Al₂O₃, SiO₂, ZrO₂) can affect the catalytic performance.[7][8][9]

  • Raney Nickel: While effective, Raney Nickel can sometimes lead to higher levels of condensation byproducts, especially under neutral or basic conditions.

Issue 2: Over-reduction and Ring Hydrogenation

Q3: My desired aminophenol is being further reduced, leading to a loss of the hydroxyl group or saturation of the aromatic ring. How can I improve the chemoselectivity of my reaction?

A3: Over-reduction is a common issue, particularly with highly active catalysts. Optimizing reaction conditions and catalyst choice is key to preventing it.

The "Why": Competing Reduction Pathways

Highly active hydrogenation catalysts, such as Palladium on Carbon (Pd/C), can not only reduce the nitro group but also other functional groups, including the aromatic ring itself, especially under harsh conditions (high pressure and temperature).[3] The hydroxyl group of the phenol can also be susceptible to hydrogenolysis (cleavage of the C-O bond).

Troubleshooting Over-reduction
ParameterRecommendation to Minimize Over-reductionRationale
Catalyst Use a less active catalyst (e.g., sulfided platinum catalyst) or a catalyst known for high chemoselectivity.[2]A less active catalyst will have a lower tendency to reduce the aromatic ring or cleave the C-O bond.
Temperature Conduct the reaction at a lower temperature (e.g., room temperature to 40°C).[10]Lower temperatures decrease the rate of over-reduction reactions, which typically have higher activation energies.
Hydrogen Pressure Use lower hydrogen pressure (e.g., 1-3 bar).High hydrogen pressure can drive the reaction towards complete saturation of the aromatic ring.
Reaction Time Monitor the reaction closely and stop it as soon as the starting material is consumed.Prolonged reaction times increase the likelihood of over-reduction of the desired product.
Solvent The choice of solvent can influence selectivity. Ethers like THF have shown good results.[6]The solvent can affect the adsorption of the substrate and intermediates on the catalyst surface.
Issue 3: Catalyst Deactivation

Q4: My reaction has stalled, or the catalyst seems to have lost its activity after one or two runs. What could be causing this, and can I regenerate the catalyst?

A4: Catalyst deactivation can be caused by several factors, including poisoning, fouling, or sintering. Identifying the cause is the first step to finding a solution.

Common Causes of Catalyst Deactivation:
  • Poisoning: Impurities in the starting materials or solvent (e.g., sulfur or nitrogen compounds) can irreversibly bind to the active sites of the catalyst.[11]

  • Fouling: Organic byproducts or polymers can deposit on the catalyst surface, blocking the active sites.[11]

  • Sintering: At high temperatures, the small metal particles of the catalyst can agglomerate into larger particles, reducing the active surface area. This is generally irreversible.[11]

Troubleshooting Catalyst Deactivation
  • Purify Starting Materials: Ensure the nitrophenol and solvent are of high purity to avoid catalyst poisons.[11]

  • Control Temperature: Avoid excessively high reaction temperatures to prevent sintering and minimize the formation of fouling byproducts.[11]

  • Catalyst Regeneration: For deactivation due to fouling, it may be possible to regenerate the catalyst by washing it with a suitable solvent or by calcination (controlled heating in the presence of air) to burn off organic deposits.[11]

FAQs

Q5: What is the role of pH in nitrophenol reduction?

A5: The pH of the reaction medium can significantly influence the reaction rate and selectivity.[12][13]

  • Acidic Conditions: As mentioned earlier, acidic conditions can suppress the formation of condensation byproducts by protonating the hydroxylamine intermediate.

  • Alkaline Conditions: In some cases, particularly with certain catalysts and reducing agents like NaBH₄, alkaline conditions can enhance the reaction rate.[14][15] However, basic conditions can also promote condensation side reactions.[4]

Q6: Can I use other reducing agents besides hydrogen gas?

A6: Yes, several other reducing agents can be used, each with its own advantages and disadvantages.

  • Sodium Borohydride (NaBH₄): Often used in combination with a catalyst, NaBH₄ is a milder reducing agent and can offer better chemoselectivity in some cases.[8][16]

  • Hydrazine (N₂H₄): Can be used as a hydrogen source in transfer hydrogenation reactions, often with catalysts like Raney Nickel or Ni/Al₂O₃.[9]

  • Formic Acid: Can serve as a hydrogen donor in transfer hydrogenation, offering a safer alternative to hydrogen gas.[17]

Q7: How can I monitor the progress of my reaction to avoid over-reduction or incomplete conversion?

A7: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. By spotting the reaction mixture alongside the starting material, you can visually track the disappearance of the nitrophenol and the appearance of the aminophenol product. High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can provide more quantitative analysis.

Visualizing Reaction Pathways

To better understand the competing reactions during nitrophenol reduction, the following diagrams illustrate the desired direct hydrogenation pathway and the undesired condensation pathway.

ReactionPathways cluster_direct Desired Direct Hydrogenation Pathway cluster_condensation Undesired Condensation Pathway ArNO2 Ar-NO₂ (Nitrophenol) ArNO Ar-N=O (Nitroso) ArNO2->ArNO +2e⁻, +2H⁺ ArNHOH Ar-NHOH (Hydroxylamine) ArNO->ArNHOH +2e⁻, +2H⁺ ArNH2 Ar-NH₂ (Aminophenol) ArNHOH->ArNH2 +2e⁻, +2H⁺ ArNO_c Ar-N=O Azoxy Ar-N=N⁺(O⁻)-Ar (Azoxy) ArNO_c->Azoxy Condensation ArNHOH_c Ar-NHOH ArNHOH_c->Azoxy Azo Ar-N=N-Ar (Azo) Azoxy->Azo +2e⁻, +2H⁺ Hydrazo Ar-NH-NH-Ar (Hydrazo) Azo->Hydrazo +2e⁻, +2H⁺ Amine_c 2 x Ar-NH₂ Hydrazo->Amine_c Cleavage

Sources

Reference Data & Comparative Studies

Validation

A Comprehensive Guide to the 1H NMR Spectral Analysis of 4-amino-2-methyl-6-nitrophenol: A Comparative Approach

For researchers and professionals in drug development and chemical synthesis, the unambiguous structural elucidation of novel or synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical synthesis, the unambiguous structural elucidation of novel or synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-amino-2-methyl-6-nitrophenol, a substituted aromatic compound with potential applications in medicinal chemistry and materials science. In the absence of a publicly available experimental spectrum for this specific molecule, this guide will present a detailed prediction of the ¹H NMR spectrum based on established principles of NMR spectroscopy and data from analogous compounds. This predictive analysis will be compared with other analytical techniques to provide a multi-faceted approach to structural verification.

The Structure: 4-amino-2-methyl-6-nitrophenol

Before delving into the spectral analysis, it is crucial to understand the molecular structure of 4-amino-2-methyl-6-nitrophenol. The molecule consists of a phenol ring with four substituents: an amino group (-NH₂) at position 4, a methyl group (-CH₃) at position 2, a nitro group (-NO₂) at position 6, and a hydroxyl group (-OH) at position 1. The relative positions of these groups are critical in determining the electronic environment of each proton and, consequently, their chemical shifts in the ¹H NMR spectrum.

Figure 1: Chemical structure of 4-amino-2-methyl-6-nitrophenol.

Predicted ¹H NMR Spectrum of 4-amino-2-methyl-6-nitrophenol

The prediction of the ¹H NMR spectrum involves estimating the chemical shift (δ) and multiplicity of each proton signal. This is achieved by considering the electronic effects (both inductive and resonance) of the substituents on the benzene ring.

Aromatic Protons (H-3 and H-5)

The two protons on the aromatic ring, H-3 and H-5, are in different chemical environments and are expected to appear as distinct signals.

  • H-3: This proton is situated between the methyl group at C2 and the amino group at C4. The methyl group is weakly electron-donating, while the amino group is a strong electron-donating group through resonance. These groups will shield H-3, shifting its signal upfield (to a lower ppm value) relative to benzene (δ 7.34 ppm).

  • H-5: This proton is positioned between the amino group at C4 and the nitro group at C6. The amino group is electron-donating, while the nitro group is a very strong electron-withdrawing group. The strong deshielding effect of the nitro group will dominate, causing the H-5 signal to shift significantly downfield (to a higher ppm value).

Multiplicity: The H-3 and H-5 protons are in a meta-relationship to each other. Therefore, they are expected to show a small coupling, resulting in each signal appearing as a doublet. The typical coupling constant for meta-protons (⁴J) is in the range of 2-3 Hz.[1][2]

Methyl Protons (-CH₃)

The methyl group at C2 is attached to the aromatic ring. Protons of a methyl group on a benzene ring typically appear in the range of δ 2.2-2.5 ppm. The presence of adjacent electron-withdrawing and donating groups will slightly influence this chemical shift. The signal for the methyl protons will be a singlet as there are no adjacent protons to couple with.

Amino Protons (-NH₂)

The chemical shift of amino protons can vary over a wide range (typically δ 3-5 ppm for aromatic amines) and is highly dependent on the solvent, concentration, and temperature.[3] The signal is often broad due to quadrupole broadening and hydrogen exchange. In many cases, the coupling to other protons is not observed. Therefore, the amino protons are expected to appear as a broad singlet.

Hydroxyl Proton (-OH)

Similar to the amino protons, the chemical shift of the phenolic hydroxyl proton is also variable (typically δ 4-12 ppm for phenols) and dependent on experimental conditions.[3] It is also often a broad singlet due to hydrogen exchange. The presence of the ortho-nitro group may lead to intramolecular hydrogen bonding, which can shift the hydroxyl proton signal significantly downfield.

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Integration
H-3~6.5 - 6.8Doublet (d)1H
H-5~7.5 - 7.8Doublet (d)1H
-CH₃~2.2 - 2.4Singlet (s)3H
-NH₂~3.5 - 5.0 (broad)Singlet (s, broad)2H
-OH~9.0 - 11.0 (broad)Singlet (s, broad)1H

Table 1: Predicted ¹H NMR Data for 4-amino-2-methyl-6-nitrophenol.

Experimental Protocol for ¹H NMR Analysis

To obtain a high-quality ¹H NMR spectrum of 4-amino-2-methyl-6-nitrophenol, the following experimental protocol is recommended:

1H_NMR_Protocol cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve 1. Dissolve 5-10 mg of sample solvent 2. In ~0.6 mL of deuterated solvent (e.g., DMSO-d₆) dissolve->solvent vortex 3. Vortex to ensure complete dissolution solvent->vortex transfer 4. Transfer to a clean 5 mm NMR tube vortex->transfer instrument 5. Use a 400 MHz (or higher) NMR spectrometer transfer->instrument shim 6. Shim the magnetic field instrument->shim acquire 7. Acquire the spectrum (e.g., 16-32 scans) shim->acquire fourier 8. Fourier transform the FID acquire->fourier phase 9. Phase correct the spectrum fourier->phase baseline 10. Apply baseline correction phase->baseline reference 11. Reference the spectrum (e.g., to residual solvent peak) baseline->reference

Figure 2: Recommended workflow for ¹H NMR analysis.

Comparative Analysis with Other Analytical Techniques

To provide a comprehensive structural confirmation, it is essential to compare the ¹H NMR data with results from other analytical techniques. For this purpose, we will consider the expected data for 4-amino-2-methyl-6-nitrophenol and compare it with available data for the closely related compound, 4-amino-2-nitrophenol.[4]

¹³C NMR Spectroscopy

In the ¹³C NMR spectrum of 4-amino-2-methyl-6-nitrophenol, six distinct signals are expected for the aromatic carbons, in addition to the signal for the methyl carbon. The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbon bearing the nitro group (C6) would be significantly deshielded (shifted downfield), while the carbons bearing the amino (C4) and hydroxyl (C1) groups would be shielded (shifted upfield). The methyl carbon would appear at a characteristic upfield chemical shift.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key expected absorption bands for 4-amino-2-methyl-6-nitrophenol include:

  • O-H stretch: A broad band around 3200-3600 cm⁻¹ for the phenolic hydroxyl group.

  • N-H stretch: Two sharp bands around 3300-3500 cm⁻¹ for the primary amine.

  • C-H stretch (aromatic): Bands just above 3000 cm⁻¹.

  • C-H stretch (aliphatic): Bands just below 3000 cm⁻¹ for the methyl group.

  • N-O stretch (nitro group): Strong asymmetric and symmetric stretching bands around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively.

  • C=C stretch (aromatic): Bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For 4-amino-2-methyl-6-nitrophenol (C₇H₈N₂O₃), the expected molecular ion peak [M]⁺ would be at m/z 168.15. The fragmentation pattern would likely involve the loss of the nitro group (-NO₂, 46 Da) and other characteristic fragments.

Technique Expected Data for 4-amino-2-methyl-6-nitrophenol Experimental Data for 4-amino-2-nitrophenol [4]
¹H NMR Predicted spectrum with distinct signals for aromatic, methyl, amino, and hydroxyl protons.Aromatic protons, amino and hydroxyl protons are observed. No methyl signal.
¹³C NMR 7 expected signals (6 aromatic, 1 methyl).6 aromatic carbon signals observed.
IR (cm⁻¹) O-H, N-H, aromatic C-H, aliphatic C-H, N-O, C=C stretches.O-H, N-H, aromatic C-H, N-O, C=C stretches are present.
MS (m/z) Molecular ion [M]⁺ at 168.15.Molecular ion [M]⁺ at 154.12.

Table 2: Comparison of expected data for 4-amino-2-methyl-6-nitrophenol with experimental data for 4-amino-2-nitrophenol.

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the ¹H NMR spectrum of 4-amino-2-methyl-6-nitrophenol. By applying fundamental principles of NMR spectroscopy, we have estimated the chemical shifts and multiplicities of all the protons in the molecule. The comparison with other analytical techniques highlights the importance of a multi-technique approach for robust structural elucidation. While this guide serves as a strong theoretical foundation, experimental verification remains the gold standard in chemical analysis. Researchers working with this compound are encouraged to use this guide as a reference for interpreting their experimental data.

References

  • Organic Chemistry Data. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling.
  • Process NMR Associates LLC. (2014, April 11). Identifying Meta coupling in a 1H NMR Spectrum.
  • ChemicalBook. (n.d.). 4-Amino-2-nitrophenol(119-34-6) 1H NMR spectrum.
  • Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons.
  • ChemicalBook. (n.d.). 4-Amino-2-methylphenol(2835-96-3) 1H NMR spectrum.
  • PubChem. (n.d.). 4-Amino-2-nitrophenol.
  • Fiveable. (2025, August 15). Para-Substituted Benzene Definition.
  • PubChem. (n.d.). 2-Methyl-6-nitrophenol.
  • Modgraph Consultants Ltd. (n.d.). Proton Chemical Shifts in NMR. Part 141.
  • Hans Reich. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. University of Wisconsin.
  • ResearchGate. (n.d.). 1H-NMR spectrum of the purified 4-aminophenol.
  • Cherry, K. (n.d.). Can Variations of 1H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2)/Donating (NH2) Group.
  • ChemicalBook. (n.d.). 2-Methyl-5-nitrophenol(5428-54-6) 1H NMR spectrum.
  • PubChem. (n.d.). 2-Amino-4-Nitrophenol.
  • University of Regensburg. (n.d.). 1H NMR Spectroscopy.
  • PubChem. (n.d.). 2-Amino-4-methylphenol.
  • FooDB. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (FDB008785).
  • PubChem. (n.d.). 2-Amino-4-methyl-5-nitrophenol.
  • ChemicalBook. (n.d.). 2-Methyl-6-nitroaniline(570-24-1) 1H NMR spectrum.
  • PubChemLite. (n.d.). 2-methyl-6-nitrophenol (C7H7NO3).
  • University College London. (n.d.). Chemical shifts.
  • NOP - Sustainability in the organic chemistry lab course. (n.d.). 1H-NMR.
  • PubChem. (n.d.). 2-Amino-4-methyl-6-nitrophenol.
  • ECHEMI. (n.d.). 6265-07-2, 2-Amino-4-methyl-6-nitrophenol Formula.
  • Sigma-Aldrich. (n.d.). 2-Amino-4-methylphenol 97 95-84-1.
  • Modgraph Consultants Ltd. (2007, July 19). The prediction of 1H chemical shifts in amines: a semiempirical and ab initio investigation.
  • The Royal Society of Chemistry. (2013). “Click” dendrimers as efficient nanoreactors in aqueous solvent: Pd nanoparticles stabilization for sub-ppm Pd catalysis of Suzuki- Miyaura reactions of aryl bromides.
  • ChemAxon. (n.d.). NMR Predictor - Documentation.
  • CAS. (n.d.). 4-Amino-2-methylphenol.
  • Sigma-Aldrich. (n.d.). 2-Amino-4-methyl-6-nitro-phenol | 6265-07-2.
  • ChemScene. (n.d.). 13073-29-5 | 2-Methyl-6-nitrophenol.
  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra.
  • The University of Liverpool Repository. (2005, January 5). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES.
  • California State Polytechnic University, Pomona. (n.d.). 1H NMR chemical shift ppm table.

Sources

Comparative

Technical Guide: Mass Spectrometry Characterization of 4-Amino-6-Nitro-o-Cresol

The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 4-amino-6-nitro-o-cresol , a specific isomer of the amino-nitro-cresol family. This guide is structured to se...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 4-amino-6-nitro-o-cresol , a specific isomer of the amino-nitro-cresol family.

This guide is structured to serve analytical chemists and toxicologists, distinguishing this specific isomer from its close structural analogs (such as 4-amino-2-nitrophenol and DNOC metabolites) through precise fragmentation logic.


H

N

O

| MW: 168.15 Da

Executive Summary & Structural Context[1]

4-amino-6-nitro-o-cresol is a substituted phenol often encountered as a reduction metabolite of the pesticide/herbicide DNOC (4,6-dinitro-o-cresol) or as an intermediate in dye synthesis. Correct identification requires distinguishing it from its regioisomers (e.g., 6-amino-4-nitro-o-cresol) and demethylated analogs.

Structural Identity
  • Core: o-Cresol (2-methylphenol).[1]

  • Substituents:

    • Position 1: Hydroxyl (-OH).

    • Position 2: Methyl (-CH

      
      ).
      
    • Position 4: Amino (-NH

      
      ) [Para to OH].
      
    • Position 6: Nitro (-NO

      
      ) [Ortho to OH].
      

Critical Analytical Challenge: The presence of the nitro group at the ortho position (C6) relative to the hydroxyl group creates a specific intramolecular hydrogen bond ("Ortho Effect") that drastically alters the fragmentation pathway compared to isomers where the nitro group is para or meta.

Experimental Methodology (LC-ESI-MS/MS)

Given the polar nature of the amino and nitro groups, Electrospray Ionization (ESI) in positive mode is the preferred method for trace analysis, offering superior sensitivity over Electron Impact (EI) which often requires derivatization (e.g., silylation) to prevent thermal degradation.

Recommended Protocol

This protocol is designed to be self-validating by monitoring specific "qualifier" ion ratios that confirm the ortho orientation of the nitro group.

Sample Preparation:

  • Matrix: Biological fluid (urine/plasma) or synthetic reaction mix.

  • Extraction: Solid Phase Extraction (SPE) using mixed-mode cation exchange (MCX) cartridges to retain the amine.

  • Elution: 5% NH

    
    OH in Methanol.
    

LC-MS Parameters:

  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Ionization: ESI Positive (+).

  • Source Voltage: 3.5 kV.

  • Cone Voltage: 30 V (Optimized to prevent in-source fragmentation of the labile NO

    
    ).
    
Analytical Workflow Diagram

G Sample Sample Matrix (Synthetic/Biological) SPE SPE Extraction (Mixed-Mode Cation Exchange) Sample->SPE Clean-up LC UHPLC Separation (C18 Column, Gradient Elution) SPE->LC Inject ESI ESI (+) Source Protonation [M+H]+ LC->ESI Elute Q1 Q1 Filter Select Precursor m/z 169 ESI->Q1 Generate Ions CID Collision Cell (N2 Gas, 15-30 eV) Q1->CID Isolate Detector Detection Fragment Analysis CID->Detector Fragment

Caption: Workflow for LC-MS/MS characterization of 4-amino-6-nitro-o-cresol, emphasizing cation exchange cleanup and ESI+ ionization.

Detailed Fragmentation Analysis

The fragmentation of [M+H]


 = 169  is governed by the competition between the amino group (charge localization) and the nitro group (radical loss).
Primary Fragmentation Pathways (ESI+)
Precursor Ion (m/z)Fragment Ion (m/z)Loss (Da)MechanismSignificance
169 ([M+H]

)
151 18-H

O
Diagnostic Ortho Effect. Interaction between OH and ortho-NO

.
169 ([M+H]

)
152 17-OH / -NH

Competitive loss. -NH

is common in anilines; -OH via nitro-nitrite rearrangement.
169 ([M+H]

)
139 30-NO•Radical loss characteristic of nitroaromatics.
169 ([M+H]

)
123 46-NO

Homolytic cleavage of the C-N bond.
123 95 28-CORing contraction following nitro loss (Phenol

Cyclopentadiene).
Mechanistic Deep Dive

1. The Ortho Effect (m/z 151): Unlike its para-nitro isomers, 4-amino-6-nitro-o-cresol exhibits a prompt loss of water. The protonated nitro group (or the phenol OH) facilitates an intramolecular hydrogen transfer.

  • Mechanism: The oxygen of the ortho-nitro group abstracts a hydrogen from the phenolic hydroxyl. This leads to the elimination of water and the formation of a stable benzofurazan-like or quinoid cation.

  • Validation: If the nitro group were at position 4 (para), this peak would be significantly weaker or absent.

2. Nitro-Nitrite Rearrangement (m/z 139): The nitro group can isomerize to a nitrite (-ONO) followed by the loss of NO. This is a hallmark of nitroaromatic mass spectrometry.

  • Pathway: [M+H]

    
    
    
    
    
    [Ar-ONO+H]
    
    
    
    
    [Ar-O]
    
    
    + NO.
Fragmentation Pathway Diagram

Frag Parent Precursor [M+H]+ m/z 169 Ortho [M+H - H2O]+ m/z 151 (Ortho Effect) Parent->Ortho -H2O (18 Da) High Specificity NitroLoss [M+H - NO2]+bullet m/z 123 Parent->NitroLoss -NO2 (46 Da) NOLoss [M+H - NO]+ m/z 139 Parent->NOLoss -NO (30 Da) Rearrangement RingDeg Ring Contraction [m/z 123 - CO] m/z 95 NitroLoss->RingDeg -CO (28 Da)

Caption: ESI+ Fragmentation tree for 4-amino-6-nitro-o-cresol. The m/z 151 ion is the key differentiator for the ortho-nitro substituent.

Comparative Analysis: Target vs. Analog

To validate the identity of 4-amino-6-nitro-o-cresol, it is essential to compare it with 4-amino-2-nitrophenol (a common hair dye ingredient, CAS 119-34-6). The primary structural difference is the methyl group at position 2 .

Comparison Table
Feature4-Amino-6-Nitro-o-Cresol (Target)4-Amino-2-Nitrophenol (Analog)Differentiation Logic
Molecular Weight 168.15 Da154.12 DaMass Shift: Constant

14 Da (CH

) in all corresponding fragments.
Precursor Ion m/z 169m/z 155Target is +14 Da higher.
Base Peak (High CE) m/z 123 ([M-NO

])
m/z 109 ([M-NO

])
Both lose nitro group easily.
Ortho Loss m/z 151 (-H

O)
m/z 137 (-H

O)
Both show ortho-effect (Nitro is ortho to OH in both).
Methyl Loss Possible (m/z 154)Impossible The analog lacks the methyl group, preventing [M-15] loss.
Lipophilicity Higher (LogP ~1.5)Lower (LogP ~0.9)Target elutes later on C18 RP-HPLC.
Interpretation

The presence of the methyl group does not sterically inhibit the ortho effect between the nitro and hydroxyl groups because the methyl is at position 2 and the nitro is at position 6 (flanking the OH). However, the methyl group does add electron density to the ring, potentially stabilizing the carbocation fragments compared to the non-methylated analog.

References

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 4-Amino-2-nitrophenol (Analog Reference). National Institute of Standards and Technology.

  • Scientific Committee on Consumer Safety (SCCS). (2013). Opinion on Nitrophenols and Amino-cresols in Cosmetics.[2] European Commission.

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2018). Toxicological Profile for Dinitrocresols (DNOC).[3][4] (Referencing metabolic reduction to amino-nitro-cresols).

  • PubChem. (2025).[5] Compound Summary: 4-amino-6-nitro-o-cresol (Metabolite/Isomer Data). National Library of Medicine.

Sources

Validation

Technical Comparison: 4-Amino-6-nitro-o-cresol vs. 6-Amino-4-nitro-o-cresol

This technical guide provides an in-depth comparison of the two primary amino-nitro isomers derived from 4,6-dinitro-o-cresol (DNOC) : 4-amino-6-nitro-o-cresol and 6-amino-4-nitro-o-cresol . These compounds are critical...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth comparison of the two primary amino-nitro isomers derived from 4,6-dinitro-o-cresol (DNOC) : 4-amino-6-nitro-o-cresol and 6-amino-4-nitro-o-cresol . These compounds are critical biomarkers in toxicological studies of nitrophenolic pesticides and serve as model systems for studying substituent effects on UV-Vis absorption in polysubstituted aromatics.

[1]

Executive Summary

Differentiation between 4-amino-6-nitro-o-cresol (4-ANOC) and 6-amino-4-nitro-o-cresol (6-ANOC) is essential for elucidating the metabolic fate of DNOC. While both share the core 2-methylphenol (o-cresol) scaffold, the regiochemistry of the nitro and amino groups dictates distinct electronic transitions.

  • 6-Amino-4-nitro-o-cresol is the major mammalian metabolite (detoxification product) and exhibits a strong bathochromic shift in alkaline media due to para-nitro conjugation.

  • 4-Amino-6-nitro-o-cresol is a minor metabolite.[1][2][3] Its ortho-nitro arrangement facilitates intramolecular hydrogen bonding, resulting in distinct spectral hypsochromism relative to its isomer.

Structural & Electronic Analysis

The fundamental difference lies in the position of the nitro group relative to the phenolic hydroxyl (-OH) and the amino (-NH₂) group.

Feature4-Amino-6-nitro-o-cresol 6-Amino-4-nitro-o-cresol
IUPAC Name 4-amino-2-methyl-6-nitrophenol6-amino-2-methyl-4-nitrophenol
Nitro Position Ortho (C6) to HydroxylPara (C4) to Hydroxyl
Amino Position Para (C4) to HydroxylOrtho (C6) to Hydroxyl
Electronic Effect Intramolecular H-bond (OH[4]···NO₂) stabilizes the ground state; reduces acidity.Through-conjugation (OH→Ring→NO₂) allows strong charge transfer, especially in basic form.
Primary Chromophore o-Nitrophenol / p-Aminophenol hybridp-Nitrophenol / o-Aminophenol hybrid
Structural Visualization (Graphviz)

The following diagram illustrates the structural relationship and the metabolic reduction pathway from DNOC.

DNOC_Metabolism DNOC 4,6-Dinitro-o-cresol (DNOC) (Parent Compound) ANOC6 6-Amino-4-nitro-o-cresol (Major Metabolite) [p-Nitro conjugation] DNOC->ANOC6 Major Reduction (C6-NO2 -> NH2) ANOC4 4-Amino-6-nitro-o-cresol (Minor Metabolite) [o-Nitro H-bonding] DNOC->ANOC4 Minor Reduction (C4-NO2 -> NH2)

Caption: Metabolic reduction of DNOC yields two isomers. The regioselectivity favors the reduction of the ortho-nitro group (C6), forming 6-amino-4-nitro-o-cresol as the major product.

UV-Vis Spectral Characteristics

The spectral distinction relies on the pH-dependent bathochromic shift (Red Shift). Nitrophenols act as pH indicators; their ionized forms (phenolate anions) absorb at longer wavelengths than their neutral forms.

Predicted Spectral Behavior
  • 6-Amino-4-nitro-o-cresol (The "Para" Isomer) [3]

    • Acidic/Neutral pH: The neutral molecule exhibits absorption typical of substituted phenols (λmax ~280–300 nm).

    • Alkaline pH (pH > 8): Deprotonation forms the phenolate anion. The para-nitro group acts as a strong electron acceptor, creating a "push-pull" system with the phenolate oxygen.

    • Result: A dramatic Red Shift to ~400–420 nm (Intense Yellow/Orange). The extinction coefficient (

      
      ) is high due to efficient charge transfer.
      
  • 4-Amino-6-nitro-o-cresol (The "Ortho" Isomer)

    • Acidic/Neutral pH: The ortho-nitro group forms a hydrogen bond with the hydroxyl proton. This stabilizes the neutral form and may slightly blue-shift the main band compared to the para isomer.

    • Alkaline pH: While it also shifts red upon deprotonation, the conjugation path is less extended than in the para-isomer. The steric crowding near the hydroxyl (flanked by methyl at C2 and nitro at C6) can twist the nitro group, reducing orbital overlap.

    • Result: A smaller Red Shift (λmax ~350–380 nm) and generally lower intensity (

      
      ) compared to the 6-amino isomer.
      
Comparative Data Table
Parameter6-Amino-4-nitro-o-cresol 4-Amino-6-nitro-o-cresol
λmax (Acidic) ~280–290 nm~275–285 nm
λmax (Alkaline) ~400–410 nm (Strong Bathochromic)~360–380 nm (Moderate Bathochromic)
Visual Color (Base) Deep Orange/RedYellow
pKa Influence Lower pKa (~6.5–7.[4]0) due to p-NO₂Higher pKa (~7.5–8.0) due to H-bonding
Experimental Protocol: Spectrophotometric Differentiation

To distinguish these isomers in a research setting (e.g., urine analysis or synthesis verification), use the following pH-Differential Assay .

Reagents
  • Stock Solvent: Methanol (HPLC Grade).

  • Buffer A (Acidic): 0.1 M HCl.

  • Buffer B (Basic): 0.1 M NaOH.

Workflow
  • Preparation: Dissolve 1 mg of the analyte in 10 mL Methanol (Stock).

  • Acidic Scan: Dilute 100 µL Stock into 3 mL Buffer A . Scan 200–500 nm.

    • Observation: Baseline spectrum of the neutral species.

  • Basic Scan: Dilute 100 µL Stock into 3 mL Buffer B . Scan 200–500 nm.

    • Observation: Formation of the phenolate anion.

  • Analysis: Calculate the shift (

    
    ).
    
    • If

      
       nm and peak is >400 nm 
      
      
      
      6-Amino-4-nitro-o-cresol (Para-nitro).
    • If

      
       nm and peak is <390 nm 
      
      
      
      4-Amino-6-nitro-o-cresol (Ortho-nitro).
References
  • Kikal, T., & Smith, J. N. (1959).[5] Comparative detoxication. 6. The metabolism of 6-amino-4-nitro-o-cresol and 4:6-dinitro-o-cresol in locusts. Biochemical Journal, 71(1), 48–54.[5] Link

  • King, E., & Harvey, D. G. (1953).[6] Some observations on the absorption and excretion of 4:6-dinitro-o-cresol (DNOC). Biochemical Journal, 53(2), 185–195.[7] Link

  • ATSDR. (2018). Toxicological Profile for Dinitrocresols. Agency for Toxic Substances and Disease Registry, U.S. Department of Health and Human Services. Link

  • PubChem. (n.d.). 2-Methyl-4,6-dinitrophenol (DNOC) Compound Summary. National Center for Biotechnology Information. Link

Sources

Comparative

Validating HPLC Assay for DNOC Metabolites in Urine: A Comparative &amp; Practical Guide

Executive Summary 4,6-Dinitro-o-cresol (DNOC) is a potent mitochondrial uncoupling agent historically used as a pesticide and, illicitly, as a weight-loss agent. Its toxicity profile is narrow, making accurate quantifica...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4,6-Dinitro-o-cresol (DNOC) is a potent mitochondrial uncoupling agent historically used as a pesticide and, illicitly, as a weight-loss agent. Its toxicity profile is narrow, making accurate quantification of exposure critical. While the parent compound (DNOC) can be detected in blood, urinary analysis targets its primary metabolites—specifically 6-amino-4-nitro-o-cresol (6-ANOC) —which serve as the most reliable biomarkers for cumulative exposure.

This guide provides a rigorous, validated framework for quantifying DNOC metabolites in urine. Unlike generic protocols, this document focuses on the causality of analytical choices , comparing HPLC-UV against LC-MS/MS, and offering a self-validating workflow compliant with FDA Bioanalytical Method Validation guidelines.

Part 1: The Analytical Challenge & Metabolic Pathway

To validate an assay, one must first understand the analyte's behavior.[1] DNOC undergoes nitro-reduction in the liver, primarily at the 6-position, followed by conjugation.

The Target Analytes[2][3][4]
  • Parent: DNOC (Lipophilic, weak acid, pKa ~4.4)

  • Primary Metabolite: 6-amino-4-nitro-o-cresol (6-ANOC)[2]

  • Secondary Metabolite: 4-amino-6-nitro-o-cresol (4-ANOC)[2]

  • Matrix Challenge: Urine contains these metabolites largely as glucuronide or acetylated conjugates. Critical Step: Your assay must include a hydrolysis step to quantify "Total Metabolites," or you will significantly underestimate exposure.

Metabolic Pathway Diagram

The following diagram illustrates the reduction and conjugation pathways that dictate our sample preparation strategy.

DNOC_Metabolism DNOC DNOC (Parent) ANOC6 6-ANOC (Major Metabolite) DNOC->ANOC6 Nitro-reduction (Liver) ANOC4 4-ANOC (Minor Metabolite) DNOC->ANOC4 Minor pathway Conj6 Glucuronide/Acetyl Conjugates ANOC6->Conj6 Phase II Metabolism Excrete Urinary Excretion ANOC6->Excrete Free Fraction Conj6->Excrete

Caption: Figure 1. Metabolic reduction of DNOC to amino-cresols and subsequent conjugation.[2] Analysis requires reversing Phase II metabolism via hydrolysis.

Part 2: Method Comparison (HPLC-UV vs. Alternatives)

Selecting the right detector is a balance of sensitivity, cost, and lab infrastructure.

FeatureHPLC-UV (Recommended for Routine)LC-MS/MS (Gold Standard)GC-MS (Historical)
Sensitivity (LLOQ) Moderate (50–100 ng/mL)High (<1 ng/mL)High (1–10 ng/mL)
Selectivity Moderate. Relies on Retention Time (RT) & Absorbance.Excellent. Mass transitions (MRM) eliminate matrix noise.Excellent, but requires derivatization.
Sample Prep Hydrolysis + SPE/LLE required to remove UV-absorbing urine interferences."Dilute & Shoot" possible, but SPE recommended to reduce matrix effects.Complex. Requires hydrolysis + silylation (e.g., BSTFA).
Throughput Medium (15–20 min run times).High (<5 min run times).Low (Long prep time).
Cost Low (Standard equipment).High (Instrument & maintenance).Medium.
Best Use Case Acute toxicity monitoring; Occupational health screening.Trace environmental monitoring; Forensic confirmation.Confirmation if LC-MS is unavailable.

Expert Insight: For most occupational or clinical toxicity cases, HPLC-UV is sufficient if the sample preparation is rigorous. The protocol below focuses on a robust HPLC-UV method that can be easily adapted to LC-MS by removing the phosphate buffer.

Part 3: Validated HPLC Protocol

This protocol uses a Self-Validating System : Internal Standards (IS) and Quality Controls (QCs) are embedded to flag errors immediately.

Reagents & Equipment[5]
  • Analytes: 6-ANOC standard (Custom synthesis or commercial standard).

  • Internal Standard (IS): 2-amino-4-nitrophenol (structurally similar, distinct RT).

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry), 4.6 x 150 mm, 5 µm.

  • Mobile Phase Modifiers: Trifluoroacetic acid (TFA) or Formic Acid.

Step-by-Step Workflow

Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Urine Urine Sample (2 mL) Hydrolysis Acid Hydrolysis (HCl, 90°C, 1h) *Cleaves Conjugates* Urine->Hydrolysis Neutral Neutralization (NaOH to pH 4.0) Hydrolysis->Neutral SPE SPE Cleanup (HLB Cartridge) Neutral->SPE HPLC HPLC Separation (C18, Gradient) SPE->HPLC Detect UV Detection (270 nm / 370 nm) HPLC->Detect

Caption: Figure 2.[3] Analytical workflow ensuring de-conjugation and matrix removal prior to injection.

Step 1: Hydrolysis (The Critical Variable)

Metabolites in urine are often >80% conjugated.

  • Protocol: Mix 2 mL urine with 0.5 mL 6M HCl. Heat at 90°C for 60 mins.

  • Why? Acid hydrolysis is more robust than enzymatic (

    
    -glucuronidase) for nitro-compounds, though it requires cleaner extraction afterward.
    
  • Validation Check: Spike a "Glucuronide-Control" (if available) to verify 100% cleavage efficiency.

Step 2: Solid Phase Extraction (SPE)

Liquid-Liquid Extraction (LLE) with ethyl acetate is possible, but SPE provides cleaner baselines for UV detection.

  • Cartridge: Polymeric HLB (Hydrophilic-Lipophilic Balance) – 60 mg.

  • Condition: 2 mL Methanol -> 2 mL Water.

  • Load: Hydrolyzed urine (pH adjusted to ~4.0).

  • Wash: 2 mL 5% Methanol in Water (Removes salts/polar interferences).

  • Elute: 2 mL Methanol.

  • Reconstitute: Evaporate to dryness under

    
    ; reconstitute in 200 µL Mobile Phase.
    
Step 3: HPLC Conditions
  • Mobile Phase A: 0.1% TFA in Water (Maintains acidic pH to keep phenols protonated).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0-2 min: 10% B (Isocratic hold for polar waste).

    • 2-15 min: 10% -> 60% B (Linear gradient).

    • 15-18 min: 60% -> 90% B (Wash).

  • Flow Rate: 1.0 mL/min.[4]

  • Detection: DAD/UV. Monitor 270 nm (Benzene ring) and 370 nm (Nitro/Amino auxochrome specific). 370 nm offers higher selectivity for nitrophenols against urine background.

Part 4: Validation Criteria (FDA/EMA Guidelines)

To publish or use this data for regulatory purposes, you must validate according to FDA Bioanalytical Method Validation Guidance (2018) .[5]

Selectivity & Specificity
  • Requirement: Analyze 6 blank urine lots. No interference >20% of the LLOQ at the retention time of 6-ANOC.

  • Experimental Data Support: In our internal testing, the 370 nm wavelength reduced matrix noise by 40% compared to 270 nm.

Linearity & Sensitivity
  • Range: 0.1 µg/mL to 20 µg/mL.

  • LLOQ: 0.05 µg/mL (Signal-to-Noise > 10:1).

  • Curve: Weighted (

    
    ) linear regression. 
    
    
    
    must be
    
    
    .
Accuracy & Precision

Perform at 3 levels: Low, Medium, High QC (n=5 replicates).

QC LevelConcentration (µg/mL)Acceptable Accuracy (%)Acceptable Precision (CV %)
LLOQ 0.0580–120%< 20%
Low QC 0.1585–115%< 15%
Mid QC 5.085–115%< 15%
High QC 15.085–115%< 15%
Recovery & Matrix Effect[2][6]
  • Extraction Recovery: Compare peak area of extracted spiked urine vs. unextracted standard. Target: >80% consistent recovery.

  • Matrix Effect (for LC-MS users): Compare post-extraction spike vs. neat solution. If suppression is >25%, switch to Deuterated Internal Standard (

    
    -DNOC).
    

Part 5: Troubleshooting & Expert Tips

  • Peak Tailing: Nitrophenols are notorious for tailing due to interaction with residual silanols on the column.

    • Fix: Ensure your column is "End-capped." Increase TFA concentration to 0.1% or use a Phosphate buffer (pH 3.0) if not using MS.

  • Shift in Retention Time:

    • Cause: pH fluctuation. Phenols are weak acids. If mobile phase pH drifts near the pKa (4.4), retention becomes unstable.

    • Fix: Buffer the aqueous phase aggressively.

  • Low Recovery:

    • Cause: pH during SPE load. If the urine is neutral/alkaline, DNOC metabolites ionize and wash through the HLB cartridge.

    • Fix: Verify sample pH is < 4.0 before loading onto SPE.

References

  • FDA. (2018).[5][6] Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[1][5][6][7][8] [Link]

  • ATSDR. (2018). Toxicological Profile for Dinitrocresols. Agency for Toxic Substances and Disease Registry, CDC. [Link]

  • Scientific Committee on Consumer Safety (SCCS). (2013). Opinion on 4,6-Dinitro-o-cresol (DNOC). European Commission. [Link]

  • Leng, G., & Gries, W. (2007). Simultaneous determination of nitro- and aminophenols in urine by HPLC. Journal of Chromatography B, 856(1-2), 26-32. [Link]

Sources

Validation

Technical Guide: Purity Analysis of 4-Amino-2-Methyl-6-Nitrophenol via TLC

Executive Summary 4-amino-2-methyl-6-nitrophenol (CAS: 6265-07-2) is a critical intermediate in the synthesis of oxidative hair dyes and specific pharmaceutical precursors.[1] Its purity is paramount, as isomers (e.g., 2...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-amino-2-methyl-6-nitrophenol (CAS: 6265-07-2) is a critical intermediate in the synthesis of oxidative hair dyes and specific pharmaceutical precursors.[1] Its purity is paramount, as isomers (e.g., 2-amino-4-methyl-6-nitrophenol) or unreacted starting materials (2-methyl-6-nitrophenol) can significantly alter the colorimetric properties and toxicological profile of the final product.[1]

While High-Performance Liquid Chromatography (HPLC) remains the quantitative gold standard, Thin Layer Chromatography (TLC) offers a rapid, cost-effective, and parallelizable alternative for in-process monitoring.[1] This guide outlines an optimized TLC protocol designed to overcome the specific chromatographic challenges posed by this amphoteric molecule (containing both acidic phenol and basic amine groups).

Chemical Context & Chromatographic Challenges

To design a robust separation, one must understand the analyte's interaction with the stationary phase (Silica Gel 60).

  • Structure: The molecule features a phenolic hydroxyl group (-OH) at position 1, a methyl group at 2, an amino group (-NH2) at 4, and a nitro group (-NO2) at 6.[1]

  • Intramolecular Hydrogen Bonding: The nitro group at position 6 and the hydroxyl at position 1 are ortho to each other, likely forming a strong intramolecular hydrogen bond.[1] This reduces the polarity of the phenol group.

  • The "Tailing" Problem: The amino group at position 4 is para to the hydroxyl.[1] It is sterically available to interact strongly with the acidic silanol groups (

    
    ) of the stationary phase.[1] Without mobile phase modification, this interaction causes severe "tailing" (streaking), making purity assessment impossible.
    

Experimental Protocol: Optimized TLC Method

This protocol contrasts a "Standard" screening system with an "Optimized" system developed to suppress silanol interactions.

Materials
  • Stationary Phase: Silica Gel 60

    
     on Aluminum or Glass backing (20 x 20 cm).[1]
    
  • Reference Standard: >98% pure 4-amino-2-methyl-6-nitrophenol.[1]

  • Solvents: Ethyl Acetate (EtOAc), n-Hexane, Methanol (MeOH), Triethylamine (TEA).[1]

Mobile Phase Preparation

We compare two systems. System B is the recommended expert method.[1]

ComponentSystem A (Standard Screening)System B (Optimized for Amines)Function in System B
Ethyl Acetate 50%60%Provides polarity to move the analyte.[1]
n-Hexane 50%39%Modulates

to keep spots in the middle third.[1]
Triethylamine 0%1%Critical: Competes for silanol sites, sharpening the amine spot.[1]
Step-by-Step Workflow
  • Chamber Saturation: Pour 10 mL of System B into a twin-trough chamber. Place a filter paper liner inside to facilitate vapor saturation. Close and equilibrate for 15 minutes. Failure to equilibrate results in "smiling" solvent fronts.[1]

  • Sample Preparation: Dissolve 5 mg of the sample in 1 mL of Methanol. The sample must be fully solubilized.

  • Spotting: Apply 2

    
     of the sample and 2 
    
    
    
    of the Reference Standard 1.5 cm from the bottom edge. Ensure spots are compact (<3 mm diameter).[1]
  • Development: Place plate in chamber. Allow solvent to migrate until it reaches 1 cm from the top edge.

  • Drying: Remove plate and air dry in a fume hood.

  • Visualization:

    • Tier 1 (Visible): The nitro group imparts a yellow/orange color.[1] Mark visible spots.

    • Tier 2 (UV 254 nm): The aromatic ring quenches fluorescence.[1] Spots appear dark against a bright green background.[1]

    • Tier 3 (Ninhydrin Stain): Optional.[1] Dip in Ninhydrin and heat. The primary amine (-NH2) will turn a distinct pink/purple, confirming identity.[1]

Comparative Analysis: Performance Metrics

Comparison of Mobile Phase Performance

The following data illustrates why the addition of a base (TEA) is non-negotiable for this specific aminophenol.

ParameterSystem A (EtOAc:Hex 1:1)System B (EtOAc:Hex:TEA 60:39:1)
Spot Shape Elongated streak (Tailing)Compact, circular spot

Value
0.20 - 0.35 (Smear)0.45 (Sharp)
Resolution (

)
Poor (< 1.[1]0)Excellent (> 1.5)
Impurity Detection Masked by tailingDistinct spots visible
Technique Comparison: TLC vs. HPLC vs. Melting Point

While HPLC is the quantitative standard, TLC outperforms in throughput and cost for quick purity checks.

FeatureTLC (Proposed Method) HPLC (Reverse Phase) Melting Point
Primary Use Rapid Purity Check / Reaction MonitoringQuantitative Assay / Impurity ProfilingIdentity Confirmation
Cost per Run < $1.00$20.00 - $50.00Negligible
Time to Result 15-20 mins (Parallel samples)30-45 mins (Sequential)10 mins
Resolution Moderate (Separates isomers)High (Separates trace impurities)N/A
Limit of Detection ~0.1 - 0.5 %< 0.05 %N/A
Specific Limitation Volatile impurities may evaporateHigh solvent consumptionambiguous for mixtures

Visualizing the Analytical Logic

Analytical Workflow

The following diagram details the decision-making process during the analysis.

TLC_Workflow Start Sample: 4-amino-2-methyl-6-nitrophenol Prep Dissolve in MeOH (5mg/mL) Start->Prep Plate Spot on Silica Gel 60 F254 Prep->Plate Develop Develop in EtOAc:Hex:TEA (60:39:1) Plate->Develop Visual Visualization Develop->Visual UV UV 254nm (Quenching) Visual->UV Visible Visible Light (Yellow Spot) Visual->Visible Ninhydrin Ninhydrin (Amine Check) Visual->Ninhydrin Result Calculate Rf & Purity UV->Result Visible->Result Ninhydrin->Result

Caption: Step-by-step workflow for the qualitative purity analysis of aminonitrophenols.

Mobile Phase Optimization Logic

How to adjust the method if results are suboptimal (e.g., if analyzing a new derivative).

Optimization_Logic Problem Observe Spot Morphology Tailing Problem: Tailing/Streaking? Problem->Tailing NoMove Problem: Spot stays at origin? Problem->NoMove Fast Problem: Spot moves to front? Problem->Fast Sol_Tail Add 1-2% Triethylamine (Base) Tailing->Sol_Tail Sol_NoMove Increase Polar Solvent (EtOAc or MeOH) NoMove->Sol_NoMove Sol_Fast Increase Non-Polar Solvent (Hexane) Fast->Sol_Fast

Caption: Troubleshooting decision tree for optimizing TLC separation of polar amines.

Troubleshooting & Interpretation

  • Scenario: Two spots are visible.

    • Interpretation: If the upper spot is yellow but lacks Ninhydrin activity (no purple color), it is likely the starting material 2-methyl-6-nitrophenol (which lacks the amine group and is less polar).[1]

    • Action: Compare Rf with starting material standard.[1]

  • Scenario: Spot is "smiling" (curved upwards). [1]

    • Cause: Uneven solvent migration due to edge effects or insufficient chamber saturation.[1]

    • Action: Ensure the chamber is lined with filter paper and equilibrated for 15 minutes.

  • Scenario: Dark spot at solvent front.

    • Cause: Oxidation products or highly non-polar contaminants.[1]

    • Action: Ignore if minor; if major, recrystallize sample.[1]

References

  • PubChem. (2025).[1][2] 4-Amino-2-nitrophenol Compound Summary. National Library of Medicine. Available at: [Link][1]

  • Reich, E., & Schibli, V. (2007).[1] High-Performance Thin-Layer Chromatography for the Analysis of Medicinal Plants. Thieme. (General reference for TLC method development principles regarding amines).

  • Sielc Technologies. (2024).[1] HPLC Method for Analysis of 4-Amino-2-nitrophenol. Available at: [Link](Reference for comparative HPLC conditions)

Sources

Comparative

Reference Standards for 4-Amino-2-Methyl-6-Nitrophenol Identification: A Technical Comparison Guide

Executive Summary & Scientific Context 4-Amino-2-methyl-6-nitrophenol (CAS: 13478-91-6), also known as 4-amino-6-nitro-o-cresol , is a critical metabolite of DNOC (4,6-dinitro-o-cresol) , a historically significant pesti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

4-Amino-2-methyl-6-nitrophenol (CAS: 13478-91-6), also known as 4-amino-6-nitro-o-cresol , is a critical metabolite of DNOC (4,6-dinitro-o-cresol) , a historically significant pesticide and herbicide. While DNOC use has declined due to toxicity, the identification of its amine metabolites remains pivotal in:

  • Forensic Toxicology: As a biomarker for DNOC exposure in biological fluids (urine/blood).[1]

  • Environmental Fate Studies: Tracking the reductive biotransformation of nitro-aromatics in soil and water.

  • Chemical Synthesis: As a precursor in dye and polymer chemistry.

The Analytical Challenge: The primary challenge in identifying this compound is distinguishing it from its structural isomer, 6-amino-4-nitro-o-cresol , and the parent DNOC. Commercial availability of "Certified Reference Materials" (CRMs) for this specific metabolite is limited compared to major pharmaceutical APIs. Therefore, researchers often face a choice between Custom Synthesized Standards , Research Grade Chemicals , and rare Analytical Standards .

This guide objectively compares these reference material classes and provides a self-validating workflow to ensure data integrity when "Gold Standard" CRMs are unavailable.

Comparative Analysis of Reference Standard Classes

In the absence of a pharmacopeial (USP/EP) monograph for this specific metabolite, the hierarchy of reference standards relies on ISO certifications and characterization depth.

Table 1: Performance Matrix of Reference Standard Alternatives
FeatureClass A: Certified Reference Material (CRM) Class B: Analytical Reference Standard Class C: Research Grade Chemical
Primary Use Legal Toxicology, Method Validation (ISO 17025)Routine QC, Environmental ScreeningEarly R&D, Organic Synthesis
Traceability SI-Traceable (via qNMR/Mass Balance)Traceable to Internal StandardVendor Declaration Only
Purity Definition Absolute Purity (w/w) with Uncertainty BudgetChromatographic Purity (Area %) Nominal Purity (e.g., "95%")
Isomeric Specificity Guaranteed & Quantified (<0.1% isomer)Checked by HPLC (may contain isomers)Often undefined; high risk of isomer contamination
Certification ISO 17034 / ISO Guide 34ISO 9001 / ISO 17025None
Cost Factor High (

)
Moderate (

)
Low ($)
Risk Profile LowLow-MediumHigh (Requires In-House Validation)
Expert Insight: The "Isomer Trap"

For 4-amino-2-methyl-6-nitrophenol, the risk of contamination with 6-amino-4-nitro-o-cresol is high during synthesis (partial reduction of DNOC).

  • Recommendation: If using Class C (Research Grade), you must perform the Isomer Differentiation Protocol (See Section 4) before use in quantitative studies.

  • Recommendation: For regulatory submission (e.g., REACH, FDA), Class A or B is mandatory to prove the absence of the 6-amino isomer.

Decision Logic & Workflow Visualization

The following diagram outlines the decision process for selecting and validating the standard based on your analytical requirements.

ReferenceStandardWorkflow Start Select Application App_Type Application Type? Start->App_Type Quant Quantification / Legal App_Type->Quant High Rigor Screen Screening / R&D App_Type->Screen Low Rigor Search_CRM Search for ISO 17034 CRM Quant->Search_CRM Buy_Res Purchase Research Grade (>95% purity) Screen->Buy_Res Found_CRM CRM Available? Search_CRM->Found_CRM Use_CRM Use CRM directly (No further validation needed) Found_CRM->Use_CRM Yes Buy_Anal Purchase Analytical Standard (ISO 17025) Found_CRM->Buy_Anal No Validation Execute In-House Validation (Protocol 2) Buy_Anal->Validation Buy_Res->Validation qNMR 1. qNMR (Absolute Purity) Validation->qNMR HPLC 2. HPLC-DAD (Isomer Check) qNMR->HPLC Pass Passes Criteria? HPLC->Pass Qualified Standard Qualified for Use Pass->Qualified Purity >98% No Isomers Reject Reject / Purify Pass->Reject Fail

Figure 1: Decision tree for selecting and qualifying reference standards for DNOC metabolite analysis.

Experimental Protocols

Protocol 1: Isomer Differentiation (HPLC-DAD/MS)

Objective: To separate 4-amino-2-methyl-6-nitrophenol from its isomer 6-amino-4-nitro-o-cresol. This is the critical "System Suitability Test" (SST) for your reference standard.

Methodology:

  • Column: C18 Reverse Phase (e.g., 150 mm x 4.6 mm, 3 µm particle size). A Phenyl-Hexyl column may offer superior selectivity for aromatic isomers.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: Acetonitrile[2]

  • Gradient: 5% B to 60% B over 20 minutes.

  • Detection:

    • UV: 270 nm (Nitro-aromatic absorption).

    • MS: ESI Negative Mode. Parent ion [M-H]⁻ = 167 m/z.

  • Acceptance Criteria:

    • The 4-amino isomer typically elutes after the 6-amino isomer due to intramolecular hydrogen bonding differences (depending on pH).

    • Resolution (Rs): > 1.5 between isomer peaks.

Protocol 2: Absolute Purity Assignment via qNMR

Objective: To assign an absolute purity value to a "Research Grade" standard when no CRM is available. This is the Gold Standard for in-house characterization.

Materials:

  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent NIST-traceable), high purity (>99.9%).

  • Solvent: DMSO-d6 (ensures solubility of nitro-phenolics).

Procedure:

  • Weighing: Accurately weigh ~10 mg of the 4-amino-2-methyl-6-nitrophenol sample (

    
    ) and ~10 mg of Maleic Acid IS (
    
    
    
    ) into the same vial. Use a microbalance (d=0.001 mg).
  • Dissolution: Dissolve in 0.7 mL DMSO-d6. Ensure complete dissolution.

  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (D1): > 5 × T1 (typically 60s to ensure full relaxation).

    • Scans: 16 or 32.

  • Integration: Integrate the methyl group signal of the analyte (~2.1-2.3 ppm, singlet, 3H) and the vinylic protons of Maleic Acid (6.2 ppm, singlet, 2H).

  • Calculation:

    
    
    
    • Where

      
       = Integral area, 
      
      
      
      = Number of protons,
      
      
      = Molecular weight,
      
      
      = Purity.

Metabolic Pathway Visualization

Understanding the origin of the compound helps in selecting the right impurity profile for the standard.

MetabolicPathway DNOC DNOC (4,6-Dinitro-o-cresol) CAS: 534-52-1 Metabolite1 4-Amino-2-methyl-6-nitrophenol (Target Analyte) CAS: 13478-91-6 DNOC->Metabolite1 Nitroreductase (Major Pathway) Metabolite2 6-Amino-4-nitro-o-cresol (Isomer Impurity) DNOC->Metabolite2 Nitroreductase (Minor Pathway) Final Acetylated Conjugates (Urinary Excretion) Metabolite1->Final NAT1/NAT2 (Acetylation)

Figure 2: Reductive metabolism of DNOC showing the formation of the target 4-amino metabolite and its isomer.

References

  • World Health Organization (WHO). (1975).[1] Data sheets on pesticides No. 16: DNOC. Geneva.

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2017). Toxicological Profile for Dinitrocresols. U.S. Department of Health and Human Services. [Link]

  • National Institute of Standards and Technology (NIST). 4-Amino-2-methyl-6-nitrophenol Mass Spectrum. NIST Chemistry WebBook, SRD 69.[3] [Link]

  • PubChem. Compound Summary for CAS 13478-91-6. National Library of Medicine. [Link]

  • European Chemicals Agency (ECHA). Registration Dossier - 4,6-dinitro-o-cresol. [Link]

Disclaimer: This guide is for research and educational purposes. Always consult the specific Certificate of Analysis (CoA) provided by your reference standard supplier.

Sources

Validation

Comparative Guide: Reductive Pathways of 2,4-Dinitrophenol (DNP) vs. 4,6-Dinitro-o-cresol (DNOC)

Topic: Comparison of Reductive Pathways for Dinitrophenols vs. Dinitrocresols Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary This guide prov...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparison of Reductive Pathways for Dinitrophenols vs. Dinitrocresols Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a technical comparison of the reductive metabolism and electrochemical behavior of 2,4-dinitrophenol (2,4-DNP) and its methylated analog, 4,6-dinitro-o-cresol (DNOC) . While both compounds act as mitochondrial uncouplers, their reductive pathways differ significantly due to the steric and electronic influence of the methyl group in DNOC.

Key Distinction:

  • 2,4-DNP: Exhibits "promiscuous" reduction. Both nitro groups (ortho and para to the hydroxyl) are accessible, leading to a mixture of aminonitrophenol isomers.

  • DNOC: Exhibits regioselective reduction. The methyl group at position 2 creates steric hindrance and electronic shielding, directing nitroreductases and electrochemical reduction preferentially toward the 6-nitro group (ortho to the hydroxyl) over the 4-nitro group.

Mechanistic Deep Dive: The "Methyl Effect"

The core difference lies in the structural environment of the nitro groups.[1] The reduction generally proceeds via the nitro


 nitroso 

hydroxylamine

amine pathway.
Structural Comparison
  • 2,4-DNP: Hydroxyl at C1; Nitro groups at C2 (ortho) and C4 (para).

  • DNOC (4,6-dinitro-o-cresol): Hydroxyl at C1; Methyl at C2; Nitro groups at C4 (para) and C6 (ortho).

Pathway Analysis

In 2,4-DNP, the C2-nitro group is stabilized by hydrogen bonding with the C1-hydroxyl but remains sterically accessible. In DNOC, the C2-methyl group sterically crowds the C1-hydroxyl, altering its H-bonding network and subtly changing the electronic density of the ring. This forces a regioselective reduction at the C6-nitro group, which is less hindered than the C4-nitro group in the enzymatic pocket.

Pathway Visualization (DOT Diagram)

ReductivePathways cluster_DNP 2,4-Dinitrophenol (DNP) Pathway cluster_DNOC 4,6-Dinitro-o-cresol (DNOC) Pathway DNP 2,4-DNP Nitroso_DNP Nitroso-Intermediates DNP->Nitroso_DNP 2e- / 2H+ A2_4NP 2-amino-4-nitrophenol (Major) Nitroso_DNP->A2_4NP Reductase (Pref. Ortho) A4_2NP 4-amino-2-nitrophenol (Minor) Nitroso_DNP->A4_2NP Reductase (Para) DAP 2,4-Diaminophenol (Final) A2_4NP->DAP Further Red. A4_2NP->DAP DNOC 4,6-DNOC Nitroso_DNOC 6-Nitroso-4-nitro-o-cresol DNOC->Nitroso_DNOC Steric Steering A6_4NOC 6-amino-4-nitro-o-cresol (Dominant) Nitroso_DNOC->A6_4NOC Selective Reduction A4_6NOC 4-amino-6-nitro-o-cresol (Trace) Nitroso_DNOC->A4_6NOC Inhibited

Figure 1: Comparative reductive pathways showing the branching metabolism of DNP versus the regioselective reduction of DNOC.

Experimental Characterization

Electrochemical Performance (Voltammetry)

Electrochemical reduction mimics the enzymatic electron transfer. The methyl group in DNOC acts as an electron-donating group (EDG), increasing the electron density on the aromatic ring. This makes the acceptance of electrons (reduction) thermodynamically more difficult compared to DNP, resulting in a more negative half-wave potential (


).
Parameter2,4-Dinitrophenol (DNP)4,6-Dinitro-o-cresol (DNOC)Mechanistic Implication
Primary Reduction Site -NO₂ at C2 (Ortho)-NO₂ at C6 (Ortho)Steric control by C2-Methyl in DNOC.

(pH 7.0)
~ -0.35 V vs. Ag/AgCl~ -0.42 V vs. Ag/AgClDNOC is harder to reduce due to EDG effect.
Electron Transfer (

)
4e⁻ (to Hydroxylamine)4e⁻ (to Hydroxylamine)Mechanism is conserved; potential shifts.
Reversibility Quasi-reversibleIrreversibleDNOC intermediates are less stable/more reactive.
Enzymatic Kinetics (Nitroreductase)

In biological systems (e.g., E. coli NfsA/NfsB or mammalian liver cytosolic fractions), the specificity is driven by the enzyme's binding pocket.

  • DNP: High affinity (

    
    ). Fits well into standard nitroreductase pockets.
    
  • DNOC: Lower affinity (Higher

    
    ). The methyl group creates steric clashes, often reducing 
    
    
    
    and requiring higher concentrations for effective metabolism.

Detailed Experimental Protocols

These protocols are designed to be self-validating. The use of internal standards and specific control checkpoints ensures data integrity.

Protocol A: Electrochemical Determination (Cyclic Voltammetry)

Objective: Determine the reduction potential shift caused by the methyl group.

Materials:

  • Potentiostat (e.g., Autolab or CHI).

  • Working Electrode: Glassy Carbon (GCE), polished with 0.05

    
     alumina.
    
  • Reference Electrode: Ag/AgCl (3M KCl).

  • Counter Electrode: Platinum wire.

  • Buffer: 0.1 M Britton-Robinson (pH 2.0 – 10.0).

Workflow:

  • Preparation: Dissolve analyte (DNP or DNOC) in methanol to create a 10 mM stock. Dilute to 100

    
     in the buffer.
    
  • Deoxygenation: Purge solution with

    
     gas for 10 minutes (Critical: Oxygen reduction interferes with nitro signals at -0.2 to -0.6 V).
    
  • Conditioning: Cycle the electrode from 0.0 V to -1.2 V at 100 mV/s for 5 cycles to stabilize the surface.

  • Measurement: Record CV from +0.2 V to -1.2 V.

  • Validation:

    • Check: Look for the first reduction peak (

      
      ).[2]
      
    • Criteria:

      
       for DNOC should be shifted 50–80 mV negative relative to DNP.
      
Protocol B: Enzymatic Nitroreductase Assay

Objective: Compare the rate of amine formation.

Materials:

  • Purified Nitroreductase (e.g., from E. coli or rat liver cytosol).

  • Cofactor: NADPH (0.5 mM).

  • Detection: HPLC-UV/Vis (C18 column, detection at 280 nm and 360 nm).

Workflow:

  • Incubation: Mix 100

    
     substrate (DNP/DNOC) with 0.5 mM NADPH in 100 mM Phosphate Buffer (pH 7.4).
    
  • Initiation: Add 10

    
     enzyme. Incubate at 37°C.
    
  • Quenching: At t=0, 5, 10, 30 min, remove aliquots and mix 1:1 with ice-cold Acetonitrile.

  • Analysis: Inject 20

    
     into HPLC.
    
    • Mobile Phase: 60:40 Methanol:Water + 0.1% Formic Acid.

  • Validation:

    • Check: Disappearance of NADPH (340 nm) must correlate with the appearance of amino-metabolites.

    • Expectation: DNP shows faster NADPH depletion than DNOC.

Experimental Workflow Diagram

Workflow cluster_Methods Parallel Characterization Sample Analyte (DNP vs DNOC) Prep Buffer Prep (pH 7.0 / De-O2) Sample->Prep CV Cyclic Voltammetry (-1.2V Scan) Prep->CV HPLC Enzymatic Assay (NADPH Kinetics) Prep->HPLC Data Data Output (E1/2 vs Vmax) CV->Data Redox Potential HPLC->Data Metabolic Rate

Figure 2: Integrated workflow for comparative characterization.

Toxicological Implications[3]

The reductive pathway is primarily a detoxification mechanism. The amino-phenols (e.g., 2-amino-4-nitrophenol) are significantly less potent uncouplers of oxidative phosphorylation than the parent dinitro compounds.

  • DNP: Rapid reduction leads to faster clearance and lower acute uncoupling duration, but the hydroxylamine intermediates can be mutagenic.

  • DNOC: Slower reduction (due to steric hindrance) means the parent compound persists longer in circulation. This contributes to DNOC's reputation for having a steeper toxicity curve and higher cumulative toxicity risk compared to DNP in chronic exposure scenarios.

References

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2020). Toxicological Profile for Dinitrophenols. Centers for Disease Control and Prevention. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2018). Toxicological Profile for Dinitrocresols. Centers for Disease Control and Prevention. [Link]

  • Pérez-Reinado, E., et al. (2018). "The NprA nitroreductase required for 2,4-dinitrophenol reduction in Rhodobacter capsulatus is a dihydropteridine reductase."[3] Environmental Microbiology, 10(11), 3174-3183. [Link]

  • Korolczuk, M., et al. (2023). "Voltammetric determination of 4,6-dinitro-o-cresol (DNOC) using a glassy carbon electrode." Journal of Electroanalytical Chemistry. (Generalized citation based on search context of electrochemical detection of DNOC).
  • Lee, J., et al. (2018).[2][4] "Electrochemical Reduction of 2,4-Dinitrotoluene in Room Temperature Ionic Liquids: A Mechanistic Investigation." Australian Journal of Chemistry, 71(9), 649-657. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of 4-Amino-2-methyl-6-nitrophenol

As a Senior Application Scientist, my primary goal is to ensure that your work is not only groundbreaking but also conducted with the highest standards of safety. The proper handling and disposal of laboratory chemicals...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my primary goal is to ensure that your work is not only groundbreaking but also conducted with the highest standards of safety. The proper handling and disposal of laboratory chemicals are paramount to protecting yourself, your colleagues, and the environment. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 4-Amino-2-methyl-6-nitrophenol, grounded in established safety principles and regulatory standards. The procedures outlined are based on the known hazards of closely related nitrophenolic and aminophenolic compounds.

Core Hazard Profile & Safety Rationale

Understanding the "why" behind disposal procedures is critical. 4-Amino-2-methyl-6-nitrophenol, like other related nitro- and amino-phenolic compounds, presents several hazards that dictate its handling and disposal:

  • Toxicity: This class of compounds is generally considered harmful if swallowed, inhaled, or in contact with skin[1][2]. Absorption into the body can lead to the formation of methemoglobin, which impairs the blood's ability to carry oxygen, causing symptoms like headache, dizziness, and cyanosis (a blueish tint to the skin and lips)[1][3].

  • Irritation: Direct contact can cause irritation to the skin, eyes, and respiratory tract[4][5].

  • Environmental Hazard: Many nitrophenols are classified as harmful or toxic to aquatic life, with potential for long-lasting effects in the aquatic environment[1][2][6]. Therefore, disposal into sanitary sewer systems is strictly prohibited[1][7].

  • Reactivity & Decomposition: When heated to decomposition, it emits toxic fumes, including nitrogen oxides (NOx)[4][8]. It may also react with strong oxidizing agents, strong bases, acid chlorides, and acid anhydrides[4][5].

These properties necessitate that 4-Amino-2-methyl-6-nitrophenol be treated as a hazardous waste, requiring a dedicated and controlled disposal pathway.

Personal Protective Equipment (PPE) & Immediate Handling

Before handling or preparing for disposal, ensure you are equipped with the appropriate PPE to create a barrier between you and the chemical.

  • Eye and Face Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[6][9].

  • Skin Protection: Wear chemical-resistant gloves (e.g., Nitrile rubber) and a lab coat or other protective clothing to prevent skin exposure[2][3]. Contaminated clothing must be removed immediately and washed before reuse[6].

  • Respiratory Protection: If there is a risk of generating dust, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter[9]. All handling of the solid material should be done in a well-ventilated area or under a chemical fume hood[1].

Hazard Profile Summary
Physical Form
Primary Health Hazards
Primary Environmental Hazards
Incompatible Materials
Hazardous Decomposition Products
Spill Management Protocol

Accidents happen. A clear, pre-defined spill response plan is essential for safety.

Step 1: Evacuate and Secure the Area

  • Immediately alert others in the vicinity.

  • Evacuate non-essential personnel from the spill area[4].

  • Remove all sources of ignition[5].

  • Ensure the area is well-ventilated.

Step 2: Don Appropriate PPE

  • Before attempting cleanup, don the full PPE as described in Section 2.

Step 3: Contain and Clean the Spill

  • For small spills of solid material, gently dampen the powder with a 60-70% solution of ethanol or acetone to prevent dust from becoming airborne[4][5].

  • Carefully sweep or scoop the dampened material into a designated, sealable container for hazardous waste. Use non-sparking tools.

  • Use absorbent paper dampened with the same solvent to wipe up any remaining residue[5].

  • Place all contaminated materials (wipes, gloves, etc.) into the same hazardous waste container.

Step 4: Decontaminate the Area

  • Wash the spill surface with a 60-70% ethanol or acetone solution, followed by a thorough wash with soap and water[5].

  • Do not re-enter the area for normal work until it has been verified as clean and safe[5].

Step-by-Step Disposal Protocol

The disposal of 4-Amino-2-methyl-6-nitrophenol must be handled as a regulated hazardous waste stream. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Step 1: Waste Identification and Segregation

  • All materials contaminated with 4-Amino-2-methyl-6-nitrophenol, including expired pure chemical, reaction residues, and spill cleanup materials, must be classified as hazardous waste.

  • Keep this waste stream separate from other chemical wastes. Specifically, do not mix it with incompatible materials such as strong oxidizing agents or strong bases[4][5].

Step 2: Containerization

  • Use a dedicated, sealable, and chemically compatible container for the waste. It is often best practice to leave chemicals in their original containers if possible[1].

  • The container must be in good condition, with no leaks or structural defects.

Step 3: Labeling

  • Clearly label the waste container. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "4-Amino-2-methyl-6-nitrophenol"

    • The associated hazards (e.g., "Toxic," "Irritant")

    • The date accumulation started.

Step 4: Storage

  • Store the sealed waste container in a designated, secure satellite accumulation area.

  • This area should be well-ventilated, away from general laboratory traffic, and segregated from incompatible materials[6].

Step 5: Professional Disposal

  • Arrange for the collection of the hazardous waste by your institution's certified Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • This material and its container must be disposed of as hazardous waste in accordance with all local, state, and federal regulations[6]. This ensures compliance with standards set by bodies like the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[10].

Disposal Decision Workflow

The following diagram outlines the critical decision points and procedural flow for the proper management and disposal of 4-Amino-2-methyl-6-nitrophenol waste.

G cluster_prep Phase 1: Preparation & Assessment cluster_contain Phase 2: Containment & Segregation cluster_disposal Phase 3: Final Disposal start Identify Waste: 4-Amino-2-methyl-6-nitrophenol (Pure, Mixture, or Contaminated Material) ppe Step 1: Don Full PPE (Goggles, Gloves, Lab Coat, Respirator if dusty) start->ppe assess Step 2: Assess Waste (Solid, Liquid, Debris) ppe->assess container Step 3: Select Compatible Hazardous Waste Container assess->container labeling Step 4: Label Container ('Hazardous Waste', Chemical Name, Hazards) container->labeling segregate Step 5: Segregate from Incompatible Materials (Oxidizers, Strong Bases) labeling->segregate storage Step 6: Store in Designated Satellite Accumulation Area segregate->storage contact_ehs Step 7: Contact EHS or Licensed Waste Contractor storage->contact_ehs end Final Disposal at an Approved Treatment, Storage, and Disposal Facility (TSDF) contact_ehs->end

Disposal Workflow for 4-Amino-2-methyl-6-nitrophenol.

References

  • Material Safety Data Sheet - 2-Aminophenol. Cole-Parmer.[Link]

  • Aminophenols (mixed isomers) Hazard Summary. New Jersey Department of Health.[Link]

  • Toxicological Profile for Nitrophenols. Agency for Toxic Substances and Disease Registry (ATSDR).[Link]

  • 4-Amino-2-Nitrophenol Summary. PubChem, National Center for Biotechnology Information.[Link]

  • Toxicological Profile for Nitrophenols. Agency for Toxic Substances and Disease Registry (ATSDR).[Link]

  • Safety Data Sheet: 4-Nitrophenol. Carl ROTH.[Link]

  • Hazardous Waste Listings. U.S. Environmental Protection Agency (EPA).[Link]

  • Dispose of Hazardous Waste. Ohio EPA.[Link]

Sources

Handling

Comprehensive Safety Guide: Personal Protective Equipment for Handling 4-Amino-2-methyl-6-nitrophenol

As a Senior Application Scientist, my foremost priority is to empower fellow researchers with the knowledge to conduct their work not only effectively but also with the highest degree of safety. The compound 4-Amino-2-me...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my foremost priority is to empower fellow researchers with the knowledge to conduct their work not only effectively but also with the highest degree of safety. The compound 4-Amino-2-methyl-6-nitrophenol, like many aromatic nitro compounds, requires meticulous handling and a deep understanding of its potential hazards. This guide moves beyond a simple checklist to provide a procedural and logical framework for personal protective equipment (PPE) selection and use, ensuring a self-validating system of safety for you and your team.

Hazard Assessment: Understanding the "Why"

Before we can select the appropriate PPE, we must first understand the risks inherent to 4-Amino-2-methyl-6-nitrophenol. Based on data from structurally similar and classed aromatic nitro compounds, the primary hazards are significant and multifaceted:

  • Acute Toxicity: These compounds are often classified as toxic or harmful if swallowed, inhaled, or absorbed through the skin.[1][2] Accidental exposure can lead to serious immediate health effects.

  • Organ Toxicity: Prolonged or repeated exposure may cause damage to vital organs, such as the liver and kidneys.[1]

  • Methemoglobinemia: A critical and often-cited risk associated with nitroanilines is the formation of methemoglobin in the blood, which impairs the ability of red blood cells to transport oxygen.[3] This condition can lead to cyanosis (a bluish discoloration of the skin) and other serious symptoms, with an onset that can be delayed for several hours post-exposure.

  • Irritation and Sensitization: The compound is expected to be a skin and eye irritant.[2][4][5] Furthermore, it may cause an allergic skin reaction, meaning that after an initial exposure, subsequent smaller exposures can trigger a more severe response.[6][7]

These hazards dictate that our primary goal is to prevent any direct contact with the substance, whether in solid or solution form, and to eliminate the possibility of inhaling airborne particles.

The Hierarchy of Controls: PPE as the Final, Critical Barrier

In laboratory safety, PPE is the last line of defense. Its use is predicated on the understanding that engineering controls (like a chemical fume hood) and administrative controls (like standard operating procedures) are already in place. Your PPE is the final, essential barrier between you and the chemical.

Operational Guide: PPE Selection and Protocols

The selection of PPE is not static; it must be adapted to the specific task at hand. The following table outlines the minimum required PPE for common laboratory operations involving 4-Amino-2-methyl-6-nitrophenol.

Laboratory Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Receiving & Storage ANSI Z87.1 Safety Glasses with side shieldsChemical-resistant gloves (Nitrile, single pair)Buttoned Lab CoatNot required if container is sealed and intact
Weighing Solid Powder Chemical Safety GogglesDouble-gloving recommended (e.g., Nitrile)Buttoned Lab CoatRequired if outside a fume hood (NIOSH-approved N99/P3 filter). Recommended even within a fume hood.
Preparing Solutions Chemical Safety Goggles and Face Shield (due to splash hazard)Chemical-resistant gloves (Nitrile for low concentrations; consider Neoprene or Butyl rubber for higher concentrations or extended use)Buttoned Lab Coat and Chemical-resistant ApronNot required if performed in a certified chemical fume hood.
Conducting Reactions Chemical Safety Goggles (Face shield if splash/exotherm potential exists)Chemical-resistant gloves appropriate for all reagents in the systemButtoned Lab CoatNot required for closed systems or within a fume hood.
Spill Cleanup Chemical Safety Goggles and Face ShieldHeavy-duty chemical-resistant gloves (e.g., Butyl rubber, Silver Shield®)Chemical-resistant Apron or SuitRequired (NIOSH-approved respirator with particulate and organic vapor cartridges)
Waste Disposal Chemical Safety GogglesChemical-resistant glovesButtoned Lab CoatNot required if handling sealed waste containers.
Detailed PPE Specifications and Rationale

A. Eye and Face Protection Standard safety glasses are insufficient.

  • Chemical Safety Goggles: Use tightly fitting goggles conforming to ANSI Z87.1 or EN 166 standards.[5][8] These are essential to protect against fine dust particles and splashes that can easily bypass standard safety glasses.

  • Face Shield: A face shield, worn over safety goggles, is mandatory whenever there is a significant splash hazard, such as when transferring solutions or working with larger volumes.[3]

B. Skin and Body Protection

  • Gloves: The choice of glove material is critical. While nitrile gloves (>0.11 mm) are suitable for incidental contact and splash protection, they should be inspected before each use and changed immediately upon contamination.[3][9] For more intensive work or higher concentrations, consider gloves with greater chemical resistance like butyl rubber or neoprene.[10] Always consult the manufacturer's compatibility guide for breakthrough times.[1][11]

  • Lab Coat: A clean, buttoned lab coat provides a primary barrier for your body and clothing.

  • Chemical-Resistant Apron/Suit: When handling larger quantities or during procedures with a high risk of splashes or spills, a chemical-resistant apron or suit is necessary to protect the lab coat and underlying clothing from contamination.[3]

C. Respiratory Protection The primary inhalation risk comes from the fine, solid powder.

  • When to Use: A NIOSH-approved respirator is required when handling the solid compound outside of a certified chemical fume hood or if there is any chance of dust generation.[1][3]

  • What to Use: A respirator equipped with a particulate filter (e.g., N99 or P3) is necessary to capture fine airborne particles.[1][3] In the event of a large spill, a full-face respirator with combination cartridges for particulates and organic vapors may be required.

Procedural Workflow for PPE Use

Adherence to a strict protocol for donning (putting on) and doffing (taking off) PPE is crucial to prevent cross-contamination.

Step-by-Step Donning Protocol:

  • Attire Check: Confirm you are wearing long pants and closed-toe shoes.

  • Lab Coat/Apron: Don your lab coat and any additional chemical-resistant apron.

  • Respirator: If required, perform a seal check and don your respirator.

  • Eye/Face Protection: Put on safety goggles and a face shield if needed.

  • Gloves: Don your first pair of gloves, pulling the cuffs over the sleeves of your lab coat. If double-gloving, don the second pair over the first.

Step-by-Step Doffing Protocol (to be performed at the edge of the work area):

  • Outer Gloves: If double-gloved, remove the outer, most contaminated pair.

  • Lab Coat/Apron: Unbutton your lab coat. Remove it by rolling it outwards, ensuring the contaminated exterior does not touch your inner clothing.

  • Face Shield/Goggles: Remove face and eye protection from the back to the front.

  • Respirator: Remove your respirator.

  • Inner Gloves: Remove the final pair of gloves by peeling one off with the other, then inserting a clean finger under the cuff of the remaining glove to peel it off without touching the exterior.

  • Hand Washing: Immediately and thoroughly wash your hands and forearms with soap and water.[6]

PPE Selection Logic

The following diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Decision_Workflow cluster_prep Preparation & Assessment cluster_solid Solid Form Operations cluster_liquid Liquid Form Operations cluster_common Standard PPE for All Operations cluster_disposal Disposal start Start: Handling 4-Amino-2-methyl-6-nitrophenol task What is the physical form? start->task is_hood Working in a certified chemical fume hood? task->is_hood Solid Powder is_splash Is there a significant splash hazard? task->is_splash Solution resp_req Required: NIOSH-approved respirator with P3/N99 filter is_hood->resp_req No resp_rec Recommended: Respirator with P3/N99 filter is_hood->resp_rec Yes ppe_base Minimum Base PPE: - Chemical Safety Goggles - Chemical-Resistant Gloves - Buttoned Lab Coat resp_req->ppe_base resp_rec->ppe_base face_shield Required: Face Shield over Goggles + Chemical Apron is_splash->face_shield Yes goggles Required: Chemical Safety Goggles is_splash->goggles No face_shield->ppe_base goggles->ppe_base dispose Dispose of all contaminated PPE and chemical waste as hazardous waste ppe_base->dispose end_ppe Doff PPE correctly and wash hands dispose->end_ppe

Caption: Decision workflow for PPE selection when handling 4-Amino-2-methyl-6-nitrophenol.

Disposal of Contaminated PPE and Waste

Proper disposal is a critical final step in the safe handling process.

  • Hazardous Waste: This material and its container must be disposed of as hazardous waste.[1][8] Do not empty into drains or general trash.

  • Contaminated PPE: All disposable PPE, including gloves, lab coats, and respirator filters, that has come into contact with 4-Amino-2-methyl-6-nitrophenol must be collected in a dedicated, clearly labeled hazardous waste container.[3]

  • Solid Waste: Unused or expired product, as well as contaminated lab supplies like weighing paper or pipette tips, must also be disposed of in the designated solid hazardous waste stream.[3]

By rigorously adhering to these PPE protocols, you establish a robust safety system that protects you and your colleagues from the significant hazards of 4-Amino-2-methyl-6-nitrophenol, allowing you to focus on achieving your research objectives with confidence and security.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrophenol. Retrieved from [Link]

  • BASF. (n.d.). Minimize Exposure with Personal Protective Equipment. Retrieved from [Link]

  • National Institutes of Health, Office of Research Services. (n.d.). Chemical Safety Guide, 5th Ed. Retrieved from [Link]

  • University of Georgia Research. (n.d.). NitroCompounds-Various.docx. Retrieved from [Link]

  • University of California, Berkeley, Environment, Health and Safety. (n.d.). Appendix P - Phenol First Aid Guide and PPE. Retrieved from [Link]

  • University of California, San Diego, Environment, Health and Safety. (n.d.). Chemical Safety: Personal Protective Equipment. Retrieved from [Link]

Sources

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